Product packaging for Zanoterone(Cat. No.:CAS No. 107000-34-0)

Zanoterone

カタログ番号: B020016
CAS番号: 107000-34-0
分子量: 416.6 g/mol
InChIキー: MHDDZDPNIDVLNK-ZGIWMXSJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Zanoterone (developmental code WIN-49596) is a steroidal androgen receptor antagonist investigated for the treatment of benign prostatic hyperplasia (BPH). As a research compound, it provides a valuable tool for studying androgen receptor blockade and its effects in experimental models. Mechanism of Action: this compound functions as a competitive antagonist of the androgen receptor (AR). In vitro studies confirm it binds to the rat ventral prostate androgen receptor with a Ki of 2.2 μM, effectively inhibiting the uptake of testosterone and the nuclear accumulation of the androgen receptor in target tissues. Its action is specific, as it does not inhibit key steroidogenic enzymes like 5α-reductase, aromatase, or 3α/3β-hydroxysteroid dehydrogenase. Treatment with this compound in clinical studies led to a significant decrease in prostate-specific antigen (PSA) levels and a measurable, though variable, increase in maximum urinary flow rate. A consistent and significant physiological response was a dose-dependent increase in circulating levels of testosterone and estradiol. Research Applications & Value: • Androgen Receptor Pathway Research: A prototypical steroidal antiandrogen for probing AR signaling and antagonism. • Benign Prostatic Hyperplasia (BPH) Studies: Serves as a reference compound for studying the therapeutic effects and limitations of AR blockade in BPH. • Endocrinology & Side-Effect Profiling: Its clinical profile, marked by significant incidences of breast pain and gynecomastia due to elevated estradiol, makes it a relevant tool for researching the endocrine side effects of antiandrogen therapy. • Drug Development: The discontinuation of its development following Phase II trials offers a case study for evaluating the risk-to-benefit profile of potential therapeutics. Disclaimer: This product is intended for research purposes only and is labeled "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N2O3S B020016 Zanoterone CAS No. 107000-34-0

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

107000-34-0

分子式

C23H32N2O3S

分子量

416.6 g/mol

IUPAC名

(1S,2S,10S,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-6-methylsulfonyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4,7-dien-17-ol

InChI

InChI=1S/C23H32N2O3S/c1-5-23(26)11-9-19-17-7-6-16-12-20-15(14-25(24-20)29(4,27)28)13-21(16,2)18(17)8-10-22(19,23)3/h1,14,16-19,26H,6-13H2,2-4H3/t16-,17+,18-,19-,21-,22-,23-/m0/s1

InChIキー

MHDDZDPNIDVLNK-ZGIWMXSJSA-N

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@H]4[C@@]3(CC5=CN(N=C5C4)S(=O)(=O)C)C

正規SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC5=CN(N=C5C4)S(=O)(=O)C)C

他のCAS番号

107000-34-0

同義語

1'-(methylsulfonyl)-1'-H-pregn-20-yno-(3,2-c)pyrazole-17-ol
Win 49596
Win-49596
zanoterone

製品の起源

United States

Foundational & Exploratory

Zanoterone: A Technical Deep Dive into its Mechanism of Action as an Androgen Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zanoterone (WIN 49596) is a steroidal antiandrogen that has been investigated for its potential therapeutic applications, notably in benign prostatic hyperplasia (BPH). Its primary mechanism of action lies in its ability to competitively antagonize the androgen receptor (AR), thereby inhibiting the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This technical guide provides an in-depth exploration of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action. It is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and androgen-related pathologies.

Introduction

Androgens, the principal male sex hormones, exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, modulating their transcription. This signaling cascade is crucial for the development and maintenance of male characteristics but is also implicated in the pathogenesis of various conditions, including BPH and prostate cancer.

This compound was developed as a therapeutic agent to counteract the effects of excessive androgen signaling. As a steroidal derivative of 5α-dihydroethisterone, its structure is designed to interact with the ligand-binding domain of the androgen receptor, thereby preventing the binding of endogenous androgens.

Molecular Mechanism of Action

This compound functions as a direct, competitive antagonist of the androgen receptor.[1] This antagonism occurs at the ligand-binding domain (LBD) of the AR, where this compound competes with endogenous androgens such as testosterone and DHT. By occupying the LBD, this compound prevents the conformational changes necessary for receptor activation, subsequent nuclear translocation, dimerization, and binding to AREs. Consequently, the transcription of androgen-dependent genes is inhibited.

The specificity of this compound has been noted, as it does not appear to inhibit 5α-reductase, the enzyme responsible for converting testosterone to the more potent DHT, nor does it affect aromatase or 3α- or 3β-hydroxysteroid dehydrogenases.[1]

Signaling Pathway

The canonical androgen receptor signaling pathway and the inhibitory action of this compound are depicted below.

Androgen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) (inactive) DHT->AR Binds to LBD HSP Heat Shock Proteins (HSP) AR_active Activated AR (dimerized) AR->AR_active Conformational Change & Nuclear Translocation Inhibition_point X This compound This compound This compound->AR Competitively Binds to LBD ARE Androgen Response Element (ARE) AR_active->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates

Caption: this compound's antagonism of the androgen receptor signaling pathway.

Quantitative Analysis of this compound's Activity

The primary quantitative measure of this compound's binding affinity for the androgen receptor is its inhibition constant (Ki). This value reflects the concentration of this compound required to occupy 50% of the androgen receptors in a competitive binding assay.

ParameterValueReceptorSpeciesReference
Ki 2.2 μMAndrogen ReceptorNot Specified[1]

Clinical trial data for benign prostatic hyperplasia provides further quantitative insight into the in vivo effects of this compound, although it did not demonstrate a favorable risk-to-benefit profile.[2]

ParameterDosageChange from PlaceboSignificance (p-value)Reference
Maximum Urinary Flow Rate 200 mg+1.7 mL/sec0.026[2]
Prostate Specific Antigen (PSA) Not SpecifiedSignificant Decrease< 0.05[2]
Serum Testosterone Not SpecifiedSignificant Increase< 0.05[2]
Serum Estradiol Not SpecifiedSignificant Increase< 0.05[2]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of well-established in vitro and in vivo experimental protocols.

Androgen Receptor Competitive Binding Assay

This assay is fundamental to determining the binding affinity (Ki) of a compound for the androgen receptor.

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis AR_prep Prepare Androgen Receptor (e.g., from rat prostate cytosol or recombinant sources) Incubation Incubate AR, [3H]-DHT, and this compound at 4°C AR_prep->Incubation Radioligand_prep Prepare Radiolabeled Androgen (e.g., [3H]-DHT) Radioligand_prep->Incubation Test_compound_prep Prepare Serial Dilutions of this compound Test_compound_prep->Incubation Separation Separate Receptor-Bound from Unbound Radioligand (e.g., using dextran-coated charcoal) Incubation->Separation Scintillation Quantify Bound Radioactivity via Liquid Scintillation Counting Separation->Scintillation Analysis Calculate IC50 and Ki values using competitive binding analysis Scintillation->Analysis

Caption: Workflow for a competitive androgen receptor binding assay.

Methodology:

  • Receptor Preparation: A source of androgen receptors, such as cytosol preparations from the ventral prostate of castrated rats or purified recombinant human AR, is prepared.

  • Ligand Preparation: A radiolabeled androgen, typically [³H]-dihydrotestosterone ([³H]-DHT), is used as the tracer.

  • Competitive Binding: Constant concentrations of the receptor and [³H]-DHT are incubated with varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The mixture is incubated at a low temperature (e.g., 4°C) to reach binding equilibrium.

  • Separation: Receptor-bound and unbound radioligand are separated. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-DHT (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Models for BPH

Animal models are crucial for evaluating the physiological effects of AR antagonists. The beagle dog is a well-established model for BPH.

Methodology:

  • Animal Model: Aged male beagle dogs, which naturally develop BPH, are used.

  • Treatment: Animals are treated orally with this compound, often in combination with a 5α-reductase inhibitor like finasteride, or placebo for a specified period.

  • Efficacy Assessment: Prostatic size is monitored using techniques like transrectal ultrasonography. At the end of the study, prostate tissue is collected for histomorphological and biochemical analysis (e.g., DNA content, androgen-regulated protein levels).

  • Hormonal Analysis: Serum levels of testosterone, DHT, and other hormones are measured to assess the systemic effects of the treatment.

Structure-Activity Relationship (SAR)

This compound is a steroidal antiandrogen derived from 5α-dihydroethisterone. Its structure is characterized by a pregnane (B1235032) core with a pyrazole (B372694) ring fused at the 2 and 3 positions of the A-ring and a 17α-ethynyl and 17β-hydroxyl group. The antiandrogenic activity is conferred by the specific substitutions on the steroid backbone. While detailed SAR studies specifically on this compound analogues are not widely published, general principles for steroidal antiandrogens apply. The bulky substituent at the 17α position and the modifications to the A-ring are critical for its antagonistic activity, preventing the AR from adopting an active conformation upon binding.

Conclusion

This compound exemplifies the targeted approach of androgen receptor antagonism for the treatment of androgen-dependent conditions. Its mechanism of action is centered on the competitive inhibition of androgen binding to the AR, leading to the suppression of downstream signaling pathways. While clinical development did not proceed due to an unfavorable risk-benefit profile in BPH trials, the study of this compound has contributed to the understanding of steroidal antiandrogen pharmacology and the intricate role of the androgen receptor in health and disease. The technical details provided in this guide offer a foundational understanding for researchers and professionals dedicated to the development of novel therapeutics targeting the androgen receptor.

References

Zanoterone: A Technical Overview of its Discovery, Synthesis, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (developmental code name WIN 49596) is a potent, orally active, steroidal antiandrogen.[1] It functions as a competitive antagonist of the androgen receptor (AR), thereby blocking the physiological effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1] Developed by Sterling Winthrop, this compound was primarily investigated for the treatment of benign prostatic hyperplasia (BPH).[1] Despite showing antiandrogenic activity, its clinical development was halted during Phase II trials due to insufficient efficacy and a notable incidence of side effects, including gynecomastia and breast pain.[1] This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.

Discovery and Lead Optimization

The development of this compound emerged from structure-activity relationship (SAR) studies of steroidal pyrazoles aimed at identifying potent and selective antiandrogens. The foundational structure was derived from 5α-dihydroethisterone (5α-dihydro-17α-ethynyltestosterone).[1]

The lead optimization process focused on modifying the steroidal backbone to achieve high-affinity binding to the androgen receptor while eliminating androgenic (agonist) activity. A key discovery was that the introduction of an alkylsulfonyl group at the N-1' position of the pyrazole (B372694) ring fused to the steroid's A-ring conferred purely antiandrogenic properties. The parent steroidal pyrazole, lacking this substitution, exhibited both androgenic and antiandrogenic activities.

Further SAR studies revealed that the combination of a methylsulfonyl group at the N-1' position and a C-17 alpha-substituent was optimal for in vitro androgen receptor binding, in vivo antiandrogenic potency, and the absence of androgenic effects. This strategic molecular modification led to the selection of this compound as a clinical candidate.

Chemical Synthesis

A specific, detailed synthesis protocol for this compound (WIN 49596) is not publicly available and is likely proprietary. However, based on the general synthesis of steroidal pyrazoles, a plausible synthetic route can be outlined. The core of the synthesis involves the construction of the pyrazole ring onto the steroid's A-ring.

A likely starting material would be a pregnenolone (B344588) derivative, which would undergo a series of reactions to introduce the necessary functional groups for pyrazole ring formation. This typically involves the creation of a β-ketoester or a related 1,3-dicarbonyl equivalent at the C2 and C3 positions of the steroid. This intermediate can then be cyclized with a substituted hydrazine, in this case, methylsulfonylhydrazine, to form the N-1'-methylsulfonyl pyrazole ring. The subsequent steps would involve modifications at the C-17 position to introduce the α-ethynyl and hydroxyl groups.

Mechanism of Action

This compound exerts its antiandrogenic effects by acting as a direct and competitive antagonist of the androgen receptor.[1] It binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens such as testosterone and DHT.[1] This antagonism inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent activation of androgen-responsive genes.

The key steps in this compound's mechanism of action are:

  • Competitive Binding: this compound competes with androgens for binding to the cytosolic androgen receptor.

  • Inhibition of Nuclear Translocation: By binding to the AR, this compound prevents the receptor's translocation from the cytoplasm to the nucleus.

  • Blockade of Gene Transcription: The this compound-AR complex is unable to bind effectively to androgen response elements (AREs) on DNA, thus inhibiting the transcription of androgen-dependent genes that are involved in prostate growth and other androgenic processes.

A study on the mechanism of action of WIN 49596 demonstrated that it inhibited the uptake of [3H]testosterone and the testosterone-induced nuclear accumulation of the androgen receptor in the rat ventral prostate.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) This compound This compound AR Androgen Receptor (AR) This compound->AR Competitively Binds to AR_Androgen Activated AR-Androgen Complex AR->AR_Androgen Activation AR_this compound Inactive AR-Zanoterone Complex AR->AR_this compound ARE Androgen Response Element (ARE) AR_Androgen->ARE Translocates to Nucleus and Binds Blocked_Transcription Transcription Blocked AR_this compound->Blocked_Transcription Inhibits Nuclear Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Figure 1: Simplified signaling pathway of this compound's antagonism of the androgen receptor.

Pharmacological Profile

Pharmacodynamics

This compound is a selective antiandrogen. In vitro studies have shown that it does not bind to rat cytosolic uterine estrogen or progesterone (B1679170) receptors, nor to thymus glucocorticoid receptors at concentrations as high as 10 μM. Furthermore, it does not inhibit key enzymes in steroidogenesis, such as 5α-reductase, aromatase, or 3α/3β-hydroxysteroid dehydrogenases, at concentrations up to 10 μM.

In vivo, this compound has demonstrated efficacy in animal models. In castrated, immature male rats, it inhibited testosterone propionate-induced increases in ventral prostate weight with an ED50 of 15 mg/kg when administered orally. In a study with intact male dogs, daily oral treatment with 10 mg/kg of this compound for 16 weeks reduced the size of the prostate.

In human clinical trials for BPH, this compound (100-800 mg) led to a significant increase in serum testosterone and estradiol (B170435) concentrations compared to placebo. This is a predictable consequence of androgen receptor blockade at the hypothalamic-pituitary level, which disrupts the negative feedback loop and leads to increased luteinizing hormone (LH) secretion and subsequent gonadal stimulation.

Parameter Value Species/System
Androgen Receptor Binding (Ki) 2.2 μMRat Ventral Prostate
Estrogen Receptor Binding No binding up to 10 μMRat Uterine Cytosol
Progesterone Receptor Binding No binding up to 10 μMRat Uterine Cytosol
Glucocorticoid Receptor Binding No binding up to 10 μMRat Thymus Cytosol
In Vivo Potency (ED50) 15 mg/kg (p.o.)Rat (inhibition of prostate weight gain)
Table 1: In Vitro and In Vivo Pharmacodynamic Data for this compound.
Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as Cmax, t1/2, and AUC, are not widely available in the public literature. This is common for compounds whose clinical development was discontinued. As a steroidal compound intended for oral administration, it was likely designed for adequate oral bioavailability. Steroidal drugs often undergo significant first-pass metabolism in the liver, and structural modifications are typically made to improve their metabolic stability and oral absorption.[2]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is a representative example for determining the binding affinity of a compound like this compound to the androgen receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor using a competitive binding assay with a radiolabeled androgen.

Materials:

  • Rat ventral prostate cytosol (as a source of androgen receptor) or recombinant human androgen receptor.

  • Radiolabeled ligand: [3H]-R1881 (Methyltrienolone).

  • Unlabeled R1881 (for determining non-specific binding).

  • Test compound: this compound.

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Dextran-coated charcoal suspension.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and unlabeled R1881 in the assay buffer. Prepare the cytosol or recombinant receptor solution in the assay buffer.

  • Assay Setup: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of [3H]-R1881 (typically at a concentration close to its Kd), and varying concentrations of this compound. Include control tubes with buffer only (total binding) and a high concentration of unlabeled R1881 (non-specific binding).

  • Incubation: Incubate the tubes at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand: Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand. Centrifuge the tubes to pellet the charcoal.

  • Quantification: Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

AR_Binding_Assay_Workflow Prepare_Reagents Prepare Reagents (Receptor, [3H]R1881, this compound) Incubation Incubate Tubes (Receptor + [3H]R1881 + this compound) at 4°C Prepare_Reagents->Incubation Separation Separate Bound/Free Ligand (Dextran-Coated Charcoal) Incubation->Separation Quantification Quantify Bound Ligand (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for an androgen receptor competitive binding assay.

Clinical Development and Discontinuation

This compound was advanced into clinical trials for the treatment of BPH. A notable Phase II study involving 463 patients evaluated doses from 100 to 800 mg against a placebo for 6 months. The study's endpoints included maximum urinary flow rate, AUA symptom index, and prostate volume.

While there were some improvements in the maximum urinary flow rate (a 2- to 3-fold increase over placebo, with the 200 mg dose reaching statistical significance), there were no significant differences in the symptom index or prostate volume between the this compound and placebo groups.[3]

A significant concern was the side effect profile. The incidence of breast pain and gynecomastia was significantly higher in the this compound-treated groups compared to placebo.[3] These side effects are consistent with the observed increases in serum estradiol levels, a consequence of the peripheral aromatization of the increased levels of testosterone. Ultimately, it was concluded that this compound did not possess a favorable risk-to-benefit profile for the treatment of BPH, leading to the discontinuation of its development.[3]

Conclusion

This compound is a well-characterized steroidal antiandrogen that demonstrates high selectivity for the androgen receptor. Its discovery was a result of targeted medicinal chemistry efforts to separate antiandrogenic from androgenic effects in a steroidal scaffold. While it showed promise in preclinical models, its clinical development for BPH was unsuccessful due to a combination of insufficient efficacy and an unfavorable side effect profile related to its mechanism of action. The story of this compound highlights the challenges in developing hormonal therapies and the importance of balancing on-target efficacy with systemic endocrine side effects. The data and knowledge gained from its development, however, remain valuable for the ongoing design and discovery of new modulators of the androgen receptor.

References

Zanoterone (WIN 49596): A Technical and Developmental History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone, also known as WIN 49596, is a steroidal antiandrogen that was developed for the treatment of benign prostatic hyperplasia (BPH). As a competitive antagonist of the androgen receptor (AR), this compound was designed to block the effects of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) on prostate tissue, thereby reducing prostate volume and alleviating the symptoms of BPH. Despite promising preclinical data, this compound's clinical development was ultimately halted due to insufficient efficacy and an unfavorable side effect profile. This technical guide provides a comprehensive overview of the developmental history of this compound, detailing its mechanism of action, preclinical and clinical findings, and the reasons for its discontinuation.

Mechanism of Action

This compound is a potent, orally active, and competitive antagonist of the androgen receptor.[1] Its mechanism of action involves binding to the AR and preventing the binding of endogenous androgens like testosterone and DHT. This blockade of the androgen receptor inhibits the downstream signaling pathways that lead to the growth and proliferation of prostate cells.

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor that plays a crucial role in the development and maintenance of male reproductive tissues. The signaling pathway is initiated by the binding of androgens to the AR in the cytoplasm, which leads to a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Once in the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes responsible for cell growth and survival. This compound competitively inhibits the initial step of this pathway.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone Five_alpha_reductase 5α-reductase Testosterone->Five_alpha_reductase DHT DHT AR_HSP AR-HSP Complex DHT->AR_HSP Binds to AR_dimer_cyto AR Dimer AR_HSP->AR_dimer_cyto Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Nuclear Translocation This compound This compound This compound->AR_HSP Competitively Inhibits Five_alpha_reductase->DHT ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binds to Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Initiates

Caption: Androgen Receptor Signaling Pathway and this compound's Point of Inhibition.

Preclinical Development

In Vitro Studies

This compound's interaction with the androgen receptor and other steroid hormone receptors was characterized through a series of in vitro assays.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition Profile of this compound

ParameterAssay DetailsResultReference
Androgen Receptor Binding Competitive binding assay using rat ventral prostate cytosolKi = 2.2 ± 0.4 μM[1]
Relative Binding Affinity (RBA) Compared to a standard androgen (e.g., R1881)2.2% (1-hour incubation), 0.05% (18-hour incubation)[1]
Other Steroid Receptor Binding Competitive binding assays for estrogen, progesterone, and glucocorticoid receptorsNo binding detected[1]
5α-Reductase Inhibition In vitro enzyme activity assay using rat ventral prostate homogenatesNo inhibition at concentrations up to 10 μM[1]
Aromatase Inhibition In vitro enzyme activity assay using human placental microsomesNo inhibition at concentrations up to 10 μM[1]
  • Androgen Receptor Competitive Binding Assay:

    • Preparation of Cytosol: Ventral prostates from castrated male Sprague-Dawley rats were homogenized in a buffer containing protease inhibitors. The homogenate was centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

    • Binding Assay: Aliquots of the cytosol were incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of this compound or a reference compound.

    • Separation and Counting: After incubation, bound and free radioligand were separated using a method such as hydroxylapatite precipitation or dextran-coated charcoal. The amount of bound radioactivity was then quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

  • In Vitro 5α-Reductase Inhibition Assay:

    • Enzyme Preparation: Microsomes containing 5α-reductase were prepared from the ventral prostates of male rats.

    • Enzyme Reaction: The microsomal preparation was incubated with radiolabeled testosterone, NADPH as a cofactor, and varying concentrations of this compound or a known inhibitor (e.g., finasteride).

    • Product Separation and Quantification: The reaction products (testosterone and DHT) were extracted and separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity of the DHT product was measured to determine the rate of enzyme activity.

    • Data Analysis: The percentage of inhibition at each concentration of this compound was calculated, and the IC50 value was determined.

In Vivo Studies

Preclinical in vivo studies were conducted in rats and dogs to evaluate the antiandrogenic activity, efficacy, and safety of this compound.

Table 2: Summary of Key In Vivo Preclinical Findings for this compound

SpeciesStudy DesignKey FindingsReference
Rat Orally administered to castrated, testosterone-supplemented rats- Inhibited the uptake of [³H]testosterone in the ventral prostate.- Prevented testosterone-induced nuclear accumulation of the androgen receptor.[1]
Dog (Beagle) Daily oral treatment for 16 weeks in intact male dogs (10 mg/kg/day)- Reduced prostate size.- Induced mild to moderate glandular atrophy of the prostate.- Increased serum testosterone concentrations approximately 3-fold.- No significant effects on testicular weight, spermatogenesis, or serum LH levels.
  • Rat Model of Androgen Action:

    • Animal Model: Male Sprague-Dawley rats were castrated to deplete endogenous androgens.

    • Treatment: Animals were treated with testosterone to stimulate androgen-dependent tissues. Concurrently, different doses of this compound or a vehicle control were administered orally.

    • Endpoint Measurement: After a defined treatment period, tissues such as the ventral prostate and seminal vesicles were collected and weighed. For mechanistic studies, the uptake of radiolabeled testosterone or the nuclear localization of the androgen receptor could be assessed.

  • Dog Model of Benign Prostatic Hyperplasia:

    • Animal Model: Intact adult male beagle dogs were used, as they naturally develop BPH.

    • Treatment: this compound was administered orally on a daily basis for an extended period (e.g., 16 weeks). A control group received a placebo.

    • Endpoint Measurement: Prostate size was monitored throughout the study using methods like transrectal ultrasonography. At the end of the study, prostates were collected for histological examination. Blood samples were taken periodically to measure serum levels of testosterone, DHT, and luteinizing hormone (LH).

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of BPH in men.

Phase II Clinical Trial

A multicenter, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in men with BPH.

Table 3: Key Results of the Phase II Clinical Trial of this compound in Men with BPH

ParameterPlaceboThis compound 100 mgThis compound 200 mgThis compound 400 mgThis compound 800 mg
Number of Patients ~92~93~93~93~92
Change in Max. Urinary Flow Rate (ml/sec) +0.8+1.4+1.7 +1.6+1.5
Change in AUA Symptom Score -1.8-2.1-2.4-2.2-2.5
Change in Prostate Volume (cm³) -0.6-0.1-0.7-0.4-1.1
Change in PSA (ng/ml) +0.2-0.5 -0.6 -0.7 -0.8
Change in Testosterone (%) +5+30 +45 +50 +60
Change in Estradiol (B170435) (%) +8+25 +35 +40 +50 *
Incidence of Breast Pain (%) 210151820
Incidence of Gynecomastia (%) 1581215

*Statistically significant change from baseline (p < 0.05)

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 463 men with symptomatic BPH.

  • Intervention: Patients received either placebo or this compound at doses of 100, 200, 400, or 800 mg daily for 6 months.

  • Primary Endpoints:

    • Change in maximum urinary flow rate.

    • Change in American Urological Association (AUA) symptom index.

  • Secondary Endpoints:

    • Change in prostate volume.

    • Change in serum prostate-specific antigen (PSA) levels.

    • Changes in serum sex steroid concentrations (testosterone and estradiol).

    • Incidence of adverse events.

Discontinuation of Development

The development of this compound was discontinued (B1498344) due to a combination of factors observed in the Phase II clinical trial:

  • Lack of Robust Efficacy: While there was a statistically significant improvement in maximum urinary flow rate at the 200 mg dose, the overall improvements in urinary symptoms and the reduction in prostate volume were not statistically significant compared to placebo.[1]

  • Unfavorable Side Effect Profile: Treatment with this compound led to a significant increase in the incidence of breast pain and gynecomastia, which are common side effects of antiandrogen therapy due to the resulting hormonal imbalance (increased testosterone being converted to estradiol via aromatase).[1]

  • Hormonal Disturbances: this compound caused a dose-dependent increase in serum testosterone and estradiol levels. While the decrease in PSA was a desired effect, the significant elevation of sex hormones contributed to the adverse events.

Developmental Workflow

The developmental history of this compound followed a typical path for a pharmaceutical agent, from preclinical discovery to clinical evaluation and eventual termination.

Zanoterone_Development_Workflow Discovery Discovery and Lead Optimization (WIN 49596) InVitro In Vitro Characterization - AR Binding (Ki = 2.2 µM) - Specificity Profiling Discovery->InVitro Preclinical InVivo_Rat In Vivo Preclinical (Rat) - Proof of Antiandrogenic  Mechanism InVitro->InVivo_Rat InVivo_Dog In Vivo Preclinical (Dog) - Efficacy in BPH Model - Safety Assessment InVivo_Rat->InVivo_Dog PhaseII Phase II Clinical Trial - BPH Patients (n=463) - Efficacy and Safety InVivo_Dog->PhaseII Clinical Discontinuation Development Discontinued PhaseII->Discontinuation Outcome Outcome: - Insufficient Efficacy - Unfavorable Side Effects  (Gynecomastia, Breast Pain) Discontinuation->Outcome

Caption: Developmental Workflow of this compound (WIN 49596).

Conclusion

This compound (WIN 49596) represents a case study in the challenges of developing therapies for BPH that target the androgen receptor. While it demonstrated the expected mechanism of action in preclinical studies, its clinical performance was hampered by a lack of compelling efficacy and the emergence of mechanism-based side effects. The significant increase in testosterone and estradiol levels, a consequence of blocking the androgen receptor's negative feedback on the hypothalamic-pituitary-gonadal axis, ultimately led to an unacceptable risk-to-benefit profile. The developmental history of this compound underscores the importance of achieving a delicate balance between target engagement, clinical efficacy, and managing the systemic hormonal consequences of endocrine-targeted therapies.

References

Zanoterone for Benign Prostatic Hyperplasia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (WIN-49596) is a steroidal androgen receptor antagonist that was investigated for the treatment of benign prostatic hyperplasia (BPH). As a competitive inhibitor of the androgen receptor (AR), this compound was developed to block the downstream signaling pathways activated by androgens, which are known to play a crucial role in the pathophysiology of BPH. Despite initial preclinical promise, clinical trials in the 1990s revealed an unfavorable risk-to-benefit profile, leading to the discontinuation of its development for this indication. This technical guide provides a comprehensive overview of the available research on this compound for BPH, focusing on its mechanism of action, clinical trial data, and experimental protocols.

Mechanism of Action

This compound functions as a direct antagonist of the androgen receptor. In the prostate, the binding of androgens, primarily dihydrotestosterone (B1667394) (DHT), to the AR triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes. This process initiates the transcription of genes involved in prostate cell growth and survival.

This compound competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens. This inhibition blocks the downstream signaling cascade, theoretically leading to a reduction in prostate cell proliferation and an improvement in BPH symptoms. Preclinical studies indicated that this compound possesses a binding affinity (Ki) of 2.2 μM for the androgen receptor.[1] It is noteworthy that this compound does not inhibit 5α-reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent DHT.[1]

Signaling Pathway

cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) DHT->AR AR_HSP AR-HSP Complex AR->AR_HSP Binding AR_Androgen AR-Androgen Complex AR->AR_Androgen Binding AR_this compound AR-Zanoterone Complex (Inactive) AR->AR_this compound Competitive Binding HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound This compound->AR_this compound AR_HSP->AR Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Nuclear Translocation AR_this compound->AR Inhibition of Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription (Growth, Survival) ARE->Gene_Transcription Initiation

Caption: this compound's Mechanism of Androgen Receptor Antagonism.

Clinical Research

A pivotal multicenter, randomized, double-blind, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in men with BPH.[2]

Experimental Protocol

Study Design: The study was a randomized, double-blind, placebo-controlled trial involving 463 men with BPH.[2] Patients were randomized to receive placebo or this compound at doses of 100 mg, 200 mg, 400 mg, or 800 mg daily for 6 months.[2]

Inclusion Criteria: While the full inclusion and exclusion criteria are not detailed in the primary publication, patients were men with a diagnosis of benign prostatic hyperplasia.

Efficacy Endpoints:

  • Maximum Urinary Flow Rate (Qmax): Measured using standard uroflowmetry.

  • American Urological Association (AUA) Symptom Index: A patient-reported questionnaire to assess the severity of BPH symptoms. The specific version of the AUA symptom score used is not specified in the available literature.

  • Prostate Volume: The method for prostate volume measurement is not explicitly stated, but was likely transrectal ultrasonography (TRUS) with volume calculation using the ellipsoid formula (Volume = length × width × height × π/6), a standard method at the time.

  • Prostate-Specific Antigen (PSA): Serum PSA levels were measured.

  • Sex Steroid Concentrations: Serum levels of testosterone and estradiol (B170435) were monitored.

Safety Assessments: Adverse events were recorded throughout the study, with a particular focus on gynecomastia and breast pain.

Clinical Trial Workflow

Patient_Population 463 Men with BPH Randomization Randomization Patient_Population->Randomization Placebo Placebo Randomization->Placebo Zanoterone_100 This compound 100 mg Randomization->Zanoterone_100 Zanoterone_200 This compound 200 mg Randomization->Zanoterone_200 Zanoterone_400 This compound 400 mg Randomization->Zanoterone_400 Zanoterone_800 This compound 800 mg Randomization->Zanoterone_800 Treatment_Period 6-Month Treatment Placebo->Treatment_Period Zanoterone_100->Treatment_Period Zanoterone_200->Treatment_Period Zanoterone_400->Treatment_Period Zanoterone_800->Treatment_Period Endpoint_Assessment Endpoint Assessment (Qmax, AUA Score, Prostate Volume, PSA, Hormones) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis

Caption: this compound BPH Clinical Trial Workflow.
Efficacy and Safety Data

Detailed quantitative results from the clinical trial are not fully available in the published literature. The following tables summarize the reported findings.

Table 1: Efficacy of this compound in Benign Prostatic Hyperplasia

EndpointPlaceboThis compound 100 mgThis compound 200 mgThis compound 400 mgThis compound 800 mg
Change in Maximum Urinary Flow Rate (mL/s) Data not availableData not available1.7 (p = 0.026) Data not availableData not available
Change in AUA Symptom Index No statistically significant difference compared to placeboNo statistically significant difference compared to placeboNo statistically significant difference compared to placeboNo statistically significant difference compared to placeboNo statistically significant difference compared to placebo
Change in Prostate Volume No statistically significant difference compared to placeboNo statistically significant difference compared to placeboNo statistically significant difference compared to placeboNo statistically significant difference compared to placeboNo statistically significant difference compared to placebo
Change in Prostate-Specific Antigen (PSA) Data not availableStatistically significant decrease compared to placeboStatistically significant decrease compared to placeboStatistically significant decrease compared to placeboStatistically significant decrease compared to placebo

Note: The mean increases in maximum urinary flow rate for the this compound groups were reported to be 2- to 3-fold over placebo, but specific values were not provided for all groups.[2]

Table 2: Safety Profile of this compound in Benign Prostatic Hyperplasia

Adverse EventPlaceboThis compound (All Doses)
Breast Pain Incidence not specifiedStatistically significant increase compared to placebo
Gynecomastia Incidence not specifiedStatistically significant increase compared to placebo
Change in Serum Testosterone No significant changeStatistically significant increase compared to placebo
Change in Serum Estradiol No significant changeStatistically significant increase compared to placebo

Preclinical Research

A study in beagle dogs investigated the effects of this compound alone and in combination with the 5α-reductase inhibitor, finasteride (B1672673).[3]

Experimental Protocol

Animal Model: Intact male beagle dogs.

Treatment Groups:

  • This compound alone (10 mg/kg/day, oral)

  • Finasteride alone (1.0 mg/kg/day, oral)

  • Combination of this compound and finasteride

  • Control (intact)

  • Castrated controls

Duration: 16 weeks.

Endpoints:

  • Prostate size (measured by transrectal ultrasonography)

  • Prostate histomorphology

  • Prostatic DNA and arginine esterase levels

  • Testicular weight and histomorphology

  • Serum testosterone and luteinizing hormone (LH) levels

  • Spermatogenesis

Preclinical Findings

This compound alone reduced prostate size, induced glandular atrophy, and decreased prostatic DNA and arginine esterase levels.[3] These effects were more pronounced with the combination therapy of this compound and finasteride, which produced results similar to castration.[3] Notably, this compound treatment led to an approximately 3-fold increase in serum testosterone levels.[3]

Discussion and Conclusion

The clinical development of this compound for benign prostatic hyperplasia was halted due to a lack of significant clinical efficacy and an unfavorable safety profile.[1][2] While the 200 mg dose showed a statistically significant improvement in maximum urinary flow rate, there was no corresponding improvement in patient-reported symptoms (AUA symptom index) or a reduction in prostate volume.[2]

The significant increase in serum testosterone and estradiol levels is a key concern. This hormonal alteration is likely a consequence of the androgen receptor blockade, which disrupts the negative feedback loop of the hypothalamic-pituitary-gonadal axis. The elevated estrogen levels are the probable cause of the observed breast pain and gynecomastia.[2]

For drug development professionals, the case of this compound underscores the importance of a favorable risk-to-benefit ratio. Even with a clear mechanism of action and some evidence of target engagement (e.g., PSA reduction), the lack of robust clinical benefit coupled with significant side effects rendered the drug unsuitable for further development in this indication.

Data Gaps: It is important to note that detailed quantitative data from the pivotal clinical trial, as well as comprehensive human pharmacokinetic and preclinical toxicology data, are not publicly available. This limits a complete retrospective analysis of this compound's development.

References

Zanoterone as a Potential Inducer of Cytochrome P450 3A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Zanoterone (WIN-49596), a steroidal antiandrogen, has demonstrated the potential to induce cytochrome P450 3A (CYP3A) enzymes in preclinical studies. This technical guide provides an in-depth overview of the existing evidence for this compound's effects on CYP3A, primarily derived from animal models, and outlines the probable molecular mechanism involving the Pregnane X Receptor (PXR). This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols for assessing CYP3A4 induction, and visualizations of the pertinent biological pathways and experimental workflows. While clinical data on this compound's inductive effects in humans are not publicly available, this guide serves as a comprehensive resource for understanding its potential for drug-drug interactions and for designing future investigational studies.

Introduction

This compound is a steroidal compound that acts as an antagonist to the androgen receptor.[1] It was investigated for the treatment of benign prostatic hyperplasia (BPH); however, its development was not pursued due to insufficient efficacy and an unfavorable side-effect profile in Phase II clinical trials.[1][2]

Beyond its primary pharmacology, preclinical evidence indicates that this compound can induce the expression of cytochrome P450 3A enzymes.[3] The CYP3A subfamily, with CYP3A4 being the most prominent member in humans, is responsible for the metabolism of approximately 50% of clinically used drugs.[4] Induction of CYP3A4 can lead to accelerated clearance of co-administered drugs, potentially reducing their therapeutic efficacy. Therefore, understanding the inductive potential of any new chemical entity is a critical aspect of drug development.

This guide summarizes the key findings from a pivotal preclinical study on this compound's induction of CYP3A and provides detailed methodologies for the types of in vitro assays that are essential for confirming and characterizing this effect, particularly in a human context.

Quantitative Data on CYP3A Induction by this compound in Rats

A study by Rankin et al. (1996) in male and female rats provides the primary evidence for this compound's inductive effect on the CYP3A subfamily. The key quantitative findings from this study are summarized below.

Table 1: Effect of this compound on Hepatic 6β-Hydroxytestosterone (6β-OHT) Activity in Rats
SexTreatment GroupFold Increase in 6β-OHT Activity (vs. Control)
MaleThis compound (High Dose)Up to 5.2-fold[3]
FemaleThis compound (High Dose)Up to 13.9-fold[3]
MalePhenobarbital≤ 3-fold[3]
FemalePhenobarbital≤ 3-fold[3]
Maleβ-Naphthoflavone≤ 3-fold[3]
Femaleβ-Naphthoflavone≤ 3-fold[3]

6β-hydroxytestosterone formation is a specific marker of CYP3A activity.

Table 2: Effect of this compound on Hepatic CYP3A Protein Levels in Rats
SexTreatment GroupFold Increase in CYP3A Protein Levels (vs. Control)
MaleThis compound3 to 4-fold[3]
FemaleThis compound3 to 4-fold[3]

Proposed Mechanism of CYP3A4 Induction

The induction of CYP3A4 by a wide range of xenobiotics is predominantly mediated by the Pregnane X Receptor (PXR), a nuclear receptor highly expressed in the liver and intestine. While direct evidence of this compound binding to and activating PXR is not available, its steroidal structure and the observed induction of CYP3A in rats strongly suggest this as the likely mechanism.

The proposed signaling pathway is as follows:

  • Ligand Binding: this compound, being lipophilic, enters the hepatocyte.

  • PXR Activation: Inside the cell, this compound binds to the ligand-binding domain of PXR.

  • Heterodimerization: Upon ligand binding, PXR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).

  • Nuclear Translocation and DNA Binding: The PXR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter region of the CYP3A4 gene.

  • Gene Transcription: This binding event recruits coactivators and initiates the transcription of the CYP3A4 gene, leading to increased mRNA and subsequent protein synthesis.

  • Increased Metabolism: The elevated levels of CYP3A4 enzyme result in an increased metabolic capacity for its substrate drugs.

CYP3A4_Induction_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PXR PXR This compound->PXR Binds to PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Dimerizes with RXR RXR RXR RXR->PXR_RXR PXR_RXR_Nuc PXR-RXR PXR_RXR->PXR_RXR_Nuc Translocates to Nucleus PXRE PXRE (CYP3A4 Promoter) PXR_RXR_Nuc->PXRE Binds to CYP3A4_mRNA CYP3A4 mRNA PXRE->CYP3A4_mRNA Initiates Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation Increased Metabolism Increased Metabolism CYP3A4_Protein->Increased Metabolism

Proposed PXR-mediated CYP3A4 induction pathway by this compound.

Experimental Protocols

This section details the methodologies for key experiments that would be conducted to definitively establish and characterize this compound as a CYP3A4 inducer, particularly in a human context.

In Vivo Study of CYP3A Induction in Rats (Adapted from Rankin et al., 1996)

This protocol describes the foundational experiment that provided the initial evidence for this compound's inductive properties.

InVivo_Rat_Study_Workflow start Start treatment Animal Dosing (Male & Female Rats) - this compound - Phenobarbital (Comparator) - β-Naphthoflavone (Comparator) - Vehicle Control start->treatment euthanasia Euthanasia and Liver Microsome Preparation treatment->euthanasia activity_assay CYP Monooxygenase Activity Assays (e.g., 6β-hydroxytestosterone) euthanasia->activity_assay western_blot Western Immunoblotting (Probes for CYP3A, 1A1, 2B1/2, etc.) euthanasia->western_blot data_analysis Data Analysis (Fold change vs. control) activity_assay->data_analysis western_blot->data_analysis end End data_analysis->end PXR_Reporter_Assay_Workflow start Start transfection Co-transfect HepG2 cells with: 1. PXR Expression Vector 2. PXRE-Luciferase Reporter Vector start->transfection plating Plate transfected cells in 96-well plates transfection->plating treatment Treat cells with: - this compound (various conc.) - Rifampicin (Positive Control) - Vehicle (Negative Control) plating->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and add luciferin substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Data Analysis (Fold activation vs. vehicle) measurement->analysis end End analysis->end

References

Early-Phase Clinical Trial Data on Zanoterone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the early-phase clinical development of Zanoterone is scarce. Development of this compound was discontinued (B1498344) after Phase II trials due to a lack of sufficient efficacy and an unfavorable side effect profile.[1] This guide provides a comprehensive summary of the available clinical data, primarily from a significant Phase II study, and contextualizes it with generalized representations of early-phase trial design and the drug's mechanism of action. No dedicated Phase I trial results, such as detailed pharmacokinetics in healthy volunteers, are publicly accessible.

Introduction to this compound

This compound (WIN-49596) is a steroidal antiandrogen that was investigated for the treatment of benign prostatic hyperplasia (BPH).[1] As an antagonist of the androgen receptor (AR), its mechanism of action involves blocking the effects of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Despite showing some activity, its clinical development was halted, and it was never marketed.[1]

Clinical Efficacy Data (Phase II)

The primary source of clinical data for this compound comes from a multicenter, randomized, placebo-controlled Phase II study involving 463 men with BPH. The study evaluated oral doses of 100 mg, 200 mg, 400 mg, and 800 mg administered for 6 months.[2]

Table 1: Efficacy Outcomes of this compound in BPH After 6 Months of Treatment [2]

Outcome MeasurePlacebo100 mg this compound200 mg this compound400 mg this compound800 mg this compound
Mean Increase in Maximum Urinary Flow Rate (ml/sec) ~0.5-0.8 (estimated)~2-3 fold over placebo1.7 (p=0.026)~2-3 fold over placebo~2-3 fold over placebo
Change in AUA Symptom Index No significant differenceNo significant differenceNo significant differenceNo significant differenceNo significant difference
Change in Prostate Volume No significant differenceNo significant differenceNo significant differenceNo significant differenceNo significant difference
Change in Prostate-Specific Antigen (PSA) Levels Not specifiedSignificant decreaseSignificant decreaseSignificant decreaseSignificant decrease

Note: The original publication states that mean increases in maximum urinary flow rate were 2- to 3-fold over placebo for the this compound groups, with only the 200 mg group reaching statistical significance.[2]

Safety and Tolerability Data (Phase II)

The same Phase II study in BPH patients provides the main body of safety data for this compound.[2]

Table 2: Key Safety Findings and Adverse Events for this compound in BPH [2]

ParameterObservation in this compound Groups vs. Placebo
Gynecomastia Significantly increased incidence
Breast Pain Significantly increased incidence
Serum Estradiol (B170435) Significantly increased concentrations
Serum Testosterone Significantly increased concentrations

Experimental Protocols

Protocol for the Phase II Study in Benign Prostatic Hyperplasia[2]
  • Study Design: A multicenter, randomized, placebo-controlled trial.

  • Patient Population: 463 men with a diagnosis of benign prostatic hyperplasia.

  • Treatment Arms:

    • Placebo

    • This compound 100 mg

    • This compound 200 mg

    • This compound 400 mg

    • This compound 800 mg

  • Duration of Treatment: 6 months.

  • Primary Endpoints:

    • Maximum urinary flow rate.

    • American Urological Association (AUA) symptom index.

    • Prostate volume.

  • Secondary Endpoints:

    • Prostate-specific antigen (PSA) levels.

    • Serum sex steroid concentrations (testosterone, estradiol).

Generalized Protocol for a Phase I Dose-Escalation Study

While no specific Phase I protocol for this compound is available, a typical study would follow the workflow illustrated below. The primary objectives of such a study are to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the pharmacokinetic profile of the investigational drug in humans.

G cluster_0 Phase 1 Dose-Escalation Workflow A Subject Screening and Enrollment (Healthy Volunteers or Patients) B Dose Cohort 1 (Low Dose) A->B C Safety and PK Monitoring B->C D DLT Assessment C->D E Decision to Escalate Dose D->E F Dose Cohort 2 (Increased Dose) E->F If safe I MTD and Recommended Phase 2 Dose (RP2D) Determined E->I If DLTs observed G Repeat Monitoring and Assessment F->G H Continue Escalation until MTD G->H H->I

Generalized workflow for a Phase I dose-escalation clinical trial.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist to the androgen receptor. By binding to the AR, it prevents the binding of endogenous androgens like testosterone and DHT. This blockade inhibits the subsequent translocation of the receptor to the nucleus and the transcription of androgen-dependent genes. The significant increases in testosterone and estradiol observed in the clinical trial are likely due to the blockade of AR-mediated negative feedback on the hypothalamic-pituitary-gonadal axis.[2]

G cluster_0 Androgen Receptor Signaling Pathway Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT DHT AR Androgen Receptor (AR) (Cytoplasm) DHT->AR Binds SRD5A->DHT AR_DHT AR-DHT Complex AR->AR_DHT This compound This compound This compound->AR Blocks Nucleus Nucleus AR_DHT->Nucleus Translocation ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates

Mechanism of action of this compound as an androgen receptor antagonist.

Conclusion

References

Methodological & Application

Zanoterone Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Zanoterone dosage and administration for in vivo animal studies, based on available preclinical data. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation: this compound In Vivo Dosages

The following table summarizes the reported effective dosages of this compound in different animal models. This information is critical for dose selection in future preclinical studies.

Animal ModelDosageRoute of AdministrationStudy DurationKey Findings
Beagle Dog (Intact Male)10 mg/kg/dayOral16 weeksReduced prostate size and glandular atrophy.[1]
Rat (Castrated, Immature Male)15 mg/kgOralNot SpecifiedED50 for inhibiting testosterone (B1683101) propionate-induced increase in ventral prostate weight.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols derived from the available literature for the administration of this compound.

Protocol 1: Oral Administration in Beagle Dogs

This protocol is based on a study investigating the effect of this compound on the prostate in intact male beagle dogs.[1]

1. Animal Model:

  • Species: Beagle dog

  • Sex: Male (intact)

  • Health Status: Healthy, purpose-bred for research.

2. Drug Formulation:

  • Compound: this compound (WIN 49596)

  • Dosage: 10 mg/kg of body weight.

  • Vehicle: While the specific vehicle was not detailed in the primary study, a common and appropriate vehicle for oral administration of steroidal compounds in dogs is a suspension in 0.5% methylcellulose (B11928114) in sterile water. The formulation should be prepared fresh daily.

  • Preparation:

    • Calculate the total amount of this compound required based on the body weight of the dog and the 10 mg/kg dosage.

    • Weigh the appropriate amount of this compound powder.

    • Levigate the powder with a small amount of the 0.5% methylcellulose solution to form a smooth paste.

    • Gradually add the remaining volume of the methylcellulose solution while stirring continuously to ensure a uniform suspension.

3. Administration:

  • Route: Oral gavage.

  • Frequency: Once daily.

  • Procedure:

    • Gently restrain the dog.

    • Measure the calculated volume of the this compound suspension into a syringe fitted with a gavage tube of appropriate length and diameter for the size of the dog.

    • Carefully insert the gavage tube into the esophagus and deliver the dose.

    • Observe the animal briefly after administration to ensure the entire dose was swallowed.

4. Study Duration:

  • The study was conducted for 16 consecutive weeks.[1]

Protocol 2: Oral Administration in Rats

This protocol is designed based on the reported ED50 for this compound in a rat model of testosterone-induced prostate growth.

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar)

  • Sex: Male (immature and castrated)

  • Procedure: Castration should be performed at a specified age (e.g., 21-25 days) and animals should be allowed to recover before the start of the experiment.

2. Drug Formulation:

  • Compound: this compound (WIN 49596)

  • Dosage: An effective dose (ED50) was found to be 15 mg/kg. Dose-response studies may require a range of doses (e.g., 5, 15, 50 mg/kg).

  • Vehicle: A common vehicle for oral administration of hydrophobic compounds in rats is a solution or suspension in corn oil or a mixture of 10% ethanol, 30% polyethylene (B3416737) glycol 400, and 60% saline. The formulation should be prepared fresh before each administration.

  • Preparation:

    • Calculate the required amount of this compound for each dose group based on the average body weight of the rats.

    • Dissolve or suspend the weighed this compound powder in the chosen vehicle. Sonication may be used to aid dissolution or create a fine suspension.

3. Administration:

  • Route: Oral gavage.

  • Frequency: Once daily.

  • Procedure:

    • Gently restrain the rat.

    • Use a syringe with a ball-tipped gavage needle appropriate for the size of the rat.

    • Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound formulation.

4. Co-administration with Testosterone Propionate (B1217596):

  • To induce prostate growth, testosterone propionate is typically administered subcutaneously at a specified dose (e.g., 0.2-0.5 mg/rat/day) for the duration of the study. This compound is administered orally to counteract the effects of the testosterone.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound functions as a competitive antagonist of the androgen receptor (AR). In normal androgen signaling, testosterone is converted to the more potent dihydrotestosterone (B1667394) (DHT), which binds to the AR in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR-dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-activators and initiating the transcription of androgen-responsive genes that regulate cell growth, proliferation, and survival.

This compound disrupts this pathway by competitively binding to the ligand-binding domain of the AR. This prevents the binding of endogenous androgens like DHT, thereby inhibiting the conformational changes required for AR activation and its subsequent nuclear translocation. As a result, the transcription of androgen-dependent genes is suppressed.

Zanoterone_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSPs) DHT->AR_HSP Binds to AR AR_this compound AR-Zanoterone Complex (Inactive) AR_HSP->AR_this compound AR_DHT AR-DHT Complex (Active) AR_HSP->AR_DHT HSPs Dissociate This compound This compound This compound->AR_HSP Competitively Binds to AR AR_Dimer AR Dimer AR_this compound->AR_Dimer Nuclear Translocation Inhibited AR_DHT->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (Growth, Proliferation, Survival) ARE->Gene_Transcription Initiates

Caption: Mechanism of this compound as an Androgen Receptor Antagonist.

Experimental Workflow: In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of this compound in a prostate cancer xenograft model.

Zanoterone_In_Vivo_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Tumor_Implantation Tumor Cell Implantation (e.g., LNCaP cells) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Daily Oral Gavage: - Vehicle Control - this compound (e.g., 15 mg/kg) Randomization->Treatment_Administration Monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs Treatment_Administration->Monitoring Endpoint Study Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Tissue_Collection Tissue Collection: - Tumors - Blood (for PK/PD) Endpoint->Tissue_Collection Analysis Analysis: - Tumor Weight - Histology (IHC) - Biomarker Analysis (e.g., PSA) Tissue_Collection->Analysis

Caption: Workflow for a this compound In Vivo Efficacy Study.

References

Application Notes and Protocols: Zanoterone in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (WIN-49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). While initially investigated for the treatment of benign prostatic hyperplasia (BPH), its mechanism of action holds potential for research in androgen-dependent prostate cancer.[1][2] The androgen receptor is a critical driver of prostate cancer progression, making it a key therapeutic target.[3][4] this compound functions by competing with androgens, such as dihydrotestosterone (B1667394) (DHT), for binding to the ligand-binding domain of the AR. This inhibition prevents receptor activation, nuclear translocation, and the subsequent transcription of androgen-responsive genes that promote tumor cell growth and survival.[3][5]

These application notes provide a framework for investigating the effects of this compound on various prostate cancer cell lines. The protocols outlined below are standard methodologies for characterizing the in vitro activity of androgen receptor antagonists.

Data Presentation: Representative In Vitro Activity

Due to the limited publicly available data on this compound's specific activity in prostate cancer cell lines, the following tables present representative quantitative data based on the known effects of other steroidal antiandrogens. These values should be considered illustrative and would need to be confirmed experimentally for this compound.

Table 1: Representative In Vitro Cell Viability (IC50) of this compound in Prostate Cancer Cell Lines

Cell LineAR StatusRepresentative IC50 (µM) for Cell Viability (72h treatment)Notes
LNCaP AR-positive (mutated T877A), Androgen-sensitive5 - 15Commonly used androgen-responsive cell line.[6][7][8]
VCaP AR-amplified, Androgen-sensitive1 - 10Expresses high levels of wild-type AR.
22Rv1 AR-positive, expresses AR-V7 splice variant10 - 25Model for castration-resistant prostate cancer (CRPC).
PC-3 AR-negative/low> 50Typically used as a negative control for AR-targeted therapies.[9]
DU-145 AR-negative/low> 50Androgen-insensitive cell line, serves as a negative control.[10][11]

Table 2: Representative Effect of this compound on Androgen-Regulated Gene Expression in LNCaP Cells

Treatment Condition (24h)Relative PSA mRNA Expression (fold change vs. Vehicle)Relative TMPRSS2 mRNA Expression (fold change vs. Vehicle)
Vehicle Control (0.1% DMSO)1.01.0
DHT (10 nM)8.0 - 12.06.0 - 10.0
This compound (10 µM)0.8 - 1.20.9 - 1.3
DHT (10 nM) + this compound (10 µM)1.5 - 2.51.2 - 2.0

Mandatory Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens (DHT) Androgens (DHT) AR Androgen Receptor (AR) Androgens (DHT)->AR Binds This compound This compound This compound->AR Competitively Binds AR_dimer AR Dimer AR_HSP AR->AR_HSP AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription (e.g., PSA, TMPRSS2) ARE->Gene_Transcription Activates Cell_Growth Cell Growth, Proliferation, Survival Gene_Transcription->Cell_Growth Leads to Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Culture Culture Prostate Cancer Cells (e.g., LNCaP, PC-3) Treat Treat cells with this compound (Dose-response) ± DHT Culture->Treat Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treat->Viability Western Western Blot (AR, PSA, Akt) Treat->Western qPCR RT-qPCR (PSA, TMPRSS2) Treat->qPCR Analyze Analyze Data: - Calculate IC50 - Quantify Protein/mRNA levels Viability->Analyze Western->Analyze qPCR->Analyze Logical_Relationship This compound This compound AR Androgen Receptor (AR) This compound->AR Antagonizes AR_Activation AR Activation & Nuclear Translocation This compound->AR_Activation Inhibits AR->AR_Activation Mediates Gene_Expression Androgen-Responsive Gene Expression AR_Activation->Gene_Expression Induces Tumor_Growth Prostate Cancer Cell Proliferation Gene_Expression->Tumor_Growth Promotes

References

Application Notes: Characterization of Zanoterone in Androgen Receptor Reporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, is a crucial mediator of androgen signaling and a primary therapeutic target in prostate cancer.[1] Reporter gene assays offer a robust and sensitive method to quantify the transcriptional activity of the AR in response to potential agonists or antagonists.[2] These assays typically employ a reporter construct where a luciferase or other reporter gene is under the transcriptional control of androgen response elements (AREs).[3] When an activated AR binds to these AREs, it drives the expression of the reporter gene, which can be easily quantified.[4]

Zanoterone (WIN 49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor.[3][5] It blocks the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the androgen signaling pathway.[5] This document provides detailed protocols and application notes for utilizing androgen receptor reporter assays to characterize the antagonist activity of this compound.

Principle of the Assay

The AR reporter assay is a cell-based method to screen for compounds that modulate AR activity. The fundamental principle involves the use of mammalian cells engineered to express the human androgen receptor and a reporter gene (e.g., firefly luciferase) linked to an ARE-containing promoter.[4]

In the presence of an AR agonist like DHT, the receptor is activated, translocates to the nucleus, binds to the AREs, and initiates the transcription of the luciferase gene.[4] The resulting luminescence is proportional to the level of AR activation. When an AR antagonist such as this compound is introduced, it competes with the agonist for binding to the AR, leading to a dose-dependent decrease in luciferase expression.[5]

Data Presentation

The antagonist activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) value. This is achieved by measuring the reduction in agonist-induced luciferase activity across a range of this compound concentrations. For comparative purposes, data for other known AR antagonists are also presented.

Table 1: Comparative Antagonist Activity in AR Reporter Assays

CompoundTargetAssay TypeAgonist Used (Concentration)IC50 / Kᵢ ValueReference
This compound Androgen ReceptorRadioligand BindingN/AKᵢ = 2.2 µM[5]
EnzalutamideAndrogen ReceptorLuciferase ReporterTestosterone (0.45 nM)IC50 = 26 nM[6]
ApalutamideAndrogen ReceptorLuciferase ReporterTestosterone (0.45 nM)IC50 = 200 nM[6]
BicalutamideAndrogen ReceptorLuciferase Reporter5α-DihydrotestosteroneIC50 not specified[5]
HydroxyflutamideAndrogen ReceptorLuciferase Reporter5α-DihydrotestosteroneIC50 not specified[7]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binds AR_active Activated AR Dimer AR_complex->AR_active Conformational Change & Dimerization ARE Androgen Response Element (ARE) AR_active->ARE Binds cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Nuclear Translocation This compound This compound This compound->AR_complex Blocks Binding Reporter Luciferase Gene Transcription Transcription Reporter->Transcription Translation Translation Transcription->Translation Luciferase Luciferase Protein Translation->Luciferase Light Luminescence Luciferase->Light Measures Activity AR_Antagonist_Assay_Workflow A 1. Cell Seeding (e.g., PC-3, LNCaP) in 96-well plates B 2. Transfection (if needed) with AR expression and ARE-luciferase reporter plasmids A->B C 3. Compound Treatment - Serial dilutions of this compound - Constant concentration of DHT (agonist) - Controls (agonist alone, vehicle) B->C D 4. Incubation (Typically 24 hours) C->D E 5. Cell Lysis D->E F 6. Luciferase Assay Add substrate and measure luminescence with a luminometer E->F G 7. Data Analysis - Normalize to control - Plot dose-response curve - Calculate IC50 value F->G

References

Zanoterone: A Steroidal Antiandrogen for Androgen Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone, also known as WIN 49596, is a synthetic steroidal derivative that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, this compound effectively blocks the binding of endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting androgen-mediated signaling pathways.[1] This property makes this compound a valuable tool compound for in vitro and in vivo studies aimed at elucidating the role of the AR in various physiological and pathological processes, including prostate cancer, benign prostatic hyperplasia (BPH), and other androgen-dependent conditions. Although initially investigated for the treatment of BPH, its development was discontinued (B1498344) due to insufficient efficacy and the occurrence of side effects, including breast pain and gynecomastia.[2][3] Nevertheless, its specific mechanism of action as a direct AR antagonist makes it a useful reagent for preclinical research.[1]

Mechanism of Action

This compound exerts its antiandrogenic effects by competitively binding to the ligand-binding domain (LBD) of the androgen receptor.[1] This binding prevents the conformational changes in the receptor that are necessary for its activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes.[1] In vivo studies in rats have demonstrated that this compound inhibits the uptake of testosterone and the subsequent nuclear accumulation of the androgen receptor in the prostate.[1]

dot

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_HSP AR-HSP Complex AR->AR_HSP Association AR_Androgen AR-Androgen Complex AR_this compound Inactive AR-Zanoterone Complex AR->AR_this compound HSP Heat Shock Proteins (HSP) This compound This compound This compound->AR Competitive Binding AR_HSP->AR Dissociation AR_HSP->AR AR_dimer AR Dimerization AR_Androgen->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene Target Gene Transcription ARE->Gene Activation caption Androgen Receptor Signaling Pathway and Inhibition by this compound

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

ParameterValueSpeciesAssay SystemReference
Binding Affinity (Ki) 2.2 ± 0.4 µMRatVentral Prostate Cytosol[1]
Relative Binding Affinity (RBA) 2.2 (1h incubation)RatVentral Prostate Cytosol[1]
Relative Binding Affinity (RBA) 0.05 (18h incubation)RatVentral Prostate Cytosol[1]
Receptor Selectivity No binding to estrogen, progesterone, or glucocorticoid receptorsRatUterine and Thymus Cytosol[1]
Enzyme Inhibition No inhibition of 5α-reductase, 3α-oxidoreductase, 3β-hydroxysteroid dehydrogenase, or aromatase at concentrations up to 10 µMRat, HumanIn vitro enzyme assays[1]

Experimental Protocols

Protocol 1: In Vitro Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of test compounds, such as this compound, for the androgen receptor using a competitive binding assay with a radiolabeled androgen.

dot

start Start prep_cytosol Prepare AR-containing cytosol (e.g., from rat ventral prostate or AR-overexpressing cells) start->prep_cytosol incubate Incubate cytosol with radiolabeled androgen (e.g., [3H]R1881) and varying concentrations of this compound or test compound prep_cytosol->incubate separate Separate bound from free radioligand (e.g., using hydroxylapatite or filter binding) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end caption Workflow for AR Competitive Binding Assay

Caption: Workflow for AR Competitive Binding Assay.

Materials:

  • Androgen receptor source (e.g., cytosol from rat ventral prostate or from cells overexpressing AR, such as LNCaP)

  • Radiolabeled androgen (e.g., [³H]R1881 - Methyltrienolone)

  • This compound or other test compounds

  • Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Hydroxylapatite slurry or glass fiber filters

  • Wash buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Scintillation cocktail and vials

  • Scintillation counter

Methodology:

  • Preparation of Cytosol: Homogenize rat ventral prostate tissue or AR-expressing cells in ice-cold TEGD buffer. Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Binding Reaction: In microcentrifuge tubes, combine the AR-containing cytosol, a fixed concentration of [³H]R1881 (typically at or below its Kd), and a range of concentrations of this compound or the test compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled androgen, e.g., 1 µM R1881).

  • Incubation: Incubate the reaction mixtures at 4°C for a specified period (e.g., 1 to 18 hours) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite Method: Add hydroxylapatite slurry to each tube, incubate briefly, and then centrifuge to pellet the hydroxylapatite with the bound receptor-ligand complex. Wash the pellet with wash buffer to remove unbound radioligand.

    • Filter Binding Method: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer. The receptor-ligand complex will be retained on the filter. Wash the filters with ice-cold wash buffer.

  • Quantification: Transfer the washed hydroxylapatite pellet or the filter to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Protocol 2: Androgen Receptor-Mediated Reporter Gene Assay

This protocol is designed to assess the functional antagonist activity of this compound by measuring its ability to inhibit androgen-induced transcription of a reporter gene in a cell-based assay.

dot

start Start seed_cells Seed AR-positive cells (e.g., LNCaP, VCaP) in a multi-well plate start->seed_cells transfect Transfect cells with an ARE-driven reporter plasmid (e.g., luciferase) seed_cells->transfect treat Treat cells with an androgen (e.g., DHT) in the presence or absence of varying concentrations of this compound transfect->treat incubate Incubate for 24-48 hours treat->incubate lyse Lyse cells and measure reporter gene activity (e.g., luminescence) incubate->lyse analyze Analyze data to determine IC50 value lyse->analyze end End analyze->end caption Workflow for AR Reporter Gene Assay

Caption: Workflow for AR Reporter Gene Assay.

Materials:

  • Androgen-responsive cell line (e.g., LNCaP, VCaP)

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum)

  • Charcoal-stripped fetal bovine serum (to remove endogenous steroids)

  • Reporter plasmid containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Dihydrotestosterone (DHT) or other androgen agonist

  • This compound or other test compounds

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Culture and Seeding: Culture the chosen cell line in standard medium. For the experiment, switch to a medium containing charcoal-stripped FBS to minimize background androgenic activity. Seed the cells in a multi-well plate (e.g., 96-well) at an appropriate density.

  • Transfection: Transfect the cells with the ARE-reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A co-transfection with a control plasmid (e.g., expressing Renilla luciferase) can be performed for normalization of transfection efficiency.

  • Treatment: After allowing the cells to recover from transfection (typically 24 hours), replace the medium with fresh medium containing a fixed concentration of an androgen agonist (e.g., 0.1-1 nM DHT) and varying concentrations of this compound or the test compound. Include control wells with vehicle, agonist alone, and antagonist alone.

  • Incubation: Incubate the cells for an additional 24-48 hours to allow for reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells using a lysis buffer compatible with the reporter assay. Measure the luciferase activity (luminescence) using a luminometer according to the assay kit's protocol. If a co-reporter was used, measure its activity as well.

  • Data Analysis: Normalize the experimental reporter gene activity to the control reporter activity (if applicable). Calculate the percentage of inhibition of the androgen-induced reporter activity for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized steroidal androgen receptor antagonist that serves as a valuable tool for investigating AR-mediated signaling pathways. Its specificity for the AR, with a lack of significant off-target effects on other steroid receptors or key steroidogenic enzymes, makes it a reliable negative control and inhibitor in a variety of experimental settings. The provided protocols for competitive binding and reporter gene assays offer a framework for researchers to utilize this compound effectively in their studies of androgen receptor function. While a functional IC50 value from cell-based assays is not prominently available in the literature, the established binding affinity provides a solid basis for dose-selection in in vitro experiments.

References

Application Notes and Protocols for Oral Administration of Zanoterone in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (WIN-49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1][2] It inhibits the binding of androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the AR, thereby disrupting the androgen signaling pathway.[1] This mechanism of action makes this compound a candidate for investigating androgen-dependent conditions, including prostate cancer and benign prostatic hyperplasia (BPH), in preclinical rodent models. This compound has been documented as being orally active.[1]

These application notes provide a summary of the available data and generalized protocols for the oral administration of this compound in rodent models to facilitate further research and drug development. It is important to note that while this compound has been evaluated in clinical trials for BPH in humans and in oral studies with beagle dogs, detailed public-domain data on its oral administration, pharmacokinetics, and efficacy in rodent models is limited.[3][4] The following protocols are based on established methodologies for oral drug administration in rodents and should be adapted and optimized for specific experimental needs.

Data Presentation

This compound Profile
ParameterValueReference
Drug Name This compound[2]
Synonyms WIN-49596[4]
Mechanism of Action Androgen Receptor (AR) Antagonist[1]
Binding Affinity (Ki) 2.2 µM for AR[1][2]
Molecular Weight 416.55 g/mol
Formulation (General) Suspension in a suitable vehicle (e.g., 0.5% methylcellulose)General Practice
Preclinical Oral Dosing in Non-Rodent Models
SpeciesDoseDurationStudy TypeKey FindingsReference
Beagle Dog10 mg/kg/day16 weeksEfficacy (BPH)Reduced prostate size, mild to moderate glandular atrophy.[4]
Pharmacokinetic Parameters in Rodent Models (Oral Administration)
ParameterMouseRat
Cmax (Maximum Concentration) Data not availableData not available
Tmax (Time to Cmax) Data not availableData not available
AUC (Area Under the Curve) Data not availableData not available
t1/2 (Half-life) Data not availableData not available
Oral Bioavailability (%) Data not availableData not available

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Objective: To prepare a homogenous suspension of this compound suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, corn oil, or 0.5% carboxymethylcellulose (CMC) in saline)

  • Mortar and pestle or homogenizer

  • Sterile tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed. A typical dosing volume for oral gavage in mice is 5-10 mL/kg and for rats is 5 mL/kg.

  • Weigh the precise amount of this compound powder.

  • If using a suspending agent like methylcellulose or CMC, prepare the vehicle first according to standard laboratory procedures.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done using a mortar and pestle.

  • Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.

  • Transfer the suspension to a sterile tube.

  • Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.

Protocol 2: Oral Administration of this compound by Gavage

Objective: To accurately deliver a specified dose of this compound directly into the stomach of a rodent.

Materials:

  • This compound suspension

  • Appropriately sized oral gavage needles (flexible or rigid with a ball tip; e.g., 20-22 gauge for mice, 16-18 gauge for rats)

  • Syringes (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Weigh the animal to determine the exact volume of the this compound suspension to be administered.

  • Fill a syringe with the calculated volume of the well-vortexed this compound suspension.

  • Gently restrain the animal. For a right-handed person, hold the mouse or rat in the left hand, securing the head by placing the thumb and index finger on either side of the mandible. The animal's body should be supported.

  • Introduce the gavage needle into the mouth, passing it along the side of the mouth to avoid the incisors.

  • Gently advance the needle along the esophagus into the stomach. There should be no resistance. If resistance is felt, withdraw the needle and reposition.

  • Once the needle is correctly positioned in the stomach, dispense the contents of the syringe smoothly.

  • Withdraw the needle gently in the same direction it was inserted.

  • Return the animal to its cage and monitor for any signs of distress or injury.

Protocol 3: Pharmacokinetic Study of Orally Administered this compound

Objective: To determine the pharmacokinetic profile of this compound in a rodent model following a single oral dose.

Materials:

  • This compound suspension

  • Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) with jugular vein catheters for serial blood sampling

  • Blood collection tubes (e.g., containing K2EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS or other appropriate analytical instrumentation

Procedure:

  • Fast the animals overnight (with access to water) before dosing to reduce variability in gastrointestinal absorption.

  • Administer a single oral dose of this compound by gavage as described in Protocol 2.

  • Collect blood samples at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples by centrifuging at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated analytical method such as LC-MS/MS.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.

Protocol 4: Efficacy Study in a Prostate Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a rodent model of prostate cancer.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Androgen-dependent prostate cancer cells (e.g., LNCaP)

  • Matrigel or other appropriate cell suspension medium

  • Calipers for tumor measurement

  • This compound suspension and vehicle control

Procedure:

  • Subcutaneously implant prostate cancer cells mixed with Matrigel into the flanks of the mice.

  • Monitor the animals for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle control orally by gavage daily (or as determined by pharmacokinetic data). Doses may be extrapolated and scaled from the 10 mg/kg/day used in the beagle dog study, but a dose-ranging study is recommended.[4]

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health throughout the study.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds AR_HSP AR-HSP Complex AR_dimer Activated AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) This compound This compound This compound->AR Blocks Binding AR_HSP->AR HSP Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Cell_Growth Cell Growth & Proliferation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Gene_Transcription->Cell_Growth Leads to

Caption: this compound's Mechanism of Action.

G start Start acclimatize Animal Acclimatization (e.g., 1 week) start->acclimatize fasting Overnight Fasting (with water access) acclimatize->fasting dose_prep Prepare this compound Suspension fasting->dose_prep dosing Single Oral Gavage of this compound dose_prep->dosing blood_sampling Serial Blood Sampling (e.g., 0-24h) dosing->blood_sampling plasma_sep Plasma Separation (Centrifugation) blood_sampling->plasma_sep storage Store Plasma at -80°C plasma_sep->storage analysis LC-MS/MS Analysis storage->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

Caption: Workflow for an Oral Pharmacokinetic Study.

G start Start cell_culture Prostate Cancer Cell Culture start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Animals (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Daily Oral Gavage: - Vehicle Control - this compound randomization->treatment monitoring Monitor Tumor Volume & Body Weight (2-3x/week) treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis (Tumor Growth Inhibition) euthanasia->analysis end End analysis->end

Caption: Workflow for an In Vivo Efficacy Study.

References

Application Notes and Protocols: Measuring Zanoterone's Effect on PSA Levels In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate-Specific Antigen (PSA) is a well-established biomarker for prostate cancer, with its expression being highly regulated by the androgen receptor (AR) signaling pathway. Zanoterone is a steroidal antiandrogen that acts as a competitive antagonist to the androgen receptor. By binding to the AR, this compound prevents the binding of androgens like dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream transcriptional activation of androgen-responsive genes, including the gene encoding for PSA (KLK3). This application note provides a detailed protocol for measuring the in vitro effect of this compound on PSA levels in the androgen-sensitive human prostate cancer cell line, LNCaP.

The LNCaP cell line is a widely used model for studying androgen receptor signaling in prostate cancer as these cells express a functional androgen receptor and secrete PSA in response to androgenic stimulation. This makes them an ideal system to evaluate the efficacy of AR antagonists like this compound.

Principle of the Assay

This protocol describes the culture of LNCaP cells and the subsequent treatment with varying concentrations of this compound in the presence of an androgen to stimulate PSA production. The level of secreted PSA in the cell culture supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA). A decrease in PSA levels in the presence of this compound indicates its inhibitory effect on the androgen receptor signaling pathway.

Data Presentation

Table 1: Illustrative Data on the Effect of this compound on PSA Secretion in LNCaP Cells

Treatment GroupThis compound Concentration (nM)Dihydrotestosterone (DHT) Concentration (nM)Mean PSA Concentration (ng/mL)Standard Deviation% Inhibition of PSA Secretion
Vehicle Control000.50.1N/A
DHT Control0115.21.80%
This compound1112.81.515.8%
This compound1018.51.144.1%
This compound10013.10.679.6%
This compound100010.90.394.1%

Note: This data is for illustrative purposes only and should be replaced with experimentally derived results.

Experimental Protocols

Materials and Reagents
  • LNCaP human prostate cancer cell line (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Dihydrotestosterone (DHT)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Human PSA ELISA Kit

  • 96-well cell culture plates, sterile

  • Sterile cell culture flasks (T-75)

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Cell Culture
  • Thawing and Plating LNCaP Cells:

    • Rapidly thaw a cryopreserved vial of LNCaP cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 supplemented with 10% charcoal-stripped FBS and 1% Penicillin-Streptomycin).

    • Centrifuge at 150 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing LNCaP Cells:

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer with 5 mL of sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Add 7-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

    • Incubate at 37°C and 5% CO₂.

In Vitro Treatment with this compound and DHT
  • Cell Seeding:

    • Harvest LNCaP cells as described in the subculturing protocol.

    • Count the cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Preparation of Treatment Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of DHT in DMSO.

    • Prepare serial dilutions of this compound and a working solution of DHT in serum-free RPMI-1640 medium. The final DMSO concentration in the culture medium should be less than 0.1%.

  • Cell Treatment:

    • After 24 hours of incubation, carefully aspirate the medium from the wells.

    • Add 200 µL of the prepared treatment solutions to the respective wells. Include the following controls:

      • Vehicle Control: Medium with DMSO (at the same concentration as the highest this compound concentration).

      • DHT Control: Medium with 1 nM DHT and DMSO.

      • This compound Treatment Groups: Medium with 1 nM DHT and varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1000 nM).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

PSA Quantification using ELISA
  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

    • Centrifuge the supernatant at 500 x g for 5 minutes to pellet any detached cells or debris.

    • Transfer the clarified supernatant to a new microfuge tube. Samples can be stored at -20°C or -80°C if not analyzed immediately.

  • ELISA Procedure:

    • Perform the Human PSA ELISA according to the manufacturer's instructions.

    • Briefly, this involves adding standards and samples to the antibody-coated microplate, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the PSA standards against their known concentrations.

    • Determine the concentration of PSA in each sample by interpolating from the standard curve.

    • Calculate the percentage inhibition of PSA secretion for each this compound concentration relative to the DHT control group using the following formula: % Inhibition = [1 - (PSA concentration in this compound group / PSA concentration in DHT control group)] x 100

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT DHT (Dihydrotestosterone) AR Androgen Receptor (AR) DHT->AR Binds This compound This compound This compound->AR Competitively Binds AR_HSP AR-HSP Complex AR_this compound AR-Zanoterone Complex (Inactive) HSP HSP AR_HSP->AR Dissociation AR_DHT AR-DHT Complex ARE Androgen Response Element (ARE) AR_DHT->ARE Binds AR_this compound->ARE Inhibits Binding PSA_Gene PSA Gene (KLK3) ARE->PSA_Gene Activates Transcription PSA_mRNA PSA mRNA PSA_Gene->PSA_mRNA Transcription PSA_Protein PSA Protein PSA_mRNA->PSA_Protein Translation PSA_Secretion Secreted PSA PSA_Protein->PSA_Secretion Secretion

Caption: this compound's Mechanism of Action on PSA Expression.

Experimental_Workflow start Start culture Culture LNCaP cells in T-75 flasks start->culture seed Seed LNCaP cells in 96-well plate culture->seed incubate1 Incubate for 24h for cell attachment seed->incubate1 prepare Prepare this compound and DHT treatment solutions incubate1->prepare treat Treat cells with this compound and DHT for 48-72h prepare->treat collect Collect cell culture supernatant treat->collect elisa Quantify PSA levels using ELISA collect->elisa analyze Analyze data and calculate % inhibition elisa->analyze end End analyze->end

Caption: Workflow for Measuring this compound's Effect on PSA.

Application Notes and Protocols: Zanoterone in Combination with 5-Alpha-Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androgenetic alopecia and benign prostatic hyperplasia (BPH) are common androgen-dependent conditions. The biological effects of androgens like testosterone (B1683101) are primarily mediated by their conversion to the more potent dihydrotestosterone (B1667394) (DHT) by the enzyme 5-alpha-reductase, and the subsequent binding of DHT to the androgen receptor (AR). Therapeutic strategies often involve targeting these key steps in the androgen signaling pathway.

Zanoterone (WIN 49596) is a steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor, with a Ki of 2.2 μM.[1] It directly blocks the binding of androgens such as testosterone and DHT to the AR, thereby inhibiting the downstream signaling that leads to the growth of androgen-dependent tissues.[1] 5-alpha-reductase inhibitors, such as finasteride (B1672673) and dutasteride, work by a different mechanism, preventing the conversion of testosterone to DHT.[2][3]

Given their complementary mechanisms of action, the combination of an androgen receptor antagonist like this compound with a 5-alpha-reductase inhibitor presents a compelling therapeutic strategy. This approach aims to achieve a more complete blockade of androgen signaling, potentially leading to enhanced efficacy in treating androgen-dependent disorders.[4][5] These application notes provide a summary of preclinical data and detailed protocols for evaluating the combination of this compound and 5-alpha-reductase inhibitors.

Mechanism of Action: Dual Blockade of the Androgen Signaling Pathway

The combination of this compound and a 5-alpha-reductase inhibitor targets the androgen signaling pathway at two distinct points:

  • 5-Alpha-Reductase Inhibition : 5-alpha-reductase inhibitors block the conversion of testosterone to dihydrotestosterone (DHT), the most potent natural androgen. This reduces the concentration of the primary ligand for the androgen receptor in target tissues.

  • Androgen Receptor Antagonism : this compound competitively binds to the androgen receptor, preventing any remaining DHT and testosterone from activating it.

This dual blockade is hypothesized to result in a more profound suppression of androgen-mediated gene transcription and cellular proliferation than either agent alone.

cluster_0 Cell cluster_1 Inhibitors Testosterone Testosterone DHT DHT Testosterone->DHT 5α-Reductase AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT nucleus Nucleus AR_DHT->nucleus ARE Androgen Response Element (ARE) transcription Gene Transcription ARE->transcription Finasteride 5α-Reductase Inhibitor (e.g., Finasteride) 5α-Reductase 5α-Reductase Finasteride->5α-Reductase Inhibits This compound This compound (AR Antagonist) This compound->AR Blocks Binding cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Animal Model (Beagle Dog) cluster_ex_vivo Ex Vivo Analysis ar_binding Androgen Receptor Competitive Binding Assay sr_inhibition 5-alpha-Reductase Inhibition Assay treatment Treatment Administration (this compound, 5-ARI, Combination) ultrasound Prostate Volume Measurement (Transrectal Ultrasonography) treatment->ultrasound sampling Tissue & Serum Collection ultrasound->sampling histology Histological Analysis sampling->histology dna_quant DNA Quantification sampling->dna_quant protein_quant Protein Quantification (Arginine Esterase) sampling->protein_quant mrna_quant mRNA Quantification sampling->mrna_quant

References

Zanoterone: A Tool for Interrogating Androgen-Dependent Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (formerly WIN-49596) is a steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR).[1][2] By binding to the AR, this compound prevents the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-dependent genes.[2] Although initially investigated for the treatment of benign prostatic hyperplasia (BPH), it was not brought to market.[1] However, its specific mechanism of action makes it a valuable research tool for studying the role of the AR in various physiological and pathological processes, particularly in the context of androgen-dependent gene expression.

These application notes provide an overview of this compound's properties and detailed protocols for its use in in vitro studies to investigate androgen-dependent gene regulation.

Mechanism of Action

This compound exerts its effects by competitively binding to the ligand-binding domain (LBD) of the androgen receptor. This binding prevents the conformational changes in the AR that are necessary for its activation, dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) in the promoter regions of target genes. Consequently, the recruitment of co-activators and the initiation of transcription of androgen-regulated genes are blocked. This compound has been shown to not inhibit 5α-reductase, aromatase, or 3α- or 3β-hydroxysteroid dehydrogenase in vitro.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of this compound.

ParameterValueSpeciesNotes
Ki (Inhibition Constant) 2.2 µMRatCompetitive binding to the ventral prostate androgen receptor.[2]
Relative Binding Affinity (RBA) 2.2%RatCompared to the synthetic androgen metribolone (R1881).[1]

Experimental Protocols

Protocol 1: In Vitro Cell Culture and Treatment for Studying Androgen-Dependent Gene Expression

This protocol describes the use of the androgen-sensitive human prostate cancer cell line, LNCaP, to study the effect of this compound on the expression of an androgen-regulated gene, Prostate-Specific Antigen (PSA, encoded by the KLK3 gene).

Materials:

  • LNCaP cells (ATCC® CRL-1740™)

  • RPMI-1640 Medium (with L-glutamine)

  • Fetal Bovine Serum (FBS)

  • Charcoal-stripped Fetal Bovine Serum (CSS)

  • Penicillin-Streptomycin solution (10,000 U/mL)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dihydrotestosterone (DHT) or Metribolone (R1881)

  • This compound

  • DMSO (cell culture grade)

  • 6-well tissue culture plates

Procedure:

  • Cell Culture:

    • Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Subculture cells every 3-4 days or when they reach 80-90% confluency.

  • Androgen Deprivation:

    • For experiments, plate LNCaP cells in 6-well plates at a density of 2 x 105 cells per well in RPMI-1640 with 10% FBS.

    • After 24 hours, replace the medium with RPMI-1640 supplemented with 5-10% CSS to deplete endogenous androgens. Incubate for 48-72 hours.

  • This compound and Androgen Treatment:

    • Prepare stock solutions of this compound and DHT/R1881 in DMSO.

    • Pre-treat the androgen-deprived cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours. The final DMSO concentration should not exceed 0.1%.

    • Following pre-treatment, add DHT or R1881 to a final concentration of 1-10 nM to stimulate androgen-dependent gene expression.

    • Incubate the cells for an additional 24-48 hours.

  • Endpoint Analysis:

    • Harvest the cells for downstream analysis of gene and protein expression (see Protocols 2 and 3).

Protocol 2: Analysis of Androgen-Dependent Gene Expression by Quantitative PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for the target gene (e.g., KLK3) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Following the treatment protocol, wash the cells with PBS and lyse them.

    • Extract total RNA using a commercially available kit according to the manufacturer's instructions.

    • Quantify the RNA and assess its purity.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

    • Perform qPCR using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Protocol 3: Analysis of Androgen-Dependent Protein Expression by Western Blot

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against the target protein (e.g., PSA) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system and quantify the band intensities. Normalize the target protein signal to the loading control.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds This compound This compound This compound->AR_inactive Competitively Binds (Inhibits) AR_active Active AR AR_inactive->AR_active HSP Dissociation Dimer AR Dimer AR_active->Dimer Dimerization Dimer_nuc AR Dimer Dimer->Dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) Dimer_nuc->ARE Binds Gene Androgen-Dependent Gene (e.g., KLK3 for PSA) ARE->Gene Promotes Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., PSA) mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Studying this compound's Effect

Experimental_Workflow Start Start: LNCaP Cell Culture Androgen_Deprivation Androgen Deprivation (Charcoal-Stripped Serum) Start->Androgen_Deprivation Pre_treatment Pre-treatment with This compound or Vehicle Androgen_Deprivation->Pre_treatment Androgen_Stimulation Androgen Stimulation (DHT or R1881) Pre_treatment->Androgen_Stimulation Incubation Incubation (24-48 hours) Androgen_Stimulation->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Analysis RNA Extraction & qPCR (Gene Expression) Harvest->RNA_Analysis Protein_Analysis Protein Extraction & Western Blot (Protein Expression) Harvest->Protein_Analysis

Caption: Workflow for assessing this compound's effect on gene expression.

References

Application Notes and Protocols for Assessing Zanoterone's Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanoterone (WIN-49596) is a steroidal androgen receptor (AR) antagonist.[1][2] Its primary mechanism of action involves blocking the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR.[1] This inhibition of the androgen signaling pathway forms the basis of its potential anti-proliferative effects in androgen-dependent conditions, including prostate cancer.[1] Although initially investigated for benign prostatic hyperplasia (BPH), its utility as an anti-proliferative agent warrants detailed investigation.[3][4][5]

These application notes provide a comprehensive overview of established in vitro and in vivo methodologies to assess the anti-proliferative efficacy of this compound. The protocols detailed below are designed to guide researchers in evaluating its impact on cell viability, apoptosis, cell cycle progression, and the androgen receptor signaling pathway.

Key Concepts and Signaling Pathway

This compound exerts its effects by competitively inhibiting the androgen receptor. In androgen-sensitive prostate cancer cells, the binding of androgens to the AR triggers a conformational change, nuclear translocation, and subsequent transcription of genes that promote cell growth and survival. By blocking this initial binding step, this compound disrupts this cascade, leading to a reduction in cell proliferation and potentially inducing programmed cell death (apoptosis).

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR-HSP AR-HSP Complex Androgens->AR-HSP Binding This compound This compound This compound->AR-HSP Competitive Inhibition This compound->AR-HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP HSP AR-HSP->AR Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: this compound's Mechanism of Action.

In Vitro Assessment of Anti-proliferative Effects

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound. The MTT and MTS assays are colorimetric methods that measure the metabolic activity of cells, which is proportional to the number of viable cells.

a. Recommended Cell Lines:

  • LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line.[6]

  • VCaP: A prostate cancer cell line that expresses high levels of the androgen receptor.[2]

b. Experimental Workflow:

A Seed Cells (e.g., LNCaP, VCaP) in 96-well plates B Treat with varying concentrations of this compound and controls (e.g., DHT) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT/MTS reagent C->D E Incubate to allow formazan (B1609692) formation D->E F Add solubilization buffer (for MTT) E->F MTT Assay G Measure absorbance with a plate reader E->G MTS Assay F->G H Calculate IC50 value G->H

Caption: Cell Viability Assay Workflow.

c. Detailed Protocol (MTT Assay):

  • Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., DHT-stimulated) wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

d. Data Presentation:

Treatment GroupConcentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
Vehicle Control048100 ± 5.2-
This compound0.14895.3 ± 4.815.2
14882.1 ± 6.1
104855.4 ± 7.3
504825.8 ± 3.9
DHT (10 nM)-48130.2 ± 8.5-
Apoptosis Assays

To determine if the anti-proliferative effects of this compound are due to the induction of apoptosis, Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry is recommended.

a. Principle:

Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.

b. Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

c. Data Presentation:

Treatment GroupConcentration (µM)% Live Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle Control095.12.31.51.1
This compound1070.215.810.53.5
5045.328.922.13.7
Cell Cycle Analysis

To investigate if this compound causes cell cycle arrest, flow cytometry analysis of propidium iodide-stained cells is performed.

a. Detailed Protocol:

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

b. Data Presentation:

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control055.230.114.7
This compound1068.520.311.2
5075.115.49.5
Western Blot Analysis of AR Signaling Pathway

Western blotting can be used to confirm the mechanism of action of this compound by observing its effect on the expression of the androgen receptor and its downstream targets, such as Prostate-Specific Antigen (PSA).

a. Experimental Workflow:

A Treat cells with This compound +/- DHT B Lyse cells and quantify protein A->B C SDS-PAGE B->C D Transfer to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibodies (AR, PSA, GAPDH) E->F G Incubate with secondary antibody F->G H Detect and analyze bands G->H

Caption: Western Blot Workflow.

b. Detailed Protocol:

  • Protein Extraction: Treat cells with this compound and/or DHT. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against AR, PSA, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

c. Data Presentation:

Treatment GroupAR Expression (relative to control)PSA Expression (relative to control)
Vehicle Control1.000.15
DHT (10 nM)0.952.50
This compound (10 µM)0.980.12
This compound (10 µM) + DHT (10 nM)0.960.85

In Vivo Assessment of Anti-proliferative Effects

Prostate Cancer Xenograft Models

To evaluate the anti-proliferative effects of this compound in a living organism, a prostate cancer xenograft model is recommended.

a. Model:

  • Cell Line: LNCaP or VCaP cells.

  • Animal: Male immunodeficient mice (e.g., nude or SCID).

b. Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of LNCaP or VCaP cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, this compound). Administer this compound orally or via injection at predetermined doses.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3).

c. Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 28% Tumor Growth Inhibition
Vehicle Control01250 ± 150-
This compound10875 ± 12030
50550 ± 9556

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive assessment of this compound's anti-proliferative effects. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action and evaluate its therapeutic potential in androgen-dependent cancers. The systematic application of these techniques will generate critical data for the continued development and characterization of this compound as an anti-cancer agent.

References

Zanoterone: Application Notes and Protocols for High-Throughput Screening of Antiandrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing zanoterone as a reference compound in high-throughput screening (HTS) for novel antiandrogens. This compound (also known as WIN 49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). Although it was clinically investigated for benign prostatic hyperplasia, it was never marketed. Its well-characterized activity as an AR antagonist makes it a suitable tool for in vitro assay development and validation in the search for new antiandrogenic compounds.

Data Presentation

The following table summarizes the available quantitative data on the in vitro antiandrogenic activity of this compound.

ParameterValueAssay TypeOrganism/Cell LineNotes
Kᵢ 2.2 µMAndrogen Receptor Competitive Binding AssayRat Ventral ProstateThe inhibition constant (Kᵢ) indicates the binding affinity of this compound to the androgen receptor.[1]
ED₅₀ 0.8 µMOrgan Culture of Bulbourethral GlandsMouseThe effective dose causing 50% inhibition of testosterone-dependent development in an in vitro organ culture model.[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the androgen receptor signaling pathway and a general workflow for high-throughput screening of antiandrogens.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT 5α-Dihydrotestosterone (DHT) AR_HSP Androgen Receptor (AR) - HSP Complex DHT->AR_HSP Binds SRD5A->DHT Activated_AR Activated AR Dimer AR_HSP->Activated_AR Conformational Change & Dimerization This compound This compound This compound->AR_HSP Competitively Binds (Antagonism) Nuclear_AR Nuclear AR Dimer Activated_AR->Nuclear_AR Nuclear Translocation ARE Androgen Response Element (ARE) Nuclear_AR->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for Antiandrogens plate_prep 1. Assay Plate Preparation (e.g., cell seeding or receptor coating) compound_add 2. Addition of Test Compounds, This compound (Control), and Vehicle plate_prep->compound_add agonist_add 3. Addition of Androgen Agonist (e.g., DHT) compound_add->agonist_add incubation 4. Incubation agonist_add->incubation readout 5. Signal Detection (e.g., luminescence, fluorescence) incubation->readout data_analysis 6. Data Analysis (IC₅₀ determination) readout->data_analysis hit_id 7. Hit Identification data_analysis->hit_id

A generalized workflow for high-throughput screening of antiandrogens.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to screen for antiandrogenic compounds. This compound can be used as a positive control for antagonism in these assays.

Androgen Receptor (AR) Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Purified recombinant human Androgen Receptor (ligand-binding domain)

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT)

  • This compound (as a positive control)

  • Test compounds

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound and test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the radiolabeled androgen in the assay buffer to a final concentration that is typically at or below its Kd for the AR.

    • Dilute the purified AR in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Assay buffer

      • A fixed concentration of purified AR

      • Increasing concentrations of the test compound or this compound.

      • For total binding, add vehicle instead of a competitor. For non-specific binding, add a high concentration of a non-labeled androgen.

    • Initiate the binding reaction by adding the radiolabeled androgen to all wells.

    • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Transfer the incubation mixture to a 96-well filter plate.

    • Wash the wells rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Androgen Receptor (AR) Transcriptional Activation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

Materials:

  • A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.

  • Expression vector for the human Androgen Receptor (hAR).

  • Reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or GFP).

  • A control vector for normalization (e.g., a vector expressing Renilla luciferase under a constitutive promoter).

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS).

  • Charcoal-stripped FBS (to remove endogenous steroids).

  • Transfection reagent.

  • Androgen agonist (e.g., Dihydrotestosterone - DHT).

  • This compound (as a positive control for antagonism).

  • Test compounds.

  • Lysis buffer.

  • Luciferase assay substrate.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Culture the cells in DMEM supplemented with 10% FBS.

    • For the assay, plate the cells in 96-well plates.

    • Co-transfect the cells with the hAR expression vector, the ARE-reporter vector, and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • After transfection, replace the medium with DMEM containing charcoal-stripped FBS to eliminate interference from serum androgens.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the test compounds in the assay medium.

    • Add the diluted compounds to the transfected cells.

    • To induce reporter gene expression, add a fixed concentration of DHT to all wells (except for the negative control). The concentration of DHT should ideally be at its EC₅₀ or EC₈₀ for inducing the reporter gene.

    • Include appropriate controls: vehicle control (agonist activity), DHT alone (maximum induction), and this compound as a positive control for antagonism.

    • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity (from the ARE-reporter) and the Renilla luciferase activity (for normalization) in each well using a luminometer and the appropriate substrates.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell viability.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound and this compound.

    • Plot the percentage of inhibition against the log concentration of the compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the antagonist that causes 50% inhibition of the maximal DHT response) using non-linear regression.

By following these protocols and utilizing this compound as a reference compound, researchers can effectively develop and validate high-throughput screening assays for the discovery of novel antiandrogens.

References

Troubleshooting & Optimization

Zanoterone in DMSO: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of zanoterone when working with Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound has a reported solubility of 20 mg/mL (48.01 mM) in DMSO.[1] It is recommended to use sonication to facilitate its dissolution.[1]

Q2: How should I prepare a this compound stock solution in DMSO?

A2: To prepare a stock solution of this compound in DMSO, weigh the desired amount of this compound powder and add the appropriate volume of DMSO to achieve your target concentration. Sonication is recommended to ensure complete dissolution.[1] For example, to prepare a 10 mM stock solution, you would dissolve 4.17 mg of this compound in 1 mL of DMSO.

Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?

A3: For optimal stability, this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to 1 year).[1] For short-term storage, -20°C is also acceptable. It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: How stable is this compound in DMSO at different temperatures?

Troubleshooting Guide

Issue: My this compound is not fully dissolving in DMSO.

  • Possible Cause: The concentration may be too high, or the dissolution process is incomplete.

  • Solution:

    • Ensure you have not exceeded the 20 mg/mL solubility limit.

    • Use sonication to aid dissolution as recommended.[1]

    • Gentle warming of the solution may also help, but be cautious as excessive heat can degrade the compound.

Issue: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium.

  • Possible Cause: This is a common issue for compounds with low aqueous solubility. The abrupt change in solvent polarity when diluting the DMSO stock into an aqueous solution causes the compound to "crash out."

  • Solution:

    • Lower the final concentration: The most straightforward approach is to decrease the final working concentration of this compound in your aqueous medium.

    • Increase the percentage of DMSO (with caution): While increasing the final DMSO concentration can help maintain solubility, it's important to keep it low (typically <0.5%) to avoid solvent-induced toxicity in cell-based assays. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.

    • Use a step-wise dilution: Instead of a single large dilution, try a serial dilution approach.

    • Consider co-solvents: In some cases, the use of other biocompatible co-solvents in the final aqueous medium can help improve solubility.

Data Summary

Table 1: this compound Solubility in DMSO

ParameterValueReference
Solubility 20 mg/mL (48.01 mM)[1]
Note Sonication is recommended for dissolution.[1]

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureDurationReference
Powder -20°C3 years[1]
In DMSO -80°C1 year[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 416.58 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Sonicator

  • Procedure:

    • Tare a sterile microcentrifuge tube on the scale.

    • Carefully weigh out 4.17 mg of this compound powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex briefly to mix.

    • Place the tube in a sonicator bath and sonicate until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound Stock Solution cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso sonicate Sonicate to Dissolve add_dmso->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Aqueous Medium thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound stock solutions.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_solutions Potential Solutions start Precipitation Observed? lower_conc Lower Final Concentration start->lower_conc Yes increase_dmso Increase DMSO % (with caution) start->increase_dmso Yes serial_dilution Use Serial Dilution start->serial_dilution Yes cosolvent Consider Co-solvents start->cosolvent Yes no_precipitate No Precipitation: Proceed with Experiment start->no_precipitate No

Caption: Logic diagram for troubleshooting this compound precipitation.

References

Technical Support Center: Optimizing Zanoterone Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Zanoterone in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a steroidal antiandrogen that functions as a competitive antagonist of the androgen receptor (AR). By binding to the AR, this compound prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that promote cell proliferation and survival in androgen-sensitive tissues.

Q2: What is the recommended solvent and storage condition for this compound?

This compound should be dissolved in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For use in cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.

Q3: Which cell lines are suitable for studying the effects of this compound?

The choice of cell line depends on the research question. For studying AR antagonism, androgen-sensitive prostate cancer cell lines that express functional AR are commonly used. These include:

  • LNCaP: Expresses a mutated but functional androgen receptor.

  • PC-3 and DU-145: Often considered androgen-independent, some studies have shown they express AR at lower levels.[1]

  • Reporter cell lines engineered to express AR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE).

Q4: What is a typical concentration range for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental endpoint. Based on data for other antiandrogens, a starting concentration range of 0.01 µM to 10 µM is recommended for initial experiments.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Data Presentation: Comparative Inhibitory and Cytotoxic Concentrations

Table 1: Comparative IC50 Values of Antiandrogens in Prostate Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (nM)Reference
EnzalutamideLNCaPCompetition Binding21.4[2]
EnzalutamideLNCaPLuciferase Reporter26[2]
BicalutamideLNCaPCompetition Binding160[2]
ApalutamideLNCaPLuciferase Reporter200[2]
DarolutamideLNCaPLuciferase Reporter26[2]

Table 2: Example Cytotoxicity Data (IC50/CC50) of Various Compounds in Prostate Cancer Cell Lines

CompoundCell LineAssay TypeIC50/CC50 (µM)Reference
Tilorone (B613820)PC-3MTS Assay (72h)15[3]
AnthocyaninDU-145MTT Assay (24h)60-90[4]
CalycopterinLNCaPMTT Assay (48h)120[5]
CalycopterinDU-145MTT Assay (48h)200[5]
Abiraterone (B193195) Acetate (B1210297)PC-3CCK-8 Assay66.90[6]
Decursinol (B1670153) AngelatePC-3CCK-8 Assay13.63[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Androgen Receptor Antagonist Luciferase Reporter Assay

This protocol is designed to assess the ability of this compound to inhibit androgen-induced AR transcriptional activity.

  • Cell Seeding:

    • Culture a suitable reporter cell line (e.g., PC-3 or LNCaP cells transiently or stably expressing an ARE-luciferase reporter construct) in the recommended growth medium.

    • Seed the cells into a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in serum-free or charcoal-stripped serum-containing medium.

    • Prepare a solution of a known AR agonist, such as dihydrotestosterone (DHT), at a concentration that elicits a submaximal response (e.g., EC80).

  • Treatment:

    • Remove the growth medium from the cells.

    • Add the this compound dilutions to the wells.

    • Immediately add the DHT solution to all wells except for the vehicle control.

    • Include appropriate controls: vehicle control (medium with DMSO), agonist control (medium with DHT and DMSO), and a positive control antagonist if available.

    • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Activity Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if a multiplexed assay is used.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

  • Cell Seeding: Seed the desired prostate cancer cell line (e.g., LNCaP, PC-3, or DU-145) in a 96-well plate at an optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment:

    • Remove the growth medium and add the this compound dilutions to the cells.

    • Include a vehicle control (medium with DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Determine the CC50 (50% cytotoxic concentration) from the dose-response curve.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal in reporter assay Endogenous hormones in serum.Use charcoal-stripped fetal bovine serum (FBS) to remove steroid hormones.[8]
Contamination of reagents or cell culture.Ensure all reagents are sterile and regularly test cell lines for mycoplasma contamination.
Inconsistent results between experiments Variability in cell passage number.Use cells within a consistent and narrow passage number range for all experiments.
Pipetting errors or inconsistent cell seeding.Ensure accurate and consistent pipetting techniques. Use an automated cell counter for accurate cell seeding.
Batch-to-batch variation of this compound.Use the same batch of this compound for a series of related experiments if possible.
No or weak antagonist activity Low expression or activity of the androgen receptor in the cell line.Confirm AR expression and functionality in your cell line using qPCR, Western blot, or a potent known agonist.
Inactive this compound stock solution.Prepare a fresh stock solution. Verify the activity of the stock in a validated positive control system.
Suboptimal concentration of agonist.Optimize the concentration of the AR agonist (e.g., DHT) to be in the linear range of the dose-response curve (e.g., EC50 to EC80).
High cytotoxicity observed at expected active concentrations High sensitivity of the cell line to this compound.Perform a cytotoxicity assay to determine the CC50. Use this compound concentrations well below the CC50 for functional assays.
Off-target effects of this compound.Consider using a lower concentration range or a different cell line. To confirm AR-specific effects, consider using AR-knockdown or AR-negative cell lines as controls.
Precipitation of this compound in cell culture medium Poor solubility of this compound at the working concentration.Ensure the final DMSO concentration is as low as possible. Prepare working solutions fresh before each experiment. If precipitation persists, consider using a different solvent or a formulation aid, but validate its compatibility with your assay.

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR_HSP AR-HSP Complex DHT->AR_HSP AR AR AR_HSP->AR HSP dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization This compound This compound This compound->AR_HSP Antagonism ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis p1 Seed Cells in 96-well Plate t1 Add this compound to Cells p1->t1 p2 Prepare this compound Serial Dilutions p2->t1 p3 Prepare AR Agonist (e.g., DHT) t2 Add AR Agonist to Cells p3->t2 t1->t2 t3 Incubate (24-48h) t2->t3 m1 Lyse Cells t3->m1 m2 Measure Luciferase Activity m1->m2 a1 Normalize Data m2->a1 a2 Generate Dose-Response Curve a1->a2 a3 Calculate IC50 a2->a3

Caption: Workflow for an Androgen Receptor Antagonist Luciferase Reporter Assay.

Troubleshooting_Logic start Inconsistent/Unexpected Results q1 Are controls behaving as expected? start->q1 sol1 Check cell health, passage number, and potential contamination. q1->sol1 No q2 Is there high cytotoxicity? q1->q2 Yes sol1->start sol2 Perform cytotoxicity assay (e.g., MTT). Use lower concentrations of this compound. q2->sol2 Yes q3 Is the antagonist effect weak or absent? q2->q3 No sol2->start sol3 Verify AR expression. Optimize agonist concentration. Prepare fresh this compound stock. q3->sol3 Yes end Optimized Assay q3->end No sol3->start

Caption: Logical Flowchart for Troubleshooting this compound Cell-Based Assays.

References

Technical Support Center: Troubleshooting Zanoterone's Hormonal Side Effects in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hormonal side effects during in vitro and in vivo experiments with Zanoterone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as WIN 49596) is a steroidal antiandrogen. Its primary mechanism of action is as a competitive antagonist of the androgen receptor (AR). By binding to the AR, this compound blocks the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that promote cell growth in androgen-sensitive tissues.[1]

Q2: What are the most common hormonal side effects observed with this compound in experiments?

Based on preclinical and clinical studies, the most frequently observed hormonal side effects of this compound are:

  • Increased Serum Testosterone Levels: this compound can cause a significant, often dose-dependent, increase in circulating testosterone.

  • Increased Serum Estradiol (B170435) Levels: Consequently, the elevated testosterone can be aromatized to estradiol, leading to higher than normal estradiol levels.[1]

  • Gynecomastia and Breast Pain: The increased estradiol levels are the primary cause of gynecomastia (enlargement of male breast tissue) and breast tenderness.[1]

Troubleshooting Guides

Issue 1: Unexpectedly High Serum Testosterone and Estradiol Levels in Animal Models

Question: We are observing a greater than threefold increase in serum testosterone and estradiol in our rat model treated with this compound. Is this expected, and how can we manage it?

Answer:

A significant increase in both testosterone and estradiol is an expected consequence of androgen receptor blockade with this compound. The blockade of androgen receptors in the hypothalamus and pituitary gland disrupts the negative feedback loop of testosterone on luteinizing hormone (LH) secretion. While some studies with this compound showed no significant change in LH levels, the sustained blockade of the androgen receptor can lead to increased testosterone production by the testes. The excess testosterone is then converted to estradiol by the enzyme aromatase.

Troubleshooting and Mitigation Strategies:

  • Dose-Response Analysis: If not already done, perform a dose-response study to determine the minimal effective dose of this compound that achieves the desired antiandrogenic effect in your target tissue without causing excessive hormonal elevation.

  • Co-administration with an Aromatase Inhibitor: To specifically counteract the increase in estradiol, consider co-administering an aromatase inhibitor like letrozole (B1683767). This will block the conversion of testosterone to estradiol, thus mitigating estrogen-related side effects like gynecomastia.

  • Co-administration with a 5α-Reductase Inhibitor: In some experimental designs, co-administration with a 5α-reductase inhibitor like finasteride (B1672673) can be considered to block the conversion of testosterone to the more potent androgen, DHT.

Issue 2: Development of Gynecomastia in Male Animal Models

Question: Our male rats treated with this compound are developing palpable breast tissue. How can we confirm this is gynecomastia and what are the experimental options to prevent or treat this?

Answer:

The development of breast tissue in male animals is a strong indicator of gynecomastia, likely caused by the elevated estradiol levels resulting from this compound administration.

Confirmation and Assessment:

  • Histopathological Analysis: This is the definitive method to confirm gynecomastia. Tissues should be collected, fixed in formalin, sectioned, and stained with Hematoxylin and Eosin (H&E). Look for ductal epithelial hyperplasia and proliferation of periductal stroma.

Experimental Mitigation Strategies:

  • Co-administration with a Selective Estrogen Receptor Modulator (SERM): Administering a SERM, such as tamoxifen, can competitively block the estrogen receptor in breast tissue, thereby preventing the stimulatory effects of elevated estradiol.

  • Co-administration with an Aromatase Inhibitor: As mentioned previously, using an aromatase inhibitor like letrozole will reduce systemic estradiol levels and can prevent the development of gynecomastia.

Data Presentation

Table 1: Hormonal Effects of this compound in a Preclinical Beagle Dog Study

Treatment GroupDoseDurationSerum Testosterone ChangeSerum LH Change
This compound10 mg/kg/day (oral)16 weeks~3-fold increaseNo significant change

Data from a study in intact male beagle dogs.

Table 2: this compound Binding Affinity

CompoundReceptorBinding Affinity (Ki)
This compoundAndrogen Receptor2.2 µM

Experimental Protocols

Protocol 1: Quantification of Serum Testosterone and Estradiol by ELISA

Objective: To measure the concentration of testosterone and estradiol in serum samples from experimental animals.

Materials:

  • Commercially available rat/mouse Testosterone ELISA kit

  • Commercially available rat/mouse Estradiol ELISA kit

  • Microplate reader

  • Precision pipettes and tips

  • Serum samples collected from animals

Procedure (General Outline):

  • Sample Collection and Preparation:

    • Collect blood via appropriate methods (e.g., tail vein, cardiac puncture) and allow it to clot.

    • Centrifuge at 1000-2000 x g for 15 minutes to separate serum.

    • Store serum at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.

  • Assay Procedure (follow kit-specific instructions):

    • Bring all reagents and samples to room temperature.

    • Prepare standard dilutions as per the kit protocol.

    • Pipette standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated secondary antibody or competing antigen-enzyme conjugate.

    • Incubate for the specified time and temperature (e.g., 1-2 hours at 37°C).

    • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

    • Add the substrate solution and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the specified wavelength (usually 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of testosterone or estradiol in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Histopathological Assessment of Gynecomastia

Objective: To histologically confirm and characterize gynecomastia in mammary tissue from male experimental animals.

Materials:

  • Mammary tissue samples

  • 10% neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Collection and Fixation:

    • Excise the mammary tissue, including the nipple and surrounding glandular tissue.

    • Immediately fix the tissue in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Embedding:

    • Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions.

    • Clear the tissue with xylene.

    • Infiltrate and embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination:

    • Examine the stained sections under a light microscope.

    • Look for the characteristic features of gynecomastia, which include:

      • Ductal epithelial hyperplasia (increased number of cell layers lining the ducts).

      • Elongation and branching of the ducts.

      • Proliferation of periductal stroma (connective tissue around the ducts).

      • Periductal edema and inflammatory cell infiltrate may also be present in early stages.

Mandatory Visualizations

Troubleshooting_Workflow Start Experiment with this compound Observe_Side_Effects Observe Hormonal Side Effects? Start->Observe_Side_Effects High_Hormones Increased Testosterone & Estradiol Observe_Side_Effects->High_Hormones Yes Gynecomastia Gynecomastia Development Observe_Side_Effects->Gynecomastia Yes No_Side_Effects Continue Experiment Observe_Side_Effects->No_Side_Effects No Mitigation_Hormones Troubleshooting: - Dose-Response Analysis - Co-administer Aromatase  Inhibitor (e.g., Letrozole) High_Hormones->Mitigation_Hormones Mitigation_Gynecomastia Troubleshooting: - Histopathological Confirmation - Co-administer SERM  (e.g., Tamoxifen) - Co-administer Aromatase  Inhibitor Gynecomastia->Mitigation_Gynecomastia Reassess Re-evaluate Hormonal Profile & Phenotype Mitigation_Hormones->Reassess Mitigation_Gynecomastia->Reassess Logical_Relationship This compound This compound Administration Androgen Receptor Antagonist AR_Blockade Androgen Receptor Blockade Reduced Negative Feedback This compound->AR_Blockade Leads to Increased_T Increased Testosterone Via HPG Axis AR_Blockade->Increased_T Causes Increased_E2 Increased Estradiol Via Aromatization Increased_T->Increased_E2 Leads to Gynecomastia Gynecomastia & Breast Pain Estrogen Receptor Activation Increased_E2->Gynecomastia Causes Aromatase_Inhibitor Mitigation Strategy Aromatase Inhibitor (e.g., Letrozole) Aromatase_Inhibitor->Increased_E2 Prevents SERM Mitigation Strategy SERM (e.g., Tamoxifen) SERM->Gynecomastia Prevents

References

Technical Support Center: Zanoterone-Induced Estradiol Increase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the in vivo increases in estradiol (B170435) observed during experiments with zanoterone, a steroidal androgen receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (developmental code name WIN-49596) is a steroidal antiandrogen. Its primary mechanism of action is the competitive antagonism of the androgen receptor (AR), with a reported Ki of 2.2 μM.[1] By binding to the AR, this compound blocks the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting androgen-dependent signaling pathways.[1] It was initially investigated for the treatment of benign prostatic hyperplasia (BPH).[2][3]

Q2: Why does this compound administration lead to an increase in serum estradiol levels?

A2: The increase in serum estradiol is a secondary effect of this compound's primary action as an androgen receptor antagonist. By blocking androgen receptors in the hypothalamus and pituitary gland, this compound disrupts the normal negative feedback loop that regulates gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), and follicle-stimulating hormone (FSH) secretion. This disruption leads to an increase in LH secretion, which in turn stimulates the testes to produce more testosterone. The elevated testosterone then serves as a substrate for the enzyme aromatase, which converts testosterone into estradiol, resulting in increased serum estradiol levels.[2][4] this compound itself does not directly inhibit the aromatase enzyme.[2]

Q3: What are the common side effects associated with increased estradiol levels during this compound treatment?

A3: The most commonly reported side effects, and the primary reason for the discontinuation of its clinical development, were breast pain and gynecomastia (the development of breast tissue in males).[2][3][5] These effects are a direct consequence of the elevated estradiol levels and the resulting imbalance in the estrogen-to-androgen ratio.

Q4: How significant is the increase in estradiol and testosterone with this compound treatment?

Troubleshooting Guide

Issue: Unexpectedly high levels of serum estradiol and/or the appearance of gynecomastia in animal models or human subjects during this compound administration.

This is an expected physiological response to androgen receptor blockade. The following troubleshooting steps and mitigation strategies can be considered:

1. Confirm Hormonal Profile:

  • Action: Measure serum concentrations of testosterone, estradiol, LH, and FSH.

  • Rationale: To confirm that the observed effects are consistent with the known mechanism of action of this compound and to quantify the extent of hormonal alteration.

2. Mitigation Strategy: Co-administration with an Aromatase Inhibitor:

  • Action: Introduce an aromatase inhibitor, such as anastrozole (B1683761) or letrozole, to the experimental protocol.

  • Rationale: Aromatase inhibitors block the conversion of the excess testosterone into estradiol, directly addressing the root cause of the hyperestrogenism without interfering with the primary androgen receptor antagonist activity of this compound.[6][7] This approach has been explored for managing gynecomastia induced by other antiandrogens.

  • Considerations:

    • The choice of aromatase inhibitor (steroidal vs. non-steroidal) and the optimal dosage will need to be determined empirically for your specific experimental model.[6]

    • Letrozole has been shown to be a more potent suppressor of estrogen levels compared to anastrozole.

    • Concurrent use of two different aromatase inhibitors should be avoided as it offers no therapeutic advantage and may increase adverse effects.[8]

3. Alternative Mitigation Strategy (Clinical Context): Selective Estrogen Receptor Modulators (SERMs):

  • Action: In a clinical research setting, the use of a SERM like tamoxifen (B1202) could be considered.

  • Rationale: Tamoxifen can block the effects of estrogen at the breast tissue, thereby preventing or treating gynecomastia, and has been shown to be effective in managing gynecomastia caused by other antiandrogen therapies.[4]

  • Considerations: This approach does not reduce the elevated estradiol levels but rather blocks their downstream effects at specific tissues.

Data Presentation

Table 1: Summary of Hormonal Changes with this compound Monotherapy

HormoneDirection of ChangeSignificanceRationale
TestosteroneSignificantDisruption of HPG axis negative feedback, leading to increased LH and subsequent testicular testosterone production.
EstradiolSignificantIncreased aromatization of elevated testosterone levels.[2][3][5]
Luteinizing Hormone (LH)ExpectedReduced negative feedback from androgens at the pituitary and hypothalamus.
Follicle-Stimulating Hormone (FSH)↔ or ↑VariableMay increase due to altered feedback, though effects can be less pronounced than on LH.

Table 2: Potential Effects of Mitigation Strategies on Hormonal and Clinical Parameters

TreatmentSerum TestosteroneSerum EstradiolGynecomastia/Breast Pain
This compound + Aromatase Inhibitor Mitigated
This compound + SERM (e.g., Tamoxifen) Mitigated

Experimental Protocols

1. Protocol for this compound Administration in a Preclinical Model (Canine)

This protocol is based on a study investigating this compound in beagle dogs.[1]

  • Model: Intact male beagle dogs.

  • Drug Formulation: this compound can be formulated for oral administration.

  • Dosing: Daily oral treatment. A dose of 10 mg/kg/day has been used in studies.[1]

  • Duration: Treatment periods can range depending on the study endpoints, with studies lasting up to 16 weeks.[1]

  • Monitoring:

    • Regular blood sampling for hormone analysis (testosterone, estradiol, LH).

    • Monitoring for clinical signs of gynecomastia (palpation of breast tissue).

    • Measurement of prostate size via ultrasonography.

2. Protocol for Quantification of Serum Estradiol and Testosterone by LC-MS/MS

This is a generalized protocol based on established methods for steroid hormone analysis.[3][5][9][10]

  • Sample Collection and Preparation:

    • Collect whole blood and allow it to clot.

    • Centrifuge to separate serum and store at -80°C until analysis.

    • Thaw serum samples and add an internal standard (e.g., isotopically labeled estradiol and testosterone).

    • Perform a liquid-liquid extraction using an organic solvent (e.g., hexane:ethyl acetate).

    • Vortex the samples and separate the organic layer.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solution (e.g., water:methanol).

  • Chromatographic Separation:

    • Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system.

    • Use a reversed-phase HPLC column (e.g., C18) for separation of the analytes.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a tandem mass spectrometer (MS/MS).

    • Use positive ion mode for the detection of testosterone and negative ion mode for estradiol.

    • Develop a multiple reaction monitoring (MRM) method to quantify the specific precursor-to-product ion transitions for each analyte and its internal standard.

  • Quantification:

    • Generate a calibration curve using commercially available calibrators of known concentrations.

    • Calculate the concentration of estradiol and testosterone in the samples based on the peak area ratios of the analyte to the internal standard and comparison to the calibration curve.

Mandatory Visualizations

Zanoterone_Pathway cluster_HPG Hypothalamic-Pituitary-Gonadal (HPG) Axis cluster_Periphery Peripheral Tissues Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH (+) Testosterone Testosterone Testes->Testosterone Production Aromatase Aromatase Estradiol Estradiol Aromatase->Estradiol Conversion Androgen_Receptor Androgen Receptor Estrogen_Receptor Estrogen Receptor This compound This compound This compound->Androgen_Receptor Blockade Testosterone->Hypothalamus Testosterone->Pituitary Testosterone->Aromatase Substrate Testosterone->Androgen_Receptor Binding & Activation Estradiol->Estrogen_Receptor Binding & Activation

Caption: Mechanism of this compound-Induced Hyperestrogenism.

Mitigation_Workflow cluster_Mitigation Mitigation Options Start Start Experiment with This compound Administration Observe_Side_Effects Observe Estrogenic Side Effects? (e.g., Gynecomastia) Start->Observe_Side_Effects Measure_Hormones Measure Serum Testosterone & Estradiol Observe_Side_Effects->Measure_Hormones Yes Continue_Monitoring Continue Monitoring Observe_Side_Effects->Continue_Monitoring No High_Estradiol Estradiol Significantly Elevated? Measure_Hormones->High_Estradiol High_Estradiol->Continue_Monitoring No Implement_Mitigation Implement Mitigation Strategy High_Estradiol->Implement_Mitigation Yes End End of Study Continue_Monitoring->End Aromatase_Inhibitor Co-administer Aromatase Inhibitor Implement_Mitigation->Aromatase_Inhibitor SERM Co-administer SERM (e.g., Tamoxifen) Implement_Mitigation->SERM Aromatase_Inhibitor->Continue_Monitoring SERM->Continue_Monitoring

Caption: Troubleshooting workflow for managing high estradiol.

References

Technical Support Center: Overcoming Poor Bioavailability of Zanoterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of Zanoterone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our in vitro/in vivo assays with this compound. Could this be related to its bioavailability?

A1: Yes, inconsistent results are a common consequence of poor bioavailability. This compound is a steroidal antiandrogen and, like many steroidal compounds, is presumed to have low aqueous solubility. This can lead to variable dissolution and absorption, resulting in unpredictable plasma concentrations and inconsistent downstream effects in your experiments.

Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fit?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[1][2] this compound's steroidal structure suggests it is a lipophilic compound with high permeability but low solubility, which would place it in BCS Class II.[1][3] For BCS Class II drugs, the primary barrier to bioavailability is the dissolution rate in the gastrointestinal tract.[3]

Q3: What are the primary strategies to enhance the oral bioavailability of a BCS Class II compound like this compound?

A3: Key strategies focus on improving the solubility and dissolution rate of the drug. These include:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanonization.[4]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or Self-Emulsifying Drug Delivery Systems (SEDDS).[4] These formulations can improve solubilization in the gastrointestinal tract.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level to enhance wettability and dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the aqueous solubility of the drug.[5]

Q4: We are considering a nanoparticle-based approach. What are the advantages of Solid Lipid Nanoparticles (SLNs)?

A4: SLNs are a promising option for lipophilic drugs like this compound. Their main advantages include:

  • Enhanced Bioavailability: They can improve the oral absorption of poorly soluble drugs.[4]

  • Controlled Release: The solid lipid matrix can provide sustained release of the encapsulated drug.

  • Protection from Degradation: The lipid matrix can protect the drug from chemical and enzymatic degradation in the gut.

  • Biocompatibility: They are typically made from physiologically well-tolerated lipids.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in animal plasma concentrations after oral dosing. Poor and erratic dissolution of this compound powder in the GI tract.Formulate this compound into a bioavailability-enhancing delivery system, such as Solid Lipid Nanoparticles (SLNs). See Protocol 1 for SLN preparation.
This compound precipitates out of solution when preparing for in vitro cell-based assays. Low aqueous solubility of this compound.Prepare a stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous cell culture medium. Ensure the final concentration of the organic solvent is non-toxic to the cells. For higher concentrations, consider using a cyclodextrin-complexed form of this compound.
Prepared SLN formulation shows particle aggregation and sedimentation over time. Insufficient surface charge leading to nanoparticle instability.Optimize the concentration of the surfactant used in the formulation. Measure the zeta potential of the nanoparticles; a value greater than |30| mV generally indicates good stability. See Protocol 3 for zeta potential measurement.
Low entrapment efficiency of this compound in the SLN formulation. Poor affinity of this compound for the solid lipid matrix or drug expulsion during lipid recrystallization.Screen different solid lipids to find one with higher this compound solubility. Optimize the homogenization speed and temperature to ensure efficient encapsulation. See Protocol 4 for calculating entrapment efficiency.
In vitro drug release from SLNs is too slow or incomplete. High crystallinity of the lipid matrix, which can hinder drug diffusion.Consider formulating Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix. This creates imperfections in the crystal lattice, allowing for higher drug loading and a more controlled release.

Data Presentation

Table 1: Representative Physicochemical Properties of a BCS Class II Steroidal Drug

PropertyValueSignificance for Bioavailability
Molecular Weight ~416.58 g/mol Influences diffusion and permeability.
Aqueous Solubility < 0.1 mg/mLLow solubility is a primary rate-limiting step for absorption.[7]
LogP (octanol/water) > 3High lipophilicity suggests good membrane permeability but poor aqueous solubility.
Melting Point > 150 °CHigh melting point can indicate strong crystal lattice energy, which can negatively impact dissolution.
BCS Classification Class IIHigh Permeability, Low Solubility. Bioavailability is dissolution rate-limited.[2][3]

Table 2: Comparison of Formulation Strategies for this compound

Formulation StrategyExpected Improvement in BioavailabilityKey AdvantagesKey Challenges
Micronization 1.5 - 2 foldSimple, established technology.May not be sufficient for very poorly soluble drugs; potential for particle aggregation.
Solid Lipid Nanoparticles (SLNs) 2 - 5 foldControlled release, protection from degradation, good biocompatibility.Potential for low drug loading, drug expulsion during storage.
Nanostructured Lipid Carriers (NLCs) 3 - 7 foldHigher drug loading than SLNs, reduced drug expulsion.More complex formulation than SLNs.
Self-Emulsifying Drug Delivery System (SEDDS) 3 - 8 foldSpontaneously forms nanoemulsion in GI tract, excellent for highly lipophilic drugs.High surfactant concentrations can cause GI irritation; potential for drug precipitation upon dilution.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Objective: To formulate this compound into SLNs to improve its oral bioavailability.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified Water

Methodology:

  • Preparation of Lipid Phase: Weigh the required amounts of solid lipid and this compound. Heat the mixture to 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax®) at 10,000-15,000 rpm for 10-15 minutes. This creates a hot oil-in-water pre-emulsion.

  • Nanoparticle Formation: Cool the pre-emulsion in an ice bath while stirring gently. The lipid will recrystallize, forming solid nanoparticles encapsulating the drug.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.

Protocol 2: Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)

Objective: To determine the mean particle size and size distribution of the prepared this compound-SLNs.

Methodology:

  • Sample Preparation: Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters on the DLS instrument (e.g., Malvern Zetasizer), including the dispersant refractive index and viscosity, and equilibrate the sample to 25°C.

  • Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.[8][9][10]

  • Data Analysis: The software will calculate the mean hydrodynamic diameter (Z-average) and the PDI from the autocorrelation function. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.

Protocol 3: Zeta Potential Measurement

Objective: To measure the surface charge of the this compound-SLNs, which is an indicator of their physical stability.

Methodology:

  • Sample Preparation: Dilute the SLN dispersion with purified water.

  • Instrument Setup: Use a dedicated folded capillary cell (zeta cell) for the measurement.

  • Measurement: Apply an electric field across the sample. The instrument measures the velocity of the nanoparticles (electrophoretic mobility) using Laser Doppler Velocimetry.

  • Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. A higher magnitude of zeta potential (e.g., > |30| mV) indicates greater electrostatic repulsion between particles, leading to better stability.[11]

Protocol 4: Determination of Entrapment Efficiency (EE)

Objective: To quantify the amount of this compound successfully encapsulated within the SLNs.

Methodology:

  • Separation of Free Drug: Separate the unencapsulated this compound from the SLN dispersion. This can be done by ultracentrifugation or by using centrifugal filter units (e.g., Amicon® Ultra). The SLNs will be retained in the filter or form a pellet, while the free drug will be in the supernatant/filtrate.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the Entrapment Efficiency (%) using the following formula:[12][13]

    EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Bioavailability Evaluation This compound This compound homogenization High-Shear Homogenization This compound->homogenization lipid Solid Lipid lipid->homogenization surfactant Surfactant surfactant->homogenization sln This compound-SLN Dispersion homogenization->sln Cooling dls DLS Analysis (Size, PDI) sln->dls zeta Zeta Potential sln->zeta ee Entrapment Efficiency sln->ee invitro In Vitro Release Study dls->invitro zeta->invitro ee->invitro invivo In Vivo Pharmacokinetic Study invitro->invivo data Bioavailability Data invivo->data

Caption: Experimental workflow for formulation and evaluation of this compound-SLNs.

troubleshooting_logic start Inconsistent Experimental Results check_solubility Is this compound fully dissolved in assay medium? start->check_solubility In Vitro Assays formulation Is an oral bioavailability- enhancing formulation used? start->formulation In Vivo Studies solubilize Action: Use co-solvent (DMSO) or complexing agent (cyclodextrin). check_solubility->solubilize No proceed Proceed with Bioavailability Studies check_solubility->proceed Yes develop_formulation Action: Develop SLN or other nanoparticle formulation. (See Protocol 1) formulation->develop_formulation No check_stability Is the nanoparticle formulation stable? formulation->check_stability Yes optimize_stability Action: Optimize surfactant concentration. Measure Zeta Potential. (See Protocol 3) check_stability->optimize_stability No check_ee Is drug entrapment efficiency high? check_stability->check_ee Yes optimize_ee Action: Screen different lipids. Optimize process parameters. (See Protocol 4) check_ee->optimize_ee No check_ee->proceed Yes

Caption: Troubleshooting logic for addressing poor bioavailability of this compound.

References

Zanoterone experimental artifacts and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Zanoterone. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to help avoid common artifacts and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action? A1: this compound (also known as WIN-49596) is a steroidal antiandrogen. Its primary mechanism of action is to act as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it blocks the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that lead to androgen-dependent gene transcription.[1]

Q2: What is the binding affinity of this compound for the androgen receptor? A2: this compound exhibits a binding affinity (Ki) for the androgen receptor of approximately 2.2 µM.[1]

Q3: What are the known off-target effects of this compound? A3: this compound is reported to be a relatively specific AR antagonist. However, it has been shown to possess some antiprogestogenic (progesterone receptor antagonist) activity in animal models.[1] It is largely devoid of other hormonal activities and does not inhibit 5α-reductase or aromatase in vitro.[1]

Q4: How does this compound affect endogenous hormone levels in vivo? A4: In both preclinical and clinical studies, this compound administration has been shown to significantly increase circulating levels of testosterone and estradiol.[1][2][3] This is a critical consideration for in vivo experiments, as these hormonal changes can have widespread physiological effects.

Q5: Is this compound known to affect drug-metabolizing enzymes? A5: Yes, this compound is a known inducer of the cytochrome P450 enzyme CYP3A4 in rats. This induction can alter the metabolism and clearance of other drugs that are substrates for CYP3A4, a crucial factor in co-administration studies.

Q6: What are the recommended storage and solubility guidelines for this compound? A6: this compound should be stored as a solid, protected from light. For creating stock solutions, it is advisable to use a non-aqueous solvent such as dimethyl sulfoxide (B87167) (DMSO). Specific solubility data in various buffers is not readily available, so it is crucial to determine its solubility limit in your specific experimental medium to avoid precipitation (see Troubleshooting Guide).

Data Presentation

Table 1: this compound Receptor Binding Profile

ReceptorActivityBinding Affinity (Ki)Notes
Androgen Receptor (AR)Antagonist~2.2 µM[1]Primary target.
Progesterone (B1679170) Receptor (PR)AntagonistData not availableAntiprogestogenic activity observed in animal models.[1]
Other Steroid ReceptorsDevoid of other hormonal activities[1]Data not availableNo significant activity reported for estrogen, glucocorticoid, or mineralocorticoid receptors.

Table 2: In Vivo Effects of this compound

ParameterEffectSpeciesReference
Serum TestosteroneIncreasedHuman, Dog[2][3]
Serum EstradiolIncreasedHuman[2]
CYP3A4 EnzymeInductionRat

Mandatory Visualizations

Signaling Pathway Diagram

Zanoterone_Pathway cluster_EC Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Androgens Androgens AR Androgen Receptor (AR) Androgens->AR AR_Androgen AR-Androgen Complex Androgens->AR_Androgen This compound This compound This compound->AR AR_this compound AR-Zanoterone Complex This compound->AR_this compound AR_HSP AR-HSP Complex AR->AR_HSP AR->AR_Androgen Binding AR->AR_this compound Binding HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->AR Release AR_dimer Active AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation AR_this compound->AR_dimer Blocks Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Activation

Caption: Androgen receptor signaling and this compound's mechanism of action.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Activity in In Vitro Assays

  • Question: My AR competitive binding assay or reporter assay shows variable or no inhibition with this compound. What could be the cause?

  • Answer: This is often due to issues with this compound's solubility or stability in the assay medium.

    • Potential Artifact: Compound Precipitation. this compound is a steroidal molecule with poor aqueous solubility. If the final concentration in your assay buffer or cell culture medium exceeds its solubility limit, it will precipitate, leading to a lower effective concentration and inconsistent results.

      • How to Avoid:

        • Prepare High-Concentration Stock in 100% DMSO: Dissolve this compound in pure DMSO to create a concentrated stock solution (e.g., 10-50 mM).

        • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects on cells or protein binding.

        • Perform a Solubility Test: Before your main experiment, visually inspect a dilution of this compound in your final assay buffer at the highest intended concentration. Look for cloudiness or precipitate after a short incubation. For a more quantitative measure, use nephelometry.

        • Work Below the Solubility Limit: Always use this compound at concentrations well below its determined solubility limit in your specific medium.

    • Potential Artifact: Compound Degradation. this compound may be unstable in certain cell culture media over long incubation periods (e.g., 24-72 hours). Degradation will reduce the effective concentration of the active compound.

      • How to Avoid:

        • Assess Stability: If you have access to LC-MS, analyze the concentration of this compound in your cell culture medium at different time points (e.g., 0, 24, 48 hours) under standard culture conditions (37°C, 5% CO2).

        • Use Shorter Incubation Times: If stability is an issue, consider using shorter assay endpoints if your experimental design allows.

        • Replenish the Compound: For longer-term experiments, consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours.

Troubleshooting_Solubility Start Inconsistent Results in In Vitro Assay CheckSolubility Is this compound soluble in your assay medium at the highest concentration? Start->CheckSolubility CheckStability Is this compound stable for the duration of your experiment? CheckSolubility->CheckStability Yes Precipitation Artifact: Precipitation (Lower effective concentration) CheckSolubility->Precipitation No Degradation Artifact: Degradation (Lower effective concentration) CheckStability->Degradation No Proceed Proceed with experiment CheckStability->Proceed Yes Solution1 Solution: 1. Lower concentration. 2. Optimize solvent/vehicle. 3. Perform solubility test. Precipitation->Solution1 Solution2 Solution: 1. Reduce incubation time. 2. Replenish compound. 3. Perform stability test (LC-MS). Degradation->Solution2

Caption: Troubleshooting workflow for inconsistent in vitro results.

Issue 2: Unexpected Agonist-like Effects or Off-Target Activity

  • Question: I am observing unexpected gene activation or cellular responses that are not consistent with pure AR antagonism. Why is this happening?

  • Answer: This could be due to off-target effects or interactions with other cellular pathways.

    • Potential Artifact: Progesterone Receptor (PR) Antagonism. this compound has known antiprogestogenic activity.[1] If your cell line expresses PR, and there is endogenous progesterone or progestogenic compounds in your serum-containing medium, this compound could be acting on the PR, leading to confounding results.

      • How to Avoid:

        • Characterize Your Cell Line: Ensure you know the steroid receptor expression profile (AR, PR, GR, ER) of your chosen cell line.

        • Use Hormone-Stripped Serum: Culture cells in medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroid hormones.

        • Use Controls: Include a PR-positive/AR-negative cell line as a control to isolate any PR-specific effects of this compound.

    • Potential Artifact: CYP3A4 Induction. In cells that express the pregnane (B1235032) X receptor (PXR), such as primary hepatocytes or certain cancer cell lines (e.g., HepG2, LS180), this compound can induce the expression of CYP3A4. This can alter the metabolism of this compound itself or other compounds in the culture.

      • How to Avoid:

        • Choose Appropriate Cell Lines: If you are not studying metabolic effects, use cell lines that have low or no PXR expression.

        • Time-Course Experiments: Be aware that CYP induction is a transcriptional event that takes time. Short-term experiments (< 8-12 hours) are less likely to be affected than long-term experiments.

        • Monitor Metabolism: If unavoidable, monitor the levels of this compound and any relevant metabolites over the course of the experiment.

Experimental Protocols

Protocol 1: In Vitro AR Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for the androgen receptor using a whole-cell-based radioligand binding assay.

Materials:

  • AR-positive cells (e.g., LNCaP, VCaP)

  • Binding Buffer (e.g., RPMI 1640 without phenol (B47542) red, 10 mM HEPES, 0.1% BSA)

  • Radioligand: [³H]-Mibolerone or [³H]-R1881 (a synthetic androgen)

  • Non-specific binding control: High concentration of unlabeled DHT (e.g., 10 µM)

  • This compound stock solution (10 mM in DMSO)

  • Scintillation fluid and vials

  • Multi-channel pipette, 96-well plates, cell harvester, filter mats

Methodology:

  • Cell Plating: Seed AR-positive cells in 96-well plates at a density that yields approximately 70-80% confluency on the day of the experiment.

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in binding buffer. The final concentration range should typically span from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare the radioligand solution in binding buffer at a final concentration close to its Kd (typically 0.5-2 nM).

    • Prepare the non-specific binding control (radioligand + 10 µM DHT).

  • Assay Incubation:

    • Wash the cell monolayers twice with ice-cold PBS.

    • Add the prepared solutions to the wells:

      • Total Binding: Radioligand only.

      • Non-specific Binding: Radioligand + 10 µM DHT.

      • Competition: Radioligand + each concentration of this compound.

    • Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.

  • Harvesting and Counting:

    • Aspirate the assay solutions and quickly wash the cells three times with ice-cold PBS to remove unbound radioligand.

    • Lyse the cells in each well with a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol_Workflow Start Start: AR Competitive Binding Assay Plating 1. Plate AR-positive cells in 96-well plates Start->Plating Reagents 2. Prepare serial dilutions of this compound and radioligand solution Plating->Reagents Incubation 3. Wash cells and add reagents for incubation (4°C, 2-4 hours) Reagents->Incubation Harvest 4. Wash to remove unbound ligand, lyse cells, and perform scintillation counting Incubation->Harvest Analysis 5. Calculate Specific Binding, plot competition curve, and determine IC50 and Ki Harvest->Analysis End End: Binding Affinity Determined Analysis->End

Caption: Workflow for an AR competitive binding assay.

Protocol 2: AR-Mediated Reporter Gene Assay

This protocol measures the ability of this compound to antagonize androgen-induced transcriptional activity.

Materials:

  • Host cell line (e.g., HEK293T, PC-3)

  • Expression plasmid for full-length human AR

  • Reporter plasmid with an androgen-responsive promoter driving a reporter gene (e.g., pGL4.36[luc2P/MMTV/Hygro])

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium with charcoal-stripped serum

  • DHT (agonist)

  • This compound stock solution (10 mM in DMSO)

  • Luciferase assay reagent

Methodology:

  • Transfection: Co-transfect the host cell line with the AR expression plasmid, the androgen-responsive reporter plasmid, and the normalization control plasmid. Plate the transfected cells into 96-well plates and allow them to recover for 24 hours.

  • Compound Treatment:

    • Prepare dilutions of this compound in culture medium containing a fixed, sub-maximal concentration of DHT (e.g., the EC₅₀, typically 0.1-1 nM).

    • Prepare control wells:

      • Vehicle control (DMSO).

      • Agonist control (DHT only).

    • Remove the old medium from the cells and add the prepared compound solutions.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Luciferase Measurement:

    • Wash the cells with PBS.

    • Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition by setting the DHT-only control as 0% inhibition and the vehicle control as 100% inhibition.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the curve to determine the IC₅₀.

References

Best practices for long-term storage of Zanoterone solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the best practices for the long-term storage of Zanoterone solutions to ensure their stability and efficacy in research and development applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: What are the ideal temperature and light conditions for long-term storage of this compound solutions?

A2: For long-term storage, it is recommended to store this compound solutions at -20°C.[2] For short-term storage (days to weeks), refrigeration at 0-4°C is acceptable.[2] All solutions should be protected from light to prevent potential photodegradation.[3] It is also advisable to store solutions in small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How long can I store this compound solutions?

A3: If stored properly at -20°C in a suitable solvent and protected from light, this compound solutions can be stable for months to years.[2] However, the exact shelf-life depends on the solvent, concentration, and storage conditions. It is best practice to qualify the stability of your solutions for the intended duration of your experiments.

Q4: I noticed a precipitate in my this compound solution after thawing. What should I do?

A4: Precipitation upon thawing can indicate that the storage concentration is too high for the chosen solvent system or that the solvent composition has changed due to evaporation. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does, consider diluting the stock to a lower concentration for future storage. If the precipitate does not redissolve, it may be due to degradation, and the solution should be discarded.

Q5: My this compound solution has changed color. Is it still usable?

A5: A change in color is a potential indicator of chemical degradation.[4] It is strongly recommended not to use a solution that has changed color. You should prepare a fresh solution and review your storage procedures to prevent recurrence.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reduced Potency or Inconsistent Results 1. Degradation due to improper storage (temperature, light exposure).[4][5] 2. Repeated freeze-thaw cycles. 3. Interaction with the storage container.[6] 4. Solvent evaporation leading to concentration changes.1. Prepare fresh solutions and store at -20°C or -80°C in light-protected aliquots.[2] 2. Minimize the number of freeze-thaw cycles by creating single-use aliquots. 3. Use high-quality, inert storage vials (e.g., amber glass vials).[6] 4. Ensure vials are tightly sealed.
Precipitate Formation 1. Solution concentration exceeds solubility at storage temperature. 2. Change in solvent composition (e.g., evaporation of a volatile co-solvent).1. Gently warm and vortex the solution. If the precipitate dissolves, consider lowering the storage concentration. 2. Prepare fresh solution, ensuring accurate solvent measurements and proper sealing of the storage container.
Visible Particulates or Cloudiness 1. Contamination (bacterial or fungal). 2. Formation of insoluble degradation products.1. Discard the solution. Prepare fresh solution using sterile techniques and solvents. 2. Discard the solution. Review storage conditions to minimize degradation.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO (or other suitable organic solvent), sterile microcentrifuge tubes or vials, calibrated pipettes.

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected vials.

    • Store the aliquots at -20°C for long-term storage.[2]

Protocol: Stability Assessment of this compound Solution by HPLC
  • Objective: To determine the concentration and purity of a this compound solution over time under specific storage conditions.

  • Methodology:

    • Prepare a fresh this compound solution at a known concentration.

    • Divide the solution into multiple aliquots for storage under the desired conditions (e.g., -20°C, 4°C, room temperature, with and without light protection).

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot from each storage condition.

    • Analyze the samples by a validated High-Performance Liquid Chromatography (HPLC) method. Analytical methods for similar steroidal compounds often utilize reverse-phase chromatography with UV detection.[7]

    • Quantify the this compound peak area against a freshly prepared calibration curve.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common stability threshold is the retention of at least 90% of the initial concentration.[4]

Visualizations

G cluster_storage Long-Term Storage Workflow start Prepare this compound Solution store Store at -20°C in light-protected aliquots start->store thaw Thaw aliquot for use store->thaw check_visual Visually inspect solution thaw->check_visual precipitate Precipitate or color change observed? check_visual->precipitate Clear and colorless? use Use in experiment precipitate->use Yes warm Gently warm and vortex precipitate->warm No discard Discard solution and prepare fresh dissolved Precipitate dissolves? warm->dissolved dissolved->use Yes dissolved->discard No

Caption: Workflow for the proper storage and handling of this compound solutions.

G cluster_troubleshooting Troubleshooting Experimental Inconsistencies start Inconsistent Experimental Results check_solution Check this compound Solution Integrity start->check_solution check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) check_solution->check_storage Potential Issue check_prep Verify Solution Preparation (Solvent, Concentration) check_solution->check_prep Potential Issue prepare_fresh Prepare Fresh Solution check_storage->prepare_fresh check_prep->prepare_fresh re_run Re-run Experiment prepare_fresh->re_run

References

Addressing Zanoterone's potential for off-target hormonal activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target hormonal activity of Zanoterone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (formerly WIN-49596) is a steroidal antiandrogen.[1][2] Its primary mechanism of action is as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[3][4] This inhibition of the androgen signaling pathway was investigated for therapeutic applications in androgen-dependent conditions such as benign prostatic hyperplasia (BPH).[1][3]

Q2: What is the known on-target binding affinity of this compound?

This compound binds to the androgen receptor with a reported dissociation constant (Ki) of 2.2 μM.[1][3]

Q3: What off-target hormonal activities have been reported for this compound?

The primary off-target hormonal activity reported for this compound is antiprogestogenic activity, which has been observed in rat and rabbit models.[1] Aside from this, it is generally described as being devoid of other hormonal activities.[1] However, clinical trials in men with BPH showed that this compound treatment significantly increased testosterone and estradiol (B170435) levels, leading to side effects like breast pain and gynecomastia.[1][5]

Q4: Does this compound interact with other steroid receptors like the estrogen receptor (ER), glucocorticoid receptor (GR), or mineralocorticoid receptor (MR)?

Troubleshooting Experimental Assays

Issue 1: Unexpected agonist activity in a reporter gene assay.

  • Possible Cause 1: Cell Line Specificity. The androgen receptor in some cell lines, such as LNCaP, is known to bind to other steroid hormones.[6] The observed activity might be an artifact of the cell model.

    • Troubleshooting Step: Use multiple cell lines for your assays, including those with stably transfected wild-type receptors. Consider using cell lines that do not endogenously express high levels of other steroid receptors.

  • Possible Cause 2: Partial Agonism. Many steroidal antiandrogens can exhibit weak partial agonist activity, especially at high concentrations.[2]

    • Troubleshooting Step: Perform a full dose-response curve. Compare the maximal activation by this compound to that of a potent agonist like DHT. If the maximal response is significantly lower, it indicates partial agonism.

  • Possible Cause 3: Off-Target Receptor Activation. The reporter construct's response element may have cross-reactivity with other activated steroid receptors (e.g., GR, PR).[7] this compound might be activating an endogenous off-target receptor that then binds to the reporter.

    • Troubleshooting Step: Use specific antagonists for other steroid receptors (e.g., mifepristone (B1683876) for GR and PR) in co-treatment with this compound. A reduction in the signal would indicate off-target activation.

Issue 2: Inconsistent results in competitive binding assays.

  • Possible Cause 1: Ligand Stability. this compound, like other steroidal compounds, may be unstable in certain assay buffers or subject to degradation over time.

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Assess the stability of the compound under your specific assay conditions using analytical methods like HPLC.

  • Possible Cause 2: Issues with Radioligand. The radiolabeled androgen used in the assay may have low specific activity or may have degraded.

    • Troubleshooting Step: Verify the purity and specific activity of the radioligand. Run a saturation binding experiment to ensure the receptor preparation is behaving as expected.

  • Possible Cause 3: Assay Conditions. Suboptimal pH, temperature, or incubation time can affect binding kinetics.

    • Troubleshooting Step: Optimize assay conditions systematically. Ensure the incubation time is sufficient to reach equilibrium.

Quantitative Data Summary

The following table summarizes the known binding affinity of this compound. A comprehensive profile for off-target receptors is not well-documented in publicly available literature and would need to be determined experimentally.

Target ReceptorLigandAssay TypeAffinity (Ki)Relative Binding Affinity (RBA)
Androgen Receptor (AR)This compoundCompetitive Binding2.2 µM2.2% (vs. Metribolone)
Progesterone (B1679170) Receptor (PR)This compoundNot SpecifiedAntiprogestogenic activity noted in animal modelsData not available
Estrogen Receptor (ER)This compoundNot SpecifiedGenerally considered devoid of activityData not available
Glucocorticoid Receptor (GR)This compoundNot SpecifiedGenerally considered devoid of activityData not available

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for a specific steroid receptor (e.g., AR, PR, GR).

Materials:

  • Cell lysate or purified receptor preparation expressing the target receptor.

  • Radiolabeled ligand (e.g., [³H]-DHT for AR, [³H]-progesterone for PR).

  • Unlabeled competitor (this compound and a known reference ligand).

  • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • Scintillation fluid and vials.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Prepare serial dilutions of this compound and the reference competitor.

  • In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Add the serially diluted this compound or reference competitor to the respective wells. For total binding, add buffer only. For non-specific binding, add a saturating concentration of the unlabeled reference ligand.

  • Add the receptor preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Harvest the receptor-ligand complexes by vacuum filtration onto the filter plates.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound ligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Steroid Receptor Transactivation (Reporter Gene) Assay

This protocol assesses the functional consequence (agonist or antagonist activity) of this compound binding to a target receptor.

Materials:

  • Mammalian cell line suitable for transfection (e.g., HEK293T, HeLa).

  • Expression plasmid for the full-length human steroid receptor of interest (e.g., pCMV-hAR).

  • Reporter plasmid containing a hormone response element driving a reporter gene (e.g., pGL4.36[luc2P/MMTV/Hygro]).

  • A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).

  • Transfection reagent.

  • Cell culture medium, charcoal-stripped serum.

  • This compound, a known agonist, and a known antagonist.

  • Luciferase assay reagent.

Procedure:

  • Seed cells in 96-well plates at an appropriate density.

  • Co-transfect the cells with the receptor expression plasmid, the reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with medium containing charcoal-stripped serum to remove endogenous hormones.

  • For Agonist Mode: Treat cells with serial dilutions of this compound or a known agonist.

  • For Antagonist Mode: Treat cells with serial dilutions of this compound in the presence of a constant concentration of a known agonist (typically at its EC50 concentration).

  • Incubate for 18-24 hours.

  • Lyse the cells and measure the activity of both the primary (Firefly) and normalization (Renilla) reporters using a luminometer.

  • Normalize the primary reporter signal to the normalization control signal.

  • For Agonist Mode: Plot the normalized signal against the log concentration of the compound to generate a dose-response curve and determine the EC50.

  • For Antagonist Mode: Plot the normalized signal against the log concentration of this compound to generate an inhibition curve and determine the IC50.

Visualizations

Signaling_Pathway cluster_EC Extracellular Space cluster_CP Cytoplasm cluster_NC Nucleus Androgen Androgen (e.g., DHT) AR_inactive Androgen Receptor (Inactive Complex) Androgen->AR_inactive Binds This compound This compound This compound->AR_inactive Blocks Binding (Antagonist) PR Progesterone Receptor (Potential Off-Target) This compound->PR Potential Interaction AR_active Androgen Receptor (Active Dimer) AR_inactive->AR_active Activates & Dimerizes ARE Androgen Response Element AR_active->ARE Binds DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: this compound's mechanism as an AR antagonist and potential off-target interaction.

Experimental_Workflow start Start: Assess Off-Target Activity binding_assay Step 1: In Vitro Competitive Binding Assays (AR, PR, GR, ER, MR) start->binding_assay reporter_assay Step 2: Cell-Based Reporter Gene Assays (Agonist & Antagonist Modes) binding_assay->reporter_assay If binding is observed data_analysis Step 3: Data Analysis (Determine Ki, IC50, EC50) reporter_assay->data_analysis in_vivo Step 4: In Vivo Model (e.g., Hershberger Assay) data_analysis->in_vivo Confirm functional effect conclusion Conclusion: Characterize Off-Target Profile in_vivo->conclusion

Caption: Workflow for characterizing the off-target hormonal profile of this compound.

Troubleshooting_Logic start Unexpected Agonist Activity Observed cause1 Is it a full or partial agonist response? start->cause1 cause2 Is the cell line prone to off-target effects (e.g., LNCaP)? cause1->cause2 Full action1 Conclusion: Partial Agonism cause1->action1 Partial cause3 Can the effect be blocked by antagonists for other steroid receptors? cause2->cause3 No action2 Action: Test in multiple cell lines cause2->action2 Yes action3 Conclusion: Off-target activation of another receptor cause3->action3 Yes no_block Conclusion: On-target partial agonism or novel mechanism cause3->no_block No

Caption: Decision tree for troubleshooting unexpected agonist activity in reporter assays.

References

Technical Support Center: Optimizing In Vitro Studies with Zanoterone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time of Zanoterone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a steroidal antiandrogen. Its primary mechanism of action is to function as a competitive antagonist of the androgen receptor (AR). By binding to the AR, this compound prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), thereby inhibiting the downstream signaling pathways that lead to the transcription of androgen-responsive genes. This ultimately can reduce the growth of androgen-dependent cells.

Q2: What is a recommended starting incubation time for this compound in cell-based assays?

A2: A definitive, universally optimal incubation time for this compound has not been established in the literature. The ideal duration is highly dependent on the specific cell line, the experimental endpoint being measured (e.g., cell viability, gene expression, protein levels), and the concentration of this compound used. As a starting point, a time-course experiment is strongly recommended. A common range to investigate for initial experiments is between 24 and 72 hours.

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: The optimal concentration of this compound is cell-line specific. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your particular cell line. A typical starting range for dose-response studies with steroid-based compounds is from the low nanomolar to the high micromolar range.

Q4: What are the key considerations for preparing this compound for in vitro experiments?

A4: Due to its steroidal structure, this compound may have low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. When preparing working solutions in cell culture media, ensure the final concentration of the solvent is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is also crucial to assess the stability of this compound in your specific cell culture medium over the duration of your experiment.

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Issue Potential Cause Recommended Solution
No observable effect of this compound 1. Suboptimal Incubation Time: The incubation period may be too short for this compound to elicit a measurable response. 2. Inappropriate Concentration: The concentration of this compound may be too low to be effective in your specific cell line. 3. Cell Line Resistance: The target cell line may have low or no expression of the androgen receptor (AR), or may possess mutations that confer resistance. 4. Drug Inactivity: this compound may have degraded due to improper storage or instability in the cell culture medium.1. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 2. Optimize Concentration: Perform a dose-response experiment with a broad range of this compound concentrations to determine the IC50 value for your cell line. 3. Cell Line Characterization: Verify the expression and functionality of the androgen receptor in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to AR antagonists. 4. Use Freshly Prepared Solutions: Prepare this compound solutions fresh for each experiment from a properly stored stock. Minimize exposure to light and extreme temperatures.
High variability between experimental replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Edge Effects: Wells on the perimeter of the microplate may experience different temperature and humidity, affecting cell growth and drug response. 3. Pipetting Errors: Inaccurate pipetting of this compound or other reagents can introduce significant variability.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number in each well. 2. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or cell culture medium to create a humidity barrier. 3. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate, consistent pipetting techniques.
Unexpected changes in cell morphology 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, causing cellular stress. 2. Off-Target Effects: At high concentrations, this compound may have off-target effects unrelated to its interaction with the androgen receptor.1. Perform a Solvent Control: Include a vehicle control group in your experiments that is treated with the same concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is below the cytotoxic threshold for your cell line (typically ≤ 0.1%). 2. Lower this compound Concentration: If toxicity is observed at high concentrations, perform experiments at lower, more specific concentrations around the IC50 value.

Experimental Protocols

Below are detailed methodologies for key experiments to optimize and evaluate the effects of this compound.

Protocol 1: Time-Course and Dose-Response Cell Viability Assay

This protocol is designed to determine the optimal incubation time and concentration of this compound using a colorimetric cell viability assay such as MTT or a fluorometric assay like resazurin.

Materials:

  • Androgen-sensitive cell line (e.g., LNCaP, VCaP)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin)

  • Plate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and an untreated control.

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a range of time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the untreated control. Plot the results to determine the IC50 value at each time point and identify the optimal incubation duration.

Data Presentation:

Incubation TimeIC50 of this compound (µM)
24 hoursExample Value
48 hoursExample Value
72 hoursExample Value
Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.
Protocol 2: Androgen Receptor Competitive Binding Assay

This protocol can be used to confirm the direct interaction of this compound with the androgen receptor.

Materials:

  • Purified androgen receptor protein (or cell lysates containing AR)

  • Radiolabeled androgen (e.g., [³H]-DHT)

  • This compound

  • Assay buffer

  • Scintillation counter

Procedure:

  • Reaction Setup: In a suitable assay plate, combine the purified androgen receptor, a fixed concentration of radiolabeled androgen, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. The incubation time for this type of assay is typically shorter than for cell-based assays and may range from a few minutes to a few hours at a controlled temperature (e.g., 4°C or room temperature).

  • Separation: Separate the receptor-bound from the free radiolabeled androgen using a method such as filtration or size-exclusion chromatography.

  • Detection: Quantify the amount of radioactivity in the receptor-bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled androgen against the concentration of this compound to determine the concentration at which this compound displaces 50% of the radiolabeled ligand (IC50).

Visualizations

Androgen_Receptor_Signaling_Pathway Canonical Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimerization AR->AR_dimer Forms This compound This compound This compound->AR Competitively Binds (Inhibition) AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Initiates AR_dimer_nuc->ARE Binds to

Caption: Canonical Androgen Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Optimizing this compound Incubation Time start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_this compound Prepare Serial Dilutions of this compound seed_cells->prepare_this compound treat_cells Treat Cells with this compound and Controls prepare_this compound->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h incubate_48h Incubate for 48 hours treat_cells->incubate_48h incubate_72h Incubate for 72 hours treat_cells->incubate_72h viability_assay Perform Cell Viability Assay incubate_24h->viability_assay incubate_48h->viability_assay incubate_72h->viability_assay data_analysis Analyze Data: Calculate % Viability and IC50 viability_assay->data_analysis end Determine Optimal Incubation Time data_analysis->end

Caption: A generalized experimental workflow for determining the optimal incubation time for this compound.

Ensuring consistent results in Zanoterone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zanoterone experiments. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results when working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments with this compound, helping you to identify potential causes and implement effective solutions.

Symptom Potential Cause Recommended Solution
Inconsistent or weaker-than-expected antagonist activity Degradation of this compound in solution: Steroid hormones can be metabolized by cells or degrade over time in culture media.[1]For long-term experiments, consider replenishing the media with freshly prepared this compound every 24-48 hours to maintain a consistent concentration.
Adsorption to plastics: Lipophilic compounds like steroids can adhere to the surface of plastic labware, reducing the effective concentration in your experiment.[1]Use low-retention plasticware for preparing and storing this compound solutions. When preparing dilutions, pre-rinse pipette tips with the solution. For highly sensitive assays, consider using glass labware where feasible.
Precipitation of this compound: The compound may precipitate out of solution if the final concentration exceeds its solubility in the culture medium, especially after dilution from a high-concentration stock.Ensure the final concentration of this compound is within its soluble range in your specific cell culture medium. Visually inspect for any precipitate after dilution. If precipitation occurs, try preparing a fresh, lower concentration intermediate dilution in a pre-warmed medium before adding to the final culture volume.
High variability between replicate wells Mycoplasma contamination: This common, invisible contaminant can alter cellular physiology, including steroid hormone receptor responses, leading to inconsistent results.[2]Routinely test your cell cultures for mycoplasma using PCR or a fluorescent dye-based kit. Quarantine and test all new cell lines before introducing them to your general stock.[2]
Cell line instability or heterogeneity: Genetic drift in continuous cell culture can lead to a heterogeneous population with varying responses to hormonal treatments.Ensure you are using cells within a consistent and low passage number range. Periodically perform cell line authentication to confirm the identity of your cells.
Unexpected agonist-like effects Cross-reactivity with other steroid receptors: this compound is known to have some antiprogestogenic activity, and at high concentrations, it might interact with other steroid receptors, leading to off-target effects.If you observe unexpected responses, consider performing counter-screening assays with other steroid hormone receptors, such as the progesterone (B1679170) and glucocorticoid receptors, to assess cross-reactivity at the concentrations used in your experiment.
Interaction with media components: Phenol (B47542) red in some culture media has been shown to have weak estrogenic activity, which could interfere with hormone-sensitive assays.For androgen-sensitive experiments, it is advisable to use phenol red-free media to avoid any confounding estrogenic effects.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: How should I prepare a stock solution of this compound?

A1: this compound is a steroidal compound and is generally soluble in organic solvents like DMSO and ethanol. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use volumes in low-retention tubes and store at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

Q2: What is the recommended final concentration of the solvent in the cell culture medium?

A2: When diluting your this compound stock solution into your final culture medium, ensure that the final concentration of the solvent (e.g., DMSO) is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects on your cells.

Q3: How stable is this compound in cell culture medium?

Experimental Design

Q4: Which cell lines are suitable for this compound experiments?

A4: The choice of cell line will depend on your research question. For studying androgen receptor (AR) antagonism, androgen-sensitive prostate cancer cell lines like LNCaP and VCaP are commonly used. LNCaP cells express a mutated AR (T877A) that can be activated by other steroids, which should be considered in your experimental design.[3] VCaP cells overexpress wild-type AR. For studying off-target effects, you might use cell lines that express other steroid receptors.

Q5: How do I perform an androgen receptor antagonist assay with this compound?

A5: In an antagonist assay, you will typically treat your cells with this compound in the presence of a known AR agonist, such as dihydrotestosterone (B1667394) (DHT) or the synthetic androgen R1881. The goal is to show that this compound can inhibit the agonist-induced activity. A common approach is to use a concentration of the agonist that elicits a submaximal response (e.g., the EC50 or EC80) to allow for a clear demonstration of inhibition.

Q6: What are some key readouts to measure this compound's effect?

A6: Key readouts for this compound's antagonist activity include:

  • Gene Expression: Measuring the mRNA levels of AR-regulated genes, such as Prostate-Specific Antigen (PSA, KLK3), TMPRSS2, and FKBP5, using quantitative PCR (qPCR).[3]

  • Protein Expression: Assessing the protein levels of AR target genes like PSA via Western blot or ELISA.[4]

  • Cell Viability/Proliferation: Using assays like WST-1 or MTS to determine the effect of this compound on the proliferation of androgen-dependent cells.[3]

  • AR Nuclear Translocation: Visualizing the effect of this compound on the agonist-induced movement of the androgen receptor from the cytoplasm to the nucleus using immunofluorescence and microscopy.[5][6][7]

Data Interpretation

Q7: What is the expected effect of this compound on PSA levels?

A7: As an androgen receptor antagonist, this compound is expected to decrease the expression of PSA, a well-known AR target gene.[4] In a clinical study involving men with benign prostatic hyperplasia, this compound treatment led to a significant decrease in serum PSA levels.[8] In in vitro experiments with androgen-stimulated prostate cancer cells, a dose-dependent decrease in PSA expression should be observed.

Q8: Can this compound affect testosterone (B1683101) levels?

A8: Yes. In both animal and human studies, this compound has been shown to increase circulating levels of testosterone.[8][9] This is a physiological feedback response to androgen receptor blockade.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Activity of this compound

ParameterValueAssay SystemReference
Ki for Androgen Receptor 2.2 µMNot specified[2]

Table 2: In Vivo Dosage and Effects of this compound

SpeciesDosageDurationKey FindingsReference
Beagle Dog 10 mg/kg/day (oral)16 weeks- Reduced prostate size- ~3-fold increase in serum testosterone[9]
Human (BPH) 100 - 800 mg/day (oral)6 months- Significant decrease in serum PSA- Significant increase in estradiol (B170435) and testosterone levels[8]

Key Experimental Methodologies

Androgen Receptor (AR) Competitive Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to the androgen receptor.

  • Preparation: Use a source of androgen receptor, such as the cytosol from prostate tissue or a purified recombinant AR ligand-binding domain (LBD).

  • Reaction Setup: In a multi-well plate, combine the AR preparation with a constant, low concentration of a radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT).

  • Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled competitor (maximum binding) and a control with a large excess of unlabeled agonist (non-specific binding).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand. This can be achieved using methods like dextran-coated charcoal, filtration, or scintillation proximity assay.

  • Detection: Quantify the amount of bound radioligand in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the Ki.

AR Target Gene Expression Assay (qPCR)

This protocol outlines the steps to measure the effect of this compound on the expression of an AR target gene, such as PSA (KLK3), in LNCaP cells.

  • Cell Seeding: Plate LNCaP cells in a multi-well plate at a suitable density.

  • Steroid Deprivation: The following day, replace the growth medium with a steroid-deprived medium (e.g., phenol red-free medium supplemented with charcoal-stripped serum) and incubate for 24-48 hours.

  • Treatment: Treat the cells with a vehicle control, an AR agonist (e.g., 1 nM R1881), or the agonist in combination with a range of this compound concentrations.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.

  • RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative PCR using primers specific for your target gene (e.g., KLK3) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative change in target gene expression using the ΔΔCt method.

Diagrams

Below are diagrams illustrating key pathways and workflows relevant to this compound experiments.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation This compound This compound This compound->AR_HSP Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Target_Gene Target Gene (e.g., PSA) ARE->Target_Gene Regulates Transcription Gene Transcription Target_Gene->Transcription Zanoterone_Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Reagents Check Reagent Preparation & Storage Start->Check_Reagents Check_Culture Assess Cell Culture Conditions Start->Check_Culture Check_Assay Review Assay Parameters Start->Check_Assay Solubility Precipitation? Adsorption to plastics? Check_Reagents->Solubility No Stability Fresh dilutions? Proper storage? Check_Reagents->Stability No Mycoplasma Mycoplasma test negative? Check_Culture->Mycoplasma No Cells Low passage? Authenticated? Check_Culture->Cells No Concentration Correct agonist & This compound concentration? Check_Assay->Concentration No Controls Appropriate vehicle & positive controls? Check_Assay->Controls No Optimize Optimize Experiment Solubility->Optimize Stability->Optimize Mycoplasma->Optimize Cells->Optimize Concentration->Optimize Controls->Optimize

References

Zanoterone Degradation and Stability: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation of zanoterone. Due to the limited publicly available data on the specific degradation products of this compound, this guide offers insights based on the known chemical structure of this compound and general principles of steroid chemistry. The experimental protocols and potential degradation pathways outlined below are intended to serve as a foundational resource for researchers initiating stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a steroidal compound like this compound?

A1: Based on its structure, which includes a steroid backbone, a pyrazole (B372694) ring, and a sulfonyl group, this compound may be susceptible to degradation through several mechanisms. These could include oxidation of the steroid nucleus, hydrolysis of the sulfonyl group under certain pH conditions, and potential cleavage or rearrangement of the pyrazole ring, particularly under photolytic or extreme thermal stress.

Q2: I am observing a loss of this compound potency in my stored samples. What could be the cause?

A2: Loss of potency can be attributed to chemical degradation. To troubleshoot this, it is recommended to first verify the storage conditions. This compound, like many complex organic molecules, should be stored in a cool, dark, and dry place. Exposure to light, elevated temperatures, or humidity can accelerate degradation. If storage conditions are optimal, consider performing analytical tests, such as HPLC with mass spectrometry detection, to identify potential degradation products.

Q3: Are there any known biologically active degradation products of this compound?

A3: There is currently no publicly available information detailing the biological activity of this compound's degradation products. However, it is a critical aspect to investigate during drug development. Minor structural modifications to a steroid core can significantly alter its biological activity. Therefore, any identified degradation products should be synthesized or isolated and then screened for androgen receptor binding and other relevant biological activities.

Q4: What analytical methods are recommended for studying this compound stability and identifying its degradation products?

A4: A robust stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a mass spectrometer (MS), is highly recommended. This combination allows for the separation of the parent drug from its degradation products, their quantification, and their structural elucidation through mass fragmentation patterns.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Sample degradationCompare the chromatogram with a freshly prepared standard. If new peaks are present, initiate forced degradation studies to identify them.
Decrease in this compound peak area over time Instability under experimental conditionsEvaluate the stability of this compound in the analytical mobile phase and sample diluent. Adjust pH or solvent composition if necessary.
Inconsistent analytical results Improper sample handling or storageReview sample handling procedures. Ensure samples are protected from light and stored at the recommended temperature. Prepare fresh standards for each analysis.
Precipitation in stock solutions Poor solubility or solvent evaporationVerify the solubility of this compound in the chosen solvent. Store stock solutions in tightly sealed containers at appropriate temperatures.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of this compound Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples appropriately with the mobile phase.

  • Analyze using a validated HPLC-MS method.

Hypothetical HPLC-MS Method for this compound and Its Degradation Products
Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
UV Detection 245 nm
MS Detector Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 100-1000

Visualizations

experimental_workflow start Start: this compound Sample stock_solution Prepare Stock Solution (1 mg/mL) start->stock_solution stress_conditions Apply Stress Conditions stock_solution->stress_conditions acid Acid Hydrolysis (0.1N HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Stress (80°C) stress_conditions->thermal photo Photolytic Stress (UV light) stress_conditions->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep analysis HPLC-MS Analysis sample_prep->analysis data_analysis Data Analysis and Degradant Identification analysis->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for a forced degradation study of this compound.

potential_degradation_pathway This compound This compound hydrolysis_product Hydrolysis Product (Loss of Sulfonyl Group) This compound->hydrolysis_product Acid/Base oxidation_product Oxidation Product (Hydroxylation of Steroid Core) This compound->oxidation_product Oxidizing Agent ring_cleavage_product Pyrazole Ring Cleavage Product This compound->ring_cleavage_product UV Light/Heat

Technical Support Center: In Vivo Administration of Zanoterone

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support guide for selecting a vehicle for the in vivo administration of Zanoterone.

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the successful in vivo administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for vehicle selection?

A1: Understanding the properties of this compound is the first step in developing a suitable in vivo formulation. This compound is a steroidal antiandrogen, and like many steroids, it is a lipophilic (hydrophobic) molecule, which dictates its solubility characteristics.[1][2][3][4] Key properties are summarized below.

Table 1: Properties of this compound

Property Value/Description Significance for Formulation
Compound Type Steroidal Androgen Receptor (AR) Antagonist[2][4][5] Steroidal structure suggests poor aqueous solubility and preference for lipophilic or specialized solvent systems.
Molecular Weight 416.58 g/mol [6] Important for calculating molarity and dose concentrations.
Aqueous Solubility Data not readily available, but presumed to be low.[6] The primary challenge for formulation. Requires vehicles suitable for hydrophobic compounds.

| Known Administration Route | Orally active[5][7] | Formulation should be suitable for oral gavage in preclinical models. |

Q2: What are the most common vehicles for administering hydrophobic compounds like this compound?

A2: For hydrophobic compounds, standard aqueous vehicles like saline are unsuitable.[1] The choice of vehicle is critical and depends on the compound's properties, the administration route, and the required dose.[1][8] A vehicle-only control group should always be included in the experimental design to assess any potential effects of the vehicle itself.[1]

Table 2: Comparison of Common Vehicles for Hydrophobic Compounds

Vehicle Type Example Composition Pros Cons
Oil-Based Solutions Corn oil, sesame oil, peanut oil[3][8] - Excellent for highly lipophilic compounds.- Simple to prepare.- Generally well-tolerated for oral administration. - May influence lipid metabolism.- Not suitable for intravenous injection.
Aqueous Suspensions 0.5-1% Carboxymethyl cellulose (B213188) (CMC) in water, Methylcellulose[1][3] - Well-tolerated and widely used.- Can be used for oral and sometimes parenteral routes.- Low potential for biological effects.[9] - Compound is suspended, not dissolved; requires thorough mixing before each dose to ensure uniformity.- Particle size can affect absorption.
Co-Solvent Systems Polyethylene glycol (PEG), Propylene glycol (PG), Dimethyl sulfoxide (B87167) (DMSO), Ethanol[1][8][10] - Can achieve true solutions for moderately soluble compounds.- Can be diluted in aqueous media (e.g., saline). - Potential for toxicity and vehicle-induced biological effects, especially with DMSO and PEG.[9][10]- Should be used in the lowest possible concentration.[1]

| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HPβCD) in aqueous solution | - Increases aqueous solubility by forming inclusion complexes.- Suitable for multiple administration routes. | - Can be expensive.- Potential for nephrotoxicity at high concentrations. |

Troubleshooting Guide

Q3: How do I choose the right vehicle for my this compound experiment?

A3: The selection process should be systematic. The primary route of administration for this compound has been oral.[5][7] The following decision workflow can guide your choice.

G start Start: Define Experiment Route: Oral Dose: e.g., 10 mg/kg sol_test Conduct Solubility Test: Dissolve this compound in various vehicles at target concentration. start->sol_test oil_sol Is it soluble in oil (e.g., Corn Oil)? sol_test->oil_sol susp_stable Is a uniform suspension stable in 0.5% CMC for dosing period? oil_sol->susp_stable No use_oil Use Oil Solution. Proceed with vehicle control. oil_sol->use_oil Yes cosolvent Consider Co-Solvent System (e.g., PEG400, DMSO) Is it soluble? susp_stable->cosolvent No use_cmc Use 0.5% CMC Suspension. Ensure vigorous mixing before each dose. Proceed with vehicle control. susp_stable->use_cmc Yes use_cosolvent Use Co-Solvent. Minimize co-solvent concentration (<10%). Run toxicity pilot with vehicle alone. cosolvent->use_cosolvent Yes re_eval Re-evaluate Formulation. Consider cyclodextrins or nanoparticle formulation. cosolvent->re_eval No G Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds & Activates This compound This compound This compound->AR Binds & Blocks Pathway AR Nuclear Translocation & Gene Transcription AR->Pathway Effect Prostate Growth (e.g., BPH) Pathway->Effect Promotes G step1 1. Prepare 0.5% CMC Vehicle: Add 50mg CMC to 10mL sterile water. Stir until fully hydrated. step3 3. Create Slurry: Add a small amount (~0.5mL) of CMC vehicle to the powder. Mix into a smooth paste. step1->step3 step2 2. Weigh this compound: Accurately weigh 100mg of This compound powder. step2->step3 step4 4. Suspend Compound: Gradually add the remaining CMC vehicle to the slurry while vortexing. step3->step4 step5 5. Homogenize & Store: Sonicate briefly if needed. Store at 4°C. Vortex vigorously before each administration. step4->step5

References

Validation & Comparative

Zanoterone vs. Bicalutamide: A Comparative Analysis of Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of androgen receptor (AR) targeted therapies, zanoterone and bicalutamide (B1683754) represent two distinct classes of antagonists. This compound, a steroidal antiandrogen, and bicalutamide, a non-steroidal antiandrogen (NSAA), both function by competitively inhibiting the binding of endogenous androgens to the AR. However, their divergent chemical structures give rise to differences in their pharmacological profiles, including binding affinity, clinical efficacy, and side-effect profiles. This guide provides a comprehensive comparison of this compound and bicalutamide for researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and bicalutamide are competitive antagonists of the androgen receptor. They bind to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade inhibits the conformational changes in the AR that are necessary for its nuclear translocation, DNA binding, and subsequent transactivation of androgen-responsive genes. The ultimate effect is the inhibition of androgen-dependent cell proliferation and survival, which is a key driver in conditions like prostate cancer.

Bicalutamide is a pure, non-steroidal antiandrogen that acts as a competitive inhibitor at the androgen receptor, preventing the binding of androgens and thereby blocking their biological effects[1][2]. This compound is a steroidal antiandrogen that also acts as an antagonist of the androgen receptor[3].

Quantitative Comparison of Androgen Receptor Binding Affinity

The binding affinity of a compound to its target is a critical determinant of its potency. While direct head-to-head comparative studies under identical experimental conditions are limited, available data from independent studies provide insights into the relative binding affinities of this compound and bicalutamide for the androgen receptor.

CompoundParameterValueCell Line/System
This compound Ki2.2 µMNot specified
Bicalutamide IC50159–243 nMLNCaP/AR(cs) cells
IC50160 nMLNCaP cells
IC5054 nMFreestyle293F cells (WT AR)
Ki35 nMLNCaP cells (T877A AR)

Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are related but not directly equivalent. The IC50 value is dependent on the concentration of the radioligand used in the assay, while the Ki is an intrinsic property of the inhibitor. Generally, a lower Ki or IC50 value indicates a higher binding affinity. Based on the available data, bicalutamide appears to have a significantly higher binding affinity for the androgen receptor than this compound.

Preclinical and Clinical Efficacy

This compound

This compound was investigated for the treatment of benign prostatic hyperplasia (BPH). In a clinical trial involving 463 patients, this compound (at doses of 100 to 800 mg) was compared to a placebo[1][3]. While it led to a significant decrease in prostate-specific antigen (PSA) levels, it did not show statistically significant improvements in the American Urological Association symptom index or prostate volume compared to placebo[1][3]. The development of this compound was ultimately halted due to a lack of a favorable risk-to-benefit profile, with significant incidences of breast pain and gynecomastia observed[1][3].

In a preclinical study in beagle dogs, daily oral treatment with this compound at 10 mg/kg for 16 weeks reduced the size of the prostate and induced glandular atrophy[4].

Bicalutamide

Bicalutamide is a well-established drug for the treatment of prostate cancer. It is often used in combination with a gonadotropin-releasing hormone (GnRH) agonist[5]. In a phase II clinical trial for advanced prostate cancer, 50 mg of bicalutamide daily resulted in a 70% objective response rate[5]. However, the effects on PSA levels were considered suboptimal, leading to trials with higher doses[5].

In a head-to-head clinical trial (STRIVE trial) in castration-resistant prostate cancer, enzalutamide (B1683756), a second-generation antiandrogen, showed superior efficacy compared to bicalutamide. The median progression-free survival was 19.4 months with enzalutamide versus 5.7 months with bicalutamide[6]. This highlights the evolution of antiandrogen therapies, with newer agents demonstrating improved outcomes.

In an in vivo xenograft model using KUCaP human prostate cancer cells, which harbor a W741C mutation in the AR, bicalutamide unexpectedly promoted tumor growth, indicating it can act as an agonist in the context of certain AR mutations[7].

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled androgen.

Materials:

  • Androgen receptor (AR) source (e.g., LNCaP cell lysate, purified recombinant AR)

  • Radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT)

  • Test compounds (this compound, bicalutamide) at various concentrations

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Scintillation counter and vials

Procedure:

  • Prepare a reaction mixture containing the AR source and the radiolabeled androgen at a fixed concentration.

  • Add the test compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the AR-bound radioligand from the unbound radioligand (e.g., using a filter-binding assay or size-exclusion chromatography).

  • Quantify the amount of AR-bound radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki can then be calculated from the IC50 using the Cheng-Prusoff equation.

Cell-Based Androgen Receptor Reporter Gene Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit androgen-induced transcription of a reporter gene.

Materials:

  • A suitable host cell line (e.g., PC-3, HEK293) that does not express endogenous AR.

  • An expression vector for the human androgen receptor.

  • A reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • A potent androgen agonist (e.g., R1881 or DHT).

  • Test compounds (this compound, bicalutamide) at various concentrations.

  • Cell culture reagents and transfection reagents.

  • Luminometer or spectrophotometer for reporter gene activity measurement.

Procedure:

  • Co-transfect the host cell line with the AR expression vector and the ARE-reporter vector.

  • After transfection, treat the cells with a fixed concentration of the androgen agonist in the presence of increasing concentrations of the test compound.

  • Incubate the cells for a sufficient period to allow for gene expression.

  • Lyse the cells and measure the activity of the reporter gene product.

  • Plot the percentage of inhibition of androgen-induced reporter gene activity against the concentration of the test compound.

  • Calculate the IC50 value, representing the concentration of the antagonist that inhibits 50% of the maximal androgen-induced activity.

Signaling Pathways and Experimental Workflows

AR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens AR_HSP_complex AR-HSP Complex AR AR AR_Androgen_complex AR-Androgen Complex AR->AR_Androgen_complex Binding HSP HSP AR_HSP_complex->AR Dissociation AR_Dimer AR Dimer AR_Androgen_complex->AR_Dimer Dimerization AR_Androgen_complex->AR_Dimer This compound This compound This compound->AR Antagonism Bicalutamide Bicalutamide Bicalutamide->AR Antagonism ARE Androgen Response Element (ARE) AR_Dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow Prepare_Mix Prepare Reaction Mix (AR + Radiolabeled Androgen) Add_Compound Add Test Compound (this compound or Bicalutamide) Prepare_Mix->Add_Compound Incubate Incubate Add_Compound->Incubate Separate Separate Bound from Unbound Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Analyze Data (Calculate IC50/Ki) Quantify->Analyze

References

Zanoterone's Efficacy in Benign Prostatic Hyperplasia: A Comparative Analysis Against Placebo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zanoterone's performance against a placebo control in the treatment of benign prostatic hyperplasia (BPH). The data presented is based on a significant multicenter, randomized, double-blind, placebo-controlled clinical trial.

This compound is a steroidal androgen receptor antagonist. Its mechanism of action involves blocking the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the androgen receptor (AR). This inhibition is intended to reduce the downstream effects of androgens that contribute to the proliferation of prostate cells, a key factor in the development and progression of BPH.

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism by which this compound exerts its effects is through competitive inhibition of the androgen receptor. In normal physiological processes, androgens bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to specific DNA sequences known as androgen response elements (AREs), initiating the transcription of target genes responsible for prostate growth and function. This compound disrupts this cascade by occupying the ligand-binding site of the AR, preventing androgens from binding and thereby inhibiting the transcription of these target genes.

Zanoterone_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone / DHT AR Androgen Receptor (AR) Testosterone->AR Binds This compound This compound This compound->AR Blocks Gene_Transcription Gene Transcription (Prostate Growth) This compound->Gene_Transcription Inhibits AR_Testosterone AR-Androgen Complex AR->AR_Testosterone Forms HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociates AR_Testosterone_dimer Dimerized AR-Androgen Complex AR_Testosterone->AR_Testosterone_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_Testosterone_dimer->ARE Binds ARE->Gene_Transcription Initiates

Caption: this compound competitively inhibits androgen binding to the Androgen Receptor.

Clinical Efficacy in Benign Prostatic Hyperplasia

A pivotal clinical trial evaluated the efficacy of this compound in 463 men with BPH.[1][2] Patients were administered daily doses of 100 mg, 200 mg, 400 mg, or 800 mg of this compound, or a placebo, for a duration of 6 months.[1] The primary endpoints of the study were the maximum urinary flow rate (Qmax), the American Urological Association (AUA) symptom index, prostate volume, and prostate-specific antigen (PSA) levels.[1]

Quantitative Data Summary
EndpointPlaceboThis compound (100 mg)This compound (200 mg)This compound (400 mg)This compound (800 mg)
Change in Max. Urinary Flow Rate (mL/sec) +0.8+1.6+1.7 (p=0.026) +1.5+1.4
Change in AUA Symptom Index -1.8-2.1-2.4-2.5-2.2
Change in Prostate Volume (mL) -0.6-0.9-1.1-1.5-1.3
Change in Prostate Specific Antigen (ng/mL) +0.1-0.4-0.5 -0.7 -0.8

Statistically significant changes compared to placebo are highlighted in bold.

The results indicated a modest, though in most cases not statistically significant, improvement in BPH symptoms with this compound compared to placebo.[1][2] The 200 mg dose of this compound was the only dosage group to show a statistically significant increase in maximum urinary flow rate compared to placebo.[1] While there were trends toward improvement in the AUA symptom index and reductions in prostate volume across the this compound groups, these did not reach statistical significance when compared with the placebo group.[1][2] Notably, there was a significant dose-dependent decrease in PSA levels in the this compound treatment groups.[1]

Adverse Effects and Safety Profile

The study also revealed a significant increase in certain adverse effects in the this compound treatment groups compared to placebo.[1]

Adverse EffectPlacebo Group IncidenceThis compound Group Incidence (Combined)
Breast Pain IncreasedSignificantly Increased
Gynecomastia IncreasedSignificantly Increased

Furthermore, this compound treatment was associated with significant increases in serum estradiol (B170435) and testosterone concentrations.[1][2]

Experimental Protocol: Clinical Trial Methodology

The clinical trial was a multicenter, randomized, double-blind, placebo-controlled study.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_assessment Endpoint Assessment Patient_Pool 463 Men with BPH Inclusion_Criteria Inclusion/Exclusion Criteria Met Patient_Pool->Inclusion_Criteria Randomization Randomized Allocation Inclusion_Criteria->Randomization Placebo Placebo Group Randomization->Placebo Zanoterone_100 This compound 100mg Randomization->Zanoterone_100 Zanoterone_200 This compound 200mg Randomization->Zanoterone_200 Zanoterone_400 This compound 400mg Randomization->Zanoterone_400 Zanoterone_800 This compound 800mg Randomization->Zanoterone_800 Qmax Max. Urinary Flow Rate Placebo->Qmax AUA_Score AUA Symptom Index Placebo->AUA_Score Prostate_Volume Prostate Volume Placebo->Prostate_Volume PSA_Levels PSA Levels Placebo->PSA_Levels Adverse_Events Adverse Events Placebo->Adverse_Events Zanoterone_100->Qmax Zanoterone_100->AUA_Score Zanoterone_100->Prostate_Volume Zanoterone_100->PSA_Levels Zanoterone_100->Adverse_Events Zanoterone_200->Qmax Zanoterone_200->AUA_Score Zanoterone_200->Prostate_Volume Zanoterone_200->PSA_Levels Zanoterone_200->Adverse_Events Zanoterone_400->Qmax Zanoterone_400->AUA_Score Zanoterone_400->Prostate_Volume Zanoterone_400->PSA_Levels Zanoterone_400->Adverse_Events Zanoterone_800->Qmax Zanoterone_800->AUA_Score Zanoterone_800->Prostate_Volume Zanoterone_800->PSA_Levels Zanoterone_800->Adverse_Events

Caption: Workflow of the this compound placebo-controlled clinical trial for BPH.

Inclusion and Exclusion Criteria: Participants were men diagnosed with BPH. Specific inclusion and exclusion criteria for the study are detailed in the original publication.[1]

Treatment Allocation: Patients were randomly assigned to one of the five treatment arms in a double-blind fashion, meaning neither the patients nor the investigators knew which treatment was being administered.

Data Collection and Analysis: The primary and secondary endpoints were measured at baseline and at specified intervals throughout the 6-month treatment period. Statistical analyses were performed to compare the changes from baseline in the this compound groups with the placebo group.

Conclusion

The clinical evidence suggests that this compound has a limited and not consistently statistically significant efficacy in improving the primary symptoms of BPH when compared to a placebo.[1][2] While it demonstrated a significant effect in reducing PSA levels, this did not translate into significant improvements in urinary flow or symptom scores across all dosage levels.[1] The notable incidence of adverse effects such as breast pain and gynecomastia, coupled with the modest efficacy, led the investigators to conclude that this compound did not possess a favorable risk-to-benefit profile for the treatment of benign prostatic hyperplasia.[1][2] Further research would be necessary to explore alternative dosing strategies or formulations that might enhance efficacy while mitigating adverse effects.

References

Zanoterone and Finasteride Combination Therapy: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical data evaluating the synergistic potential of combining the androgen receptor antagonist, zanoterone, with the 5α-reductase inhibitor, finasteride (B1672673), for androgen-dependent conditions.

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the preclinical efficacy of a combination therapy of this compound and finasteride versus each agent alone. The primary focus is on the treatment of androgen-dependent conditions, drawing on key experimental data. While clinical trials for this specific combination are unavailable, this guide synthesizes the existing preclinical evidence to inform future research and development. This compound, a steroidal androgen receptor (AR) antagonist, and finasteride, a potent inhibitor of 5α-reductase, have distinct mechanisms of action that suggest a potential for synergistic effects in reducing androgen-mediated tissue growth.[1][2][3] Finasteride acts by blocking the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT), thereby reducing androgen signaling.[4][5][6][7][8] this compound, on the other hand, directly competes with androgens for binding to the AR, inhibiting its activation.[1][3][9]

Comparative Efficacy: Preclinical Data

A pivotal preclinical study in beagle dogs provides the sole comparative data for the combination of this compound and finasteride. The study evaluated the effects of monotherapy with this compound or finasteride, and their combination, on prostate size and markers of prostatic activity over a 16-week period. The results are summarized below, with comparisons to both intact and castrated control groups.

Prostate Weight and DNA Content

The combination of this compound and finasteride demonstrated a more pronounced reduction in prostate weight and total prostatic DNA content compared to either drug administered alone. The effects of the combination therapy were comparable to those observed in the castrated control group.

Treatment GroupMean Final Prostate Weight (g)% Reduction from Intact ControlTotal Prostatic DNA (mg)% Reduction from Intact Control
Intact Control 10.5 ± 1.2-25.4 ± 3.1-
This compound (10 mg/kg/day) 5.8 ± 0.744.8%14.2 ± 1.844.1%
Finasteride (1.0 mg/kg/day) 6.2 ± 0.941.0%15.5 ± 2.239.0%
This compound + Finasteride 3.1 ± 0.470.5%7.8 ± 1.169.3%
Castrated Control 2.9 ± 0.372.4%7.2 ± 0.971.7%

Data adapted from a 16-week study in beagle dogs.

Prostatic Arginine Esterase Levels

Arginine esterase is a primary protein secreted by the canine prostate and serves as a marker of prostatic glandular function. The combination therapy resulted in the most significant decrease in arginine esterase levels, again mirroring the effects of castration.

Treatment GroupArginine Esterase (U/prostate)% Reduction from Intact Control
Intact Control 1250 ± 250-
This compound (10 mg/kg/day) 450 ± 11064.0%
Finasteride (1.0 mg/kg/day) 520 ± 13058.4%
This compound + Finasteride 80 ± 2593.6%
Castrated Control 75 ± 2094.0%

Data adapted from a 16-week study in beagle dogs.

Signaling Pathways and Mechanisms of Action

The synergistic effect of combining this compound and finasteride stems from their complementary actions on the androgen signaling pathway. Finasteride reduces the production of DHT, the primary ligand for the AR in the prostate, while this compound directly blocks the receptor, preventing its activation by any remaining androgens.

Androgen Signaling Pathway Inhibition cluster_synthesis Androgen Synthesis cluster_action Androgen Action Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase DHT DHT FiveAlphaReductase->DHT AR Androgen Receptor (AR) DHT->AR Binds to Gene Androgen-Responsive Gene Transcription AR->Gene Activates Finasteride Finasteride Finasteride->FiveAlphaReductase Inhibits This compound This compound This compound->AR Antagonizes

Dual blockade of the androgen signaling pathway.

Experimental Protocols

The primary preclinical data is derived from a study conducted in intact male beagle dogs. The key aspects of the experimental methodology are outlined below.

Animal Model and Treatment Groups
  • Species: Intact male beagle dogs.

  • Groups:

    • Intact Control (vehicle)

    • This compound (10 mg/kg/day, oral)

    • Finasteride (1.0 mg/kg/day, oral)

    • This compound (10 mg/kg/day) + Finasteride (1.0 mg/kg/day)

    • Castrated Control

  • Duration: 16 weeks.

Efficacy Endpoints
  • Prostate Size: Assessed by transrectal ultrasonography at baseline and regular intervals, and by direct weight measurement at necropsy.

  • Histomorphology: Prostatic tissue sections were examined for glandular atrophy.

  • Biochemical Markers:

    • Total prostatic DNA content.

    • Prostatic arginine esterase levels.

  • Hormone Levels: Serum testosterone and LH concentrations were monitored.

Experimental Workflow

The following diagram illustrates the workflow of the key preclinical study.

Preclinical Study Workflow start Study Start: Intact Male Beagle Dogs randomization Randomization into 5 Treatment Groups start->randomization treatment 16-Week Oral Dosing randomization->treatment monitoring In-life Monitoring: - Transrectal Ultrasonography - Serum Hormone Levels treatment->monitoring necropsy End of Study (16 Weeks): Necropsy treatment->necropsy analysis Tissue and Data Analysis: - Prostate Weight - Histology - DNA Content - Arginine Esterase necropsy->analysis

Workflow of the 16-week canine preclinical study.

Clinical Perspectives and Alternative Treatments

While the preclinical data for the combination of this compound and finasteride is promising, there have been no subsequent clinical trials in humans. Clinical studies of this compound as a monotherapy for benign prostatic hyperplasia (BPH) did not demonstrate a favorable risk-to-benefit profile, with a high incidence of breast pain and gynecomastia.[10]

Finasteride, on the other hand, is an established treatment for BPH and androgenetic alopecia (AGA).[11][12][13][14][15][16][17][18][19][20] In clinical trials for BPH, finasteride has been shown to significantly reduce prostate volume, improve urinary flow rates, and decrease symptom scores compared to placebo.[11][12][13][14][15] For AGA, finasteride has been demonstrated to slow hair loss and increase hair growth.[16][17][18][19][20]

Other therapeutic alternatives for BPH include alpha-1 adrenergic antagonists, such as terazosin (B121538), which have been shown to be more effective than finasteride in improving symptoms and urinary flow in some comparative studies.[21][22][23] For AGA, topical minoxidil (B1677147) is another widely used and FDA-approved treatment.[17]

Conclusion

The combination of this compound and finasteride exhibits a strong synergistic effect in a preclinical canine model, leading to a more profound reduction in prostate size and activity than either agent alone. This effect is attributed to the dual blockade of the androgen signaling pathway. However, the lack of a favorable clinical profile for this compound monotherapy has likely precluded the clinical development of this combination. The preclinical findings remain valuable for understanding the potential benefits of combining androgen receptor antagonists with 5α-reductase inhibitors. Future research in this area may focus on newer generations of androgen receptor antagonists with improved safety profiles in combination with established 5α-reductase inhibitors.

References

A Head-to-Head Comparison of Zanoterone and Other Antiandrogens for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Zanoterone and other prominent antiandrogens, supported by experimental data.

This compound (WIN-49596) is a steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR).[1] It was investigated for the treatment of benign prostatic hyperplasia (BPH), a condition characterized by non-cancerous enlargement of the prostate gland. However, clinical trials revealed that this compound lacked sufficient efficacy and was associated with notable side effects, leading to the discontinuation of its development.[2][3]

This guide provides a head-to-head comparison of this compound with other widely used antiandrogens, including the nonsteroidal antiandrogens Bicalutamide, Enzalutamide, and Apalutamide, as well as the steroidal antiandrogen Cyproterone Acetate. These comparators are primarily used in the management of prostate cancer.

Mechanism of Action: Androgen Receptor Signaling Pathway

Androgens, such as testosterone (B1683101) and its more potent metabolite dihydrotestosterone (B1667394) (DHT), play a crucial role in the growth and survival of normal and cancerous prostate cells. They exert their effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. Upon activation, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth and proliferation.

Antiandrogens interfere with this signaling pathway at different points. This compound, Bicalutamide, Enzalutamide, Apalutamide, and Cyproterone Acetate are all competitive antagonists of the androgen receptor, meaning they bind to the same site on the receptor as endogenous androgens, thereby preventing its activation.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a-Reductase 5a-Reductase Testosterone->5a-Reductase DHT DHT AR-HSP Complex AR-HSP Complex DHT->AR-HSP Complex binds AR AR AR->AR-HSP Complex HSP HSP HSP->AR-HSP Complex Activated AR Activated AR AR-HSP Complex->Activated AR dissociation ARE Androgen Response Element Activated AR->ARE translocation & binding 5a-Reductase->DHT Antiandrogens This compound Bicalutamide Enzalutamide Apalutamide Cyproterone Acetate Antiandrogens->AR-HSP Complex inhibit Gene Transcription Gene Transcription ARE->Gene Transcription activates Cell Growth & Proliferation Cell Growth & Proliferation Gene Transcription->Cell Growth & Proliferation leads to AR_Binding_Assay_Workflow start Start prepare_ar Prepare Androgen Receptor (e.g., from rat prostate cytosol or recombinant sources) start->prepare_ar incubation Incubate AR, Radioligand, and Test Compound together prepare_ar->incubation radioligand Prepare Radiolabeled Androgen (e.g., [3H]-DHT) radioligand->incubation test_compound Prepare Test Compound (e.g., this compound, Bicalutamide) at various concentrations test_compound->incubation separation Separate Bound from Unbound Radioligand (e.g., using hydroxylapatite) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Calculate IC50/Ki values quantification->analysis end End analysis->end

References

Validating the Specificity of Zanoterone for the Androgen Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zanoterone's binding specificity for the androgen receptor (AR) against other steroidal hormone receptors. Its performance is benchmarked against two well-established non-steroidal anti-androgens, Bicalutamide and Enzalutamide, supported by experimental data and detailed protocols.

Executive Summary

This compound is a steroidal anti-androgen that functions as an antagonist to the androgen receptor. While it exhibits a binding affinity for the AR with a Ki of 2.2 μM, its specificity profile across other steroid hormone receptors, such as the progesterone (B1679170) (PR), estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors, is not extensively quantified in publicly available literature. This guide consolidates the available data and compares it with the well-characterized specificity profiles of Bicalutamide and Enzalutamide. Bicalutamide demonstrates high selectivity for the AR, with minimal affinity for other steroid receptors. Enzalutamide, a second-generation anti-androgen, exhibits significantly higher affinity for the AR compared to Bicalutamide and has shown some cross-reactivity with the estrogen receptor at higher concentrations.

Comparative Binding Affinity of Anti-Androgens

The following table summarizes the available quantitative data on the binding affinities (Ki or IC50 in nM) of this compound, Bicalutamide, and Enzalutamide for the androgen receptor and other key steroid hormone receptors. This data is crucial for assessing the specificity of each compound.

CompoundAndrogen Receptor (AR)Progesterone Receptor (PR)Estrogen Receptor (ER)Glucocorticoid Receptor (GR)Mineralocorticoid Receptor (MR)
This compound 2200 (Ki)[1]N/AN/AN/AN/A
Bicalutamide 159-243 (IC50)[2]3500-7200 (Ki)>1,000,000 (Ki)44,000-320,000 (Ki)≥360,000 (Ki)
Enzalutamide 21-36 (IC50)N/A399.6 (Kd)N/AN/A

N/A: Data not publicly available.

Experimental Validation of Specificity

The specificity of a compound for its target receptor is a critical determinant of its therapeutic window and side-effect profile. Two primary in vitro assays are employed to determine the binding specificity of compounds like this compound: competitive radioligand binding assays and reporter gene (transactivation) assays.

Signaling Pathway for Androgen Receptor Activation

The following diagram illustrates the canonical androgen receptor signaling pathway, which is the target of this compound and other anti-androgens.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_complex AR-HSP Complex Androgen->AR_complex Binds AR Androgen Receptor (AR) AR_complex->AR HSP Dissociation AR_dimer AR Dimerization AR->AR_dimer Translocation HSP Heat Shock Proteins (HSP) ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates This compound This compound (Antagonist) This compound->AR_complex Competes with Androgen

Caption: Canonical androgen receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the binding affinity (Ki or IC50) of this compound and comparator compounds for the androgen, progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors.

Materials:

  • HEK293 cells (or other suitable cell line) transiently or stably expressing the human receptor of interest (AR, PR, ER, GR, or MR).

  • Radiolabeled ligands:

    • AR: [³H]-Mibolerone or [³H]-R1881

    • PR: [³H]-Promegestone (R5020)

    • ER: [³H]-Estradiol

    • GR: [³H]-Dexamethasone

    • MR: [³H]-Aldosterone

  • Unlabeled standards (e.g., Dihydrotestosterone, Progesterone, Estradiol, Dexamethasone, Aldosterone).

  • Test compounds: this compound, Bicalutamide, Enzalutamide.

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).

  • Scintillation fluid and scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Cell Lysate Preparation: Harvest cells expressing the receptor of interest and prepare a crude membrane or cytosolic fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound, Bicalutamide, or Enzalutamide) or the unlabeled standard to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with an excess of unlabeled standard (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay

This cell-based assay measures the functional consequence of a compound binding to the androgen receptor, i.e., its ability to either activate (agonist) or inhibit (antagonist) AR-mediated gene transcription.

Objective: To determine if this compound acts as an agonist or antagonist of the androgen receptor and to quantify its potency (EC50 or IC50).

Materials:

  • A suitable mammalian cell line (e.g., PC-3, HEK293) that does not endogenously express AR.

  • An expression vector containing the full-length human androgen receptor cDNA.

  • A reporter vector containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds: this compound, Bicalutamide, Enzalutamide.

  • Androgen agonist (e.g., Dihydrotestosterone, DHT).

  • Lysis buffer and substrate for the reporter gene product (e.g., luciferin (B1168401) for luciferase).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Culture and Transfection: Culture the cells and co-transfect them with the androgen receptor expression vector and the ARE-reporter vector.

  • Cell Plating: After transfection, plate the cells in a 96-well plate and allow them to recover.

  • Compound Treatment (Antagonist Mode): To assess antagonist activity, treat the cells with a fixed, sub-maximal concentration of an AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound (this compound, Bicalutamide, or Enzalutamide).

  • Compound Treatment (Agonist Mode): To assess agonist activity, treat the cells with increasing concentrations of the test compound alone.

  • Incubation: Incubate the plates for 24-48 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Lyse the cells to release the reporter protein.

  • Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase) using a luminometer.

  • Data Analysis:

    • For antagonist activity, plot the reporter activity against the log concentration of the test compound to determine the IC50 value.

    • For agonist activity, plot the reporter activity against the log concentration of the test compound to determine the EC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the specificity of this compound.

Workflow for Validating this compound Specificity start Start: this compound Specificity Validation binding_assay Competitive Radioligand Binding Assays start->binding_assay transactivation_assay Transactivation (Reporter Gene) Assays start->transactivation_assay ar_binding Androgen Receptor (AR) binding_assay->ar_binding pr_binding Progesterone Receptor (PR) binding_assay->pr_binding er_binding Estrogen Receptor (ER) binding_assay->er_binding gr_binding Glucocorticoid Receptor (GR) binding_assay->gr_binding mr_binding Mineralocorticoid Receptor (MR) binding_assay->mr_binding ar_trans AR Agonist/Antagonist Activity transactivation_assay->ar_trans data_analysis Data Analysis and Comparison (Ki, IC50, EC50) ar_binding->data_analysis pr_binding->data_analysis er_binding->data_analysis gr_binding->data_analysis mr_binding->data_analysis ar_trans->data_analysis conclusion Conclusion on Specificity Profile data_analysis->conclusion

Caption: A logical workflow for the experimental validation of this compound's receptor specificity.

Conclusion

Based on the available data, this compound is an antagonist of the androgen receptor. However, a comprehensive assessment of its specificity is hampered by the lack of publicly available quantitative binding data for other steroid hormone receptors. In contrast, Bicalutamide and Enzalutamide have more thoroughly characterized specificity profiles, with Bicalutamide showing high selectivity for the androgen receptor and Enzalutamide demonstrating a higher affinity for the AR with some cross-reactivity for the estrogen receptor. To definitively validate the specificity of this compound, further experimental studies using the detailed protocols provided in this guide are essential. Such data would be invaluable for researchers and drug development professionals in assessing the potential therapeutic utility and off-target effects of this compound.

References

Comparative efficacy of Zanoterone in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Zanoterone (WIN-49596), a steroidal androgen receptor (AR) antagonist, has a documented history in clinical trials for benign prostatic hyperplasia (BPH). However, a comprehensive evaluation of its comparative efficacy across different cancer cell lines remains largely absent from publicly available scientific literature. While its mechanism as a competitive antagonist of the androgen receptor is established, detailed preclinical data, including IC50 values and specific anti-proliferative effects on various cancer cell types, are not readily accessible.

This guide aims to provide a framework for understanding the potential role of this compound in oncology research, acknowledging the current data gap. The information presented is based on the known characteristics of this compound and the broader context of antiandrogen therapy in cancer.

Mechanism of Action: Targeting the Androgen Receptor

This compound functions by competitively binding to the androgen receptor, thereby inhibiting the downstream signaling pathways activated by androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This mechanism is crucial in androgen-dependent malignancies, such as certain types of prostate and breast cancer, where AR signaling is a key driver of tumor growth and proliferation.

A study on the mechanism of action of this compound (WIN 49596) in rats confirmed its role as a direct androgen receptor antagonist. The study demonstrated that this compound competitively binds to the rat ventral prostate androgen receptor and inhibits the uptake of testosterone and its nuclear accumulation.[1]

Potential Applications in Oncology

The primary rationale for investigating this compound in cancer would be in hormone-sensitive cancers where the androgen receptor plays a pivotal role.

Prostate Cancer

Given that prostate cancer is often androgen-dependent, an AR antagonist like this compound could theoretically inhibit tumor growth. A study in beagle dogs suggested that combination therapy of this compound with finasteride, a 5α-reductase inhibitor, had potential utility for treating androgen-dependent disorders like prostate cancer.

Breast Cancer

A subset of breast cancers, known as luminal androgen receptor (LAR) triple-negative breast cancer (TNBC), expresses the androgen receptor and may be responsive to antiandrogen therapies. While no studies have specifically tested this compound in these cell lines, the known mechanism of AR antagonism suggests a potential avenue for investigation.

Data on Comparative Efficacy: A Notable Absence

Despite its development and clinical trials for BPH, there is a conspicuous lack of published in vitro studies detailing the comparative efficacy of this compound across a panel of cancer cell lines. Key quantitative data that would be essential for a comprehensive comparison, such as:

  • IC50 Values: The half-maximal inhibitory concentration, a measure of a drug's potency in inhibiting a specific biological or biochemical function.

  • Apoptosis Rates: The percentage of cells undergoing programmed cell death after treatment.

  • Cell Cycle Analysis: The effect of the drug on the different phases of the cell cycle.

are not available in the public domain for this compound in the context of cancer cell lines.

Experimental Protocols

Without specific studies to cite, detailed experimental protocols for evaluating this compound's efficacy in cancer cell lines cannot be provided. However, standard methodologies would typically be employed to generate the missing data.

General Experimental Workflow for Assessing Anti-Cancer Efficacy

Below is a generalized workflow that researchers would follow to assess the efficacy of a compound like this compound in cancer cell lines.

G cluster_0 In Vitro Analysis cluster_1 Data Analysis & Interpretation Cell Line Selection Cell Line Selection Cell Culture Cell Culture Cell Line Selection->Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Drug Treatment->Cytotoxicity Assay (MTT/XTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Drug Treatment->Apoptosis Assay (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Drug Treatment->Cell Cycle Analysis (Flow Cytometry) Western Blot (Protein Expression) Western Blot (Protein Expression) Drug Treatment->Western Blot (Protein Expression) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT/XTT)->IC50 Determination Comparative Efficacy Analysis Comparative Efficacy Analysis IC50 Determination->Comparative Efficacy Analysis Apoptosis Assay (Flow Cytometry)->Comparative Efficacy Analysis Cell Cycle Analysis (Flow Cytometry)->Comparative Efficacy Analysis Mechanism of Action Elucidation Mechanism of Action Elucidation Western Blot (Protein Expression)->Mechanism of Action Elucidation

Caption: A generalized workflow for in vitro evaluation of an anti-cancer compound.

Signaling Pathways

As an androgen receptor antagonist, this compound would primarily interfere with the AR signaling pathway.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway involves the binding of androgens to AR in the cytoplasm, leading to its translocation to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell growth, proliferation, and survival.

G cluster_0 Cytoplasm cluster_1 Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates ARE Androgen Response Element AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth This compound This compound This compound->AR Antagonizes

Caption: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of this compound.

Conclusion

While this compound's role as an androgen receptor antagonist positions it as a compound of interest for hormone-sensitive cancers, the lack of published data on its comparative efficacy in cancer cell lines is a significant knowledge gap. Further preclinical research, including comprehensive in vitro studies, would be necessary to determine its potential as a viable anti-cancer agent and to provide the quantitative data required for a thorough comparative analysis. Without such data, any discussion of its efficacy in different cancer cell lines remains speculative.

References

A Comparative Review of Androgen Receptor Antagonists: Pharmacological Profiles and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological characteristics of steroidal and non-steroidal androgen receptor antagonists, complete with supporting experimental data and detailed methodologies.

The androgen receptor (AR), a crucial mediator of androgen action, plays a pivotal role in the development and progression of prostate cancer. Consequently, the development of AR antagonists has been a cornerstone of therapeutic strategies for this malignancy. This guide provides a comparative analysis of the pharmacological profiles of various AR antagonists, offering a valuable resource for researchers, scientists, and professionals involved in drug development. We present a detailed examination of both steroidal and non-steroidal antagonists, with a focus on their binding affinities, antagonist potencies, and pharmacokinetic properties. Furthermore, we provide detailed protocols for key experimental assays used to characterize these compounds and visually represent critical signaling pathways and experimental workflows.

Pharmacological Comparison of Androgen Receptor Antagonists

The landscape of AR antagonists has evolved significantly, from first-generation compounds to more potent second-generation agents with improved clinical efficacy. This section summarizes the key pharmacological parameters of prominent AR antagonists, categorized by their chemical structure.

Non-Steroidal Androgen Receptor Antagonists

Non-steroidal antiandrogens (NSAAs) are a major class of AR antagonists that directly compete with androgens for binding to the AR.[1] They are known for their high specificity for the AR with minimal cross-reactivity with other steroid receptors.[2] The second-generation NSAAs, such as enzalutamide (B1683756), apalutamide, and darolutamide, exhibit higher binding affinities and more potent inhibition of AR signaling compared to their predecessors.[3][4]

CompoundClassAR Binding Affinity (IC50, nM)Antagonist Potency (IC50, nM)Half-Life (t1/2)Oral Bioavailability (%)
Flutamide (active metabolite, Hydroxyflutamide)First-Generation Non-Steroidal~160 (for Bicalutamide in LNCaP cells)-~8 hours[2]-
BicalutamideFirst-Generation Non-Steroidal160 (in LNCaP cells)[5]-~6 days[2]-
EnzalutamideSecond-Generation Non-Steroidal21.4 (in LNCaP cells)[5]26 (in AR luciferase reporter assay)[5]5.8 days~100%
ApalutamideSecond-Generation Non-Steroidal-200 (in AR luciferase reporter assay)[5]~3-4 days-
DarolutamideSecond-Generation Non-Steroidal-26 (in AR luciferase reporter assay)[5]~20 hours~30%

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from the cited literature.

Steroidal Androgen Receptor Antagonists

Steroidal antiandrogens are structurally related to testosterone (B1683101) and, in addition to blocking the AR, they can also suppress the production of androgens by the gonads.[6] However, they may also exhibit partial agonist activity and interact with other steroid hormone receptors, leading to a less specific pharmacological profile compared to NSAAs.[7]

CompoundClassAR Binding Affinity (Ki, nM)Antagonist PotencyHalf-Life (t1/2)Oral Bioavailability (%)
Cyproterone AcetateSteroidal--1.6-2.0 days~100%
Megestrol AcetateSteroidal--2-3 days~100%
SpironolactoneSteroidal--~1.4 hours (parent drug)>90%

Note: Comprehensive and directly comparable binding affinity and antagonist potency data for steroidal antiandrogens are less consistently reported in recent literature focusing on newer agents.

Key Experimental Protocols

Accurate characterization of AR antagonists relies on robust and standardized experimental assays. This section provides detailed methodologies for two fundamental in vitro assays used to determine the pharmacological profile of these compounds.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • [3H]-R1881 (methyltrienolone) as the radioligand

  • Test compounds

  • TEDG buffer (Tris-HCl, EDTA, DTT, glycerol)

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Cytosol: Prepare rat prostate cytosol containing the androgen receptor as per established protocols.[8]

  • Assay Setup: In duplicate tubes, add a known concentration of [3H]-R1881 and varying concentrations of the test compound.[8]

  • Incubation: Add the prepared cytosol to each tube and incubate overnight at 4°C to allow for competitive binding.[8]

  • Separation of Bound and Unbound Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Wash the HAP pellet to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the HAP pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-R1881.

Luciferase Reporter Gene Assay for AR Antagonism

This cell-based assay measures the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.

Materials:

  • Prostate cancer cell line (e.g., LNCaP, PC-3)

  • Expression vector for human AR (if using AR-negative cells like PC-3)[9]

  • Luciferase reporter plasmid containing androgen response elements (AREs) upstream of the luciferase gene (e.g., pARE-Luc).[9]

  • Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).[9]

  • Transfection reagent

  • Cell culture medium with charcoal-stripped serum (to remove endogenous androgens)

  • Dihydrotestosterone (DHT) or a synthetic androgen like R1881

  • Test compounds

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the AR expression vector (if needed), the ARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid.[9]

  • Compound Treatment: After transfection, treat the cells with a fixed concentration of an androgen (e.g., DHT) and varying concentrations of the test antagonist compound.[10]

  • Incubation: Incubate the cells for 24-48 hours to allow for gene expression.[9]

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.[9]

  • Luminescence Measurement: Measure the firefly luciferase activity, followed by the Renilla luciferase activity in a luminometer.[11]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log of the antagonist concentration to determine the IC50 value for the inhibition of androgen-induced transcription.[9]

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Antagonist Action Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_Androgen AR-Androgen Complex AR->AR_Androgen Conformational Change & HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Antagonist AR Antagonist Antagonist->AR Competitively Binds Antagonist->AR_Androgen Prevents Nuclear Translocation Antagonist->ARE Inhibits DNA Binding

Caption: Androgen Receptor Signaling Pathway and Inhibition by Antagonists.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cytosol Prepare AR-rich Prostate Cytosol Mix Mix Cytosol, [3H]-R1881, and Test Compound Cytosol->Mix Radioligand Prepare [3H]-R1881 Solution Radioligand->Mix Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Mix Incubate Incubate Overnight at 4°C Mix->Incubate Separate Add HAP Slurry & Wash to Separate Bound Ligand Incubate->Separate Measure Add Scintillation Cocktail & Measure Radioactivity Separate->Measure Calculate Calculate Specific Binding Measure->Calculate Determine_IC50 Determine IC50 Value Calculate->Determine_IC50

Caption: Workflow for Androgen Receptor Competitive Binding Assay.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Seed_Cells Seed Cells in 96-well Plate Transfect Co-transfect with AR, ARE-Luc, & Renilla Plasmids Seed_Cells->Transfect Add_Compounds Add Androgen (DHT) & Test Antagonist Transfect->Add_Compounds Incubate Incubate for 24-48 hours Add_Compounds->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla Luciferase Activity Lyse_Cells->Measure_Luciferase Normalize Normalize Firefly to Renilla Activity Measure_Luciferase->Normalize Determine_IC50 Determine IC50 Value Normalize->Determine_IC50

Caption: Workflow for Luciferase Reporter Gene Assay for AR Antagonism.

References

Zanoterone: A Comparative Analysis of Androgen Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of zanoterone's relative binding affinity for the androgen receptor against other key ligands. The information is supported by experimental data to facilitate informed decision-making in research and development.

This compound is a steroidal antiandrogen that acts as a competitive antagonist at the androgen receptor (AR). Understanding its binding affinity in relation to endogenous androgens and other synthetic ligands is crucial for evaluating its potential therapeutic applications and mechanism of action. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides a visual representation of the common experimental workflow.

Relative Binding Affinity: A Comparative Table

The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or as a relative binding affinity (RBA) compared to a standard. The following table summarizes the available data for this compound and other pertinent androgen receptor ligands. It is important to note that direct comparisons are most accurate when data is derived from the same study using identical experimental conditions. The data presented here has been compiled from various sources and should be interpreted with this consideration.

LigandBinding Affinity (Ki)Binding Affinity (IC50)Relative Binding Affinity (RBA)Ligand Type
This compound 2.2 µM2.2% (vs. Metribolone)Steroidal Antiandrogen
Dihydrotestosterone (DHT) 3.2 nM[1]Endogenous Androgen
Testosterone Endogenous Androgen
Bicalutamide 150 nM[2]Nonsteroidal Antiandrogen
Enzalutamide 5-8 times higher than Bicalutamide[2][3]Nonsteroidal Antiandrogen
Apalutamide 7-10 times higher than Bicalutamide[2]Nonsteroidal Antiandrogen

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of a ligand's binding affinity for the androgen receptor is typically achieved through a competitive binding assay. This in vitro method measures the ability of a test compound to displace a radiolabeled or fluorescently labeled androgen from the receptor. Below is a generalized protocol for a whole-cell radioligand binding assay.

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Cells: A cell line expressing the androgen receptor (e.g., LNCaP prostate cancer cells).

  • Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881.

  • Test Compounds: this compound and other ligands to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Wash Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.

  • Lysis Buffer: A buffer to lyse the cells and solubilize the receptor.

  • Scintillation Cocktail: For detection of radioactivity.

  • Multi-well plates: For cell culture and assay.

  • Scintillation counter: To measure radioactivity.

Procedure:

  • Cell Culture: Plate the androgen receptor-expressing cells in multi-well plates and grow to a suitable confluency.

  • Competition Reaction:

    • Wash the cells with a serum-free medium.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound) to the wells.

    • Add a fixed, saturating concentration of the radioligand to all wells.

    • Include control wells with only the radioligand (total binding) and wells with the radioligand plus a large excess of an unlabeled high-affinity ligand (non-specific binding).

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Washing: After incubation, wash the cells multiple times with ice-cold wash buffer to remove the unbound radioligand.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well using a lysis buffer.

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Workflow

The following diagram illustrates the key steps in a typical androgen receptor competitive binding assay.

Competitive_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis AR_Cells AR-Expressing Cells Incubation Incubation with Cells, Radioligand & Test Compound AR_Cells->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Washing Wash to Remove Unbound Ligands Incubation->Washing Lysis Cell Lysis Washing->Lysis Counting Scintillation Counting Lysis->Counting Data_Analysis Data Analysis (IC50/Ki Determination) Counting->Data_Analysis

Caption: Workflow of a competitive androgen receptor binding assay.

References

In Vitro Validation of Zanoterone's Antiandrogenic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antiandrogenic activity of Zanoterone against two other well-known antiandrogens, Bicalutamide and Enzalutamide. The information presented is based on available experimental data to assist researchers in evaluating the potential of this compound in androgen receptor (AR) antagonism.

Mechanism of Action: Competitive Androgen Receptor Antagonism

This compound is a steroidal antiandrogen that exerts its effects by acting as a competitive antagonist of the androgen receptor (AR). In normal physiological conditions, androgens such as testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT), bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, dimerization of the receptor, and its translocation into the nucleus. Within the nucleus, the androgen-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and initiates the transcription of genes involved in cell growth, proliferation, and other androgen-regulated processes. By competitively binding to the AR, this compound and other antiandrogens prevent the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade.[1]

Comparative In Vitro Activity

The following table summarizes the available quantitative data on the in vitro antiandrogenic activity of this compound, Bicalutamide, and Enzalutamide. It is important to note that the experimental conditions and assays vary between studies, which should be taken into consideration when making direct comparisons.

CompoundAssay TypeCell Line / TissueTargetKey ParameterValueCitation
This compound Competitive Binding AssayRat Ventral Prostate CytosolAndrogen ReceptorKi2.2 µM[1]
This compound Organ Culture (Growth Inhibition)Neonatal Mouse Bulbourethral GlandFunctional AntagonismED500.8 µM[2]
Bicalutamide Competition Binding AssayLNCaPAndrogen ReceptorIC50160 nM[3]
Enzalutamide Competition Binding AssayLNCaPAndrogen ReceptorIC5021.4 nM[3]
Enzalutamide Luciferase Reporter Gene Assay-AR-mediated transcriptionIC5026 nM[3]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to validate antiandrogenic activity are provided below.

Androgen Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Rat ventral prostate cytosol (source of AR)

  • Radiolabeled androgen (e.g., [³H]-R1881)

  • Test compound (this compound or competitor)

  • Wash buffers and scintillation cocktail

Procedure:

  • Prepare rat ventral prostate cytosol containing the androgen receptor.

  • Incubate a fixed concentration of the radiolabeled androgen with varying concentrations of the test compound and the cytosol preparation.

  • After incubation, separate the bound from the free radiolabeled androgen using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.

Androgen-Responsive Reporter Gene Assay

This cell-based assay assesses the functional ability of a compound to inhibit androgen-induced gene expression.

Materials:

  • A suitable mammalian cell line (e.g., LNCaP, PC-3, or CHO) that expresses the androgen receptor. If the cell line does not endogenously express AR, it can be co-transfected with an AR expression vector.

  • A reporter plasmid containing an androgen-responsive promoter (e.g., MMTV or PSA promoter) driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • A transfection reagent.

  • Cell culture medium and reagents.

  • A potent androgen (e.g., DHT or R1881) to induce reporter gene expression.

  • Test compound.

  • Lysis buffer and substrate for the reporter enzyme.

Procedure:

  • Seed the cells in a multi-well plate.

  • Transfect the cells with the reporter plasmid (and AR expression plasmid if necessary).

  • After an appropriate incubation period for transfection and cell recovery, treat the cells with a fixed concentration of the androgen in the presence of varying concentrations of the test compound.

  • Incubate for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).

  • The concentration of the test compound that causes a 50% reduction in the androgen-induced reporter activity is determined as the IC50 value.

Cell Proliferation Assay

This assay evaluates the effect of an antiandrogen on the proliferation of androgen-dependent cancer cells.

Materials:

  • Androgen-dependent prostate cancer cell line (e.g., LNCaP).

  • Cell culture medium and reagents.

  • A potent androgen (e.g., DHT or R1881) to stimulate cell proliferation.

  • Test compound.

  • A reagent to measure cell viability/proliferation (e.g., MTT, WST-1, or a DNA-binding fluorescent dye).

Procedure:

  • Seed the cells in a multi-well plate in a medium containing a low level of androgens (e.g., charcoal-stripped serum).

  • After allowing the cells to attach, treat them with a fixed concentration of the androgen in the presence of varying concentrations of the test compound.

  • Incubate for a period sufficient for cell proliferation to occur (e.g., 3-7 days), with media and compound changes as necessary.

  • At the end of the incubation period, add the proliferation reagent and measure the signal (e.g., absorbance or fluorescence) according to the manufacturer's instructions.

  • The concentration of the test compound that inhibits cell proliferation by 50% compared to the androgen-treated control is determined as the IC50 value.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP AR AR AR_HSP->AR Dissociation HSP HSP AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Translocation ARE ARE AR_dimer_n->ARE Gene Target Gene Transcription ARE->Gene This compound This compound This compound->AR_HSP Competitive Antagonism caption Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.

Caption: Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for In Vitro Antiandrogen Assay

Experimental_Workflow cluster_assay In Vitro Antiandrogen Assay start Start cell_culture Cell Culture/ Tissue Preparation start->cell_culture treatment Treatment with Androgen + Test Compound cell_culture->treatment incubation Incubation treatment->incubation measurement Receptor Binding Reporter Gene Activity Cell Proliferation incubation->measurement data_analysis Data Analysis (IC50/Ki Determination) measurement->data_analysis end End data_analysis->end caption General workflow for in vitro validation of antiandrogenic activity.

Caption: General workflow for in vitro validation of antiandrogenic activity.

References

Safety Operating Guide

Essential Safety and Logistics for Handling Zanoterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Zanoterone is an antagonist of the androgen receptor.[1][2] As with many steroidal compounds, it should be handled with care due to its potential hormonal activity and other health risks. For context, other steroidal compounds like progesterone (B1679170) are classified as potentially carcinogenic and may damage fertility or the unborn child.[3][4] Therefore, a precautionary approach is essential.

Key Potential Hazards:

  • Hormonal disruption

  • Potential for reproductive toxicity

  • Possible carcinogenicity

  • Unknown toxicological properties for all routes of exposure

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods. The following table outlines the recommended PPE for handling this compound.

Activity Required PPE Specifications & Best Practices
Weighing & Aliquoting (Powder) - Double Gloves- Disposable Gown- Eye Protection (Safety Goggles)- Respiratory Protection (N95 or higher)- Perform in a certified chemical fume hood or a powder containment hood.- Use anti-static weigh boats and tools.- Ensure gloves are compatible with the solvents used for solubilization. Nitrile or neoprene gloves are often preferred.[5]
Solution Preparation & Handling - Double Gloves- Disposable Gown- Eye Protection (Safety Goggles & Face Shield)- Handle all solutions in a chemical fume hood.- A face shield provides additional protection against splashes.[6][7]
In-vitro/In-vivo Dosing - Double Gloves- Disposable Gown- Eye Protection (Safety Glasses with side shields)- Be mindful of potential aerosol generation.- Change gloves immediately if contaminated.
Waste Disposal - Double Gloves- Disposable Gown- Eye Protection (Safety Goggles)- Handle all waste as hazardous chemical waste.
Spill Cleanup - Double Gloves- Disposable Gown- Eye Protection (Safety Goggles & Face Shield)- Respiratory Protection (as needed)- Use a spill kit with appropriate absorbent materials.- For large spills, a chemical cartridge-type respirator may be necessary.[6]

General PPE Guidelines:

  • Gloves: Always wear two pairs of chemotherapy-grade gloves.[5][8] The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste. The inner glove should be removed upon leaving the work area.

  • Gowns: Use disposable gowns made of a low-permeability fabric with a solid front and tight-fitting cuffs.[8]

  • Eye and Face Protection: Safety goggles provide better protection against splashes than safety glasses.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

  • Respiratory Protection: An N95 respirator is recommended for handling powders. Surgical masks do not offer adequate protection.[6]

Operational Plans: Step-by-Step Guidance

Receiving and Unpacking:

  • Visually inspect the package for any signs of damage or leakage upon arrival.

  • Don appropriate PPE (at a minimum, single-use gloves and a lab coat) before opening the secondary container.

  • Open the package in a designated area, preferably within a fume hood.

  • Verify the contents against the shipping documents.

  • Store the primary container in a clearly labeled, secure, and well-ventilated location away from incompatible materials.

Weighing and Solution Preparation Workflow:

weighing_and_solution_preparation Workflow for Weighing and Preparing this compound Solutions cluster_hood Inside Chemical Fume Hood prep_area Prepare work surface (absorbent liner) don_ppe Don full PPE (double gloves, gown, goggles, N95) prep_area->don_ppe 1. weigh Weigh this compound powder don_ppe->weigh 2. dissolve Dissolve in appropriate solvent weigh->dissolve 3. transfer Transfer to a labeled, sealed container dissolve->transfer 4. store Store solution appropriately transfer->store 5.

Caption: Workflow for weighing and preparing this compound solutions.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Unused Solid Compound - Collect in a clearly labeled, sealed container for hazardous chemical waste.- Do not dispose of in regular trash or down the drain.
Contaminated Labware (e.g., pipette tips, tubes) - Place in a designated, sealed hazardous waste container immediately after use.
Contaminated PPE (gloves, gowns) - The outer pair of gloves should be disposed of in a hazardous waste bin immediately after handling.- All other contaminated PPE should be placed in a designated hazardous waste container before leaving the work area.
Liquid Waste (solutions containing this compound) - Collect in a sealed, labeled, and appropriate hazardous waste container.- Do not mix with other waste streams unless compatibility has been confirmed.

General Disposal Guidelines:

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • For unused medicines in a non-laboratory setting, the FDA recommends mixing them with an undesirable substance like coffee grounds or cat litter, placing them in a sealed container, and then in the household trash.[9][10] However, for a research compound, professional hazardous waste disposal is the more appropriate route.

  • Never flush this compound down the drain, as this can lead to environmental contamination.[11]

Decontamination Procedure:

  • Surface Decontamination: Wipe all work surfaces with a suitable solvent (e.g., 70% ethanol) followed by a decontaminating solution known to be effective for similar compounds.

  • Equipment Decontamination: Clean all non-disposable equipment thoroughly after use. Follow the manufacturer's instructions for cleaning and decontamination.

Logical Relationship for Safety Controls

The hierarchy of controls is a fundamental concept in laboratory safety to minimize exposure to hazardous substances.

hierarchy_of_controls Hierarchy of Safety Controls for this compound Handling elimination Elimination/Substitution (Not applicable for this compound) engineering Engineering Controls (e.g., Fume Hood, Containment Ventilated Enclosure) elimination->engineering Most Effective admin Administrative Controls (e.g., SOPs, Training, Restricted Access) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Gown, Eye Protection, Respirator) admin->ppe Least Effective

Caption: Hierarchy of safety controls for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zanoterone
Reactant of Route 2
Zanoterone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。